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  • Product: (Z)-1-Methoxy-1-penten-3-yne
  • CAS: 17053-80-4

Core Science & Biosynthesis

Foundational

Chemical Properties of (Z)-1-Methoxy-1-penten-3-yne

Content Type: Technical Reference Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists Executive Summary: The "Push-Pull" Enyne Motif (Z)-1-Methoxy-1-penten-3-yne (CAS 17053-80-4...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The "Push-Pull" Enyne Motif

(Z)-1-Methoxy-1-penten-3-yne (CAS 17053-80-4) represents a specialized class of conjugated enynes characterized by a "push-pull" electronic system. The electron-donating methoxy group at C1 activates the alkene, while the electron-withdrawing alkyne at C3 provides conjugation, creating a unique reactivity profile. This molecule is not merely a solvent or simple reagent; it is a divergent intermediate used to access poly-unsaturated aldehydes, polymethine dyes (cyanines), and heterocyclic scaffolds in drug discovery.

Its utility hinges on the (Z)-stereochemistry , which dictates its spatial arrangement for cycloadditions and the efficiency of electronic conjugation.

Physical & Spectroscopic Characterization

Precise identification of the (Z)-isomer is critical, as the (E)-isomer exhibits significantly different reactivity rates in cycloadditions and hydrolysis.

Key Physical Properties
PropertyValueNotes
Molecular Formula C₆H₈O
Molecular Weight 96.13 g/mol
Boiling Point ~59–65 °C (at 760 mmHg)Estimated based on 1-penten-3-yne (59.5°C) and methoxy contribution.
Density 0.90 ± 0.05 g/cm³
Appearance Colorless to pale yellow liquidPungent, ether-like odor.
Solubility Soluble in organic solvents (DCM, THF, Et₂O); Hydrolyzes in water.
Spectroscopic Fingerprint (Isomer Differentiation)

The definitive method for assigning the (Z)-configuration is ¹H NMR spectroscopy , specifically analyzing the vicinal coupling constants across the C1=C2 double bond.

  • ¹H NMR (CDCl₃, 400 MHz):

    • C1-H:

      
       6.0–6.5 ppm (doublet).
      
    • C2-H:

      
       4.5–5.0 ppm (doublet of quartets or multiplets due to allylic coupling).
      
    • Coupling Constant (

      
      ): 
      
      • (Z)-Isomer:

        
         (Diagnostic).
        
      • (E)-Isomer:

        
        .
        
  • ¹³C NMR:

    • Alkynyl Carbons:

      
       70–90 ppm.
      
    • Methoxy Carbon:

      
       ~56–60 ppm.
      
  • IR Spectroscopy:

    • 
      :  ~2200–2250 cm⁻¹ (Weak/Medium due to internal symmetry).
      
    • 
      :  ~1610–1640 cm⁻¹ (Strong, enol ether character).
      

Synthesis & Preparation

The synthesis of (Z)-1-Methoxy-1-penten-3-yne typically favors the formation of the thermodynamically less stable (Z)-isomer through kinetic control or specific elimination protocols.

Primary Synthetic Route: Nucleophilic Addition to 1,3-Diynes

A scalable method involves the base-catalyzed addition of methanol to 1,3-pentadiyne.

Protocol:

  • Reagents: 1,3-Pentadiyne, Methanol (anhydrous), Sodium Methoxide (catalytic).

  • Conditions: Reflux or sealed tube at 60–80°C.

  • Mechanism: The methoxide ion attacks the terminal carbon of the diyne (or C1 of the internal system if activated).

  • Stereoselectivity: The reaction often yields a mixture of E/Z isomers. The (Z)-isomer can be enriched via fractional distillation or by using specific transition metal catalysts (e.g., Pd(II) or Au(I)) that direct the trans-addition of the alcohol across the triple bond (resulting in cis-alkenes).

Visualization: Synthesis & Isomerization

Synthesis Precursor 1,3-Pentadiyne (Me-C≡C-C≡CH) Reaction MeOH / NaOMe Nucleophilic Addition Precursor->Reaction ProductZ (Z)-1-Methoxy-1-penten-3-yne (Kinetic Product) Reaction->ProductZ Trans-addition (Major) ProductE (E)-Isomer (Thermodynamic Product) Reaction->ProductE Isomerization ProductZ->ProductE hv / I2 (Isomerization)

Caption: Synthesis via nucleophilic addition favors the Z-isomer under kinetic control (trans-addition of MeOH).

Chemical Reactivity Profile

The reactivity of (Z)-1-Methoxy-1-penten-3-yne is dominated by the enol ether functionality (nucleophilic) and the conjugated alkyne (electrophilic/participatory).

Acidic Hydrolysis: Pathway to -Unsaturated Aldehydes

Unlike simple vinyl ethers that hydrolyze to saturated aldehydes, this conjugated system yields unsaturated carbonyls.

  • Reaction:

    
    
    
  • Product: 3-Pentynal .

  • Mechanism:

    • Protonation at C2 (

      
      -carbon) forms a resonance-stabilized oxocarbenium ion.
      
    • Nucleophilic attack of water at C1.

    • Elimination of methanol.[1]

    • Note: Under prolonged acidic conditions, 3-pentynal may isomerize to the conjugated 2-pentynal .

Vilsmeier-Haack Formylation: The "Pentamethinium" Route

This is the most sophisticated application of the molecule. The electron-rich C2 position attacks the Vilsmeier reagent (DMF/POCl₃), leading to chain extension.

  • Significance: This reaction converts the C6 enyne into a polymethine salt (pentamethinium), which is a precursor for cyanine dyes used in bio-imaging and optical storage.

  • Protocol Insight: The reaction requires strictly anhydrous conditions. The resulting salt is often isolated as a perchlorate or tetrafluoroborate.

Cycloadditions ([4+2] and [2+2])

The (Z)-geometry makes this molecule a potent partner in cycloadditions.

  • As a Diene: In the presence of electron-poor dienophiles, it can act as a hetero-diene (involving the oxygen).

  • As a Dienophile: It reacts with highly reactive dienes (e.g., cyclopentadiene) or in inverse-electron-demand Diels-Alder reactions.

Reactivity Flowchart

Reactivity Substrate (Z)-1-Methoxy-1-penten-3-yne Hydrolysis Acid Hydrolysis (H3O+) Substrate->Hydrolysis Protonation of C2 Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Substrate->Vilsmeier Electrophilic Attack at C2 Cycloadd [4+2] Cycloaddition (Dienophiles) Substrate->Cycloadd Thermal/Lewis Acid Prod_Hydro 3-Pentynal (Aldehyde Precursor) Hydrolysis->Prod_Hydro Prod_Vils Pentamethinium Salts (Cyanine Dye Synthons) Vilsmeier->Prod_Vils Prod_Cyclo Substituted Benzenes/ Cyclohexadienes Cycloadd->Prod_Cyclo

Caption: Divergent reactivity pathways: Hydrolysis yields aldehydes; Vilsmeier reagents yield polymethine salts.

Experimental Protocol: Acid-Catalyzed Hydrolysis

Objective: Conversion of (Z)-1-Methoxy-1-penten-3-yne to 3-pentynal.

  • Preparation: Dissolve 1.0 eq of (Z)-1-Methoxy-1-penten-3-yne in THF (0.5 M).

  • Acidification: Cool to 0°C. Add 10% aqueous HCl dropwise (2.0 eq).

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 1 hour. Monitor by TLC (disappearance of UV-active starting material).

  • Workup: Dilute with Et₂O, wash with saturated NaHCO₃ (to neutralize) and brine.

  • Isolation: Dry over MgSO₄ and concentrate carefully (product is volatile).

  • Validation: ¹H NMR should show the disappearance of the methoxy singlet (~3.6 ppm) and appearance of an aldehyde proton (~9.6 ppm, triplet).

Safety & Stability

  • Peroxide Hazard: As an enol ether, this compound can form explosive peroxides upon exposure to air and light. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Flammability: Low flash point expected. Use spark-proof equipment.

  • Toxicity: Treat as a potential alkylating agent due to the conjugated system. Use in a fume hood with proper PPE.

References

  • BenchChem. (Z)-1-Methoxy-1-penten-3-yne - Chemical Reactions Analysis.Link

  • Reichardt, C. Substituted Glutaconaldehyde Derivatives by Vilsmeier Addition to 1-Methoxy-1-penten-3-yne. ResearchGate. Link

  • PubChem. 1-Methoxy-1-penten-3-yne Compound Summary. National Library of Medicine. Link

  • Molaid. Chemical Properties and CAS Data for 1-Methoxy-1-penten-3-yne.Link

Sources

Exploratory

Thermodynamic Stability of Conjugated Enyne Ethers: A Mechanistic Guide

This guide synthesizes the thermodynamic and kinetic profiles of conjugated enyne ethers, specifically focusing on 1-alkoxy-1-en-3-ynes . It integrates physical organic chemistry principles with recent catalytic methodol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the thermodynamic and kinetic profiles of conjugated enyne ethers, specifically focusing on 1-alkoxy-1-en-3-ynes . It integrates physical organic chemistry principles with recent catalytic methodologies to provide a practical framework for researchers handling these labile synthons.

The Thermodynamic Landscape

Conjugated enyne ethers (1-alkoxy-1-en-3-ynes) occupy a unique position in organic synthesis, balancing the stabilizing effects of


-conjugation and oxygen lone-pair resonance against the destabilizing forces of bond angle strain and high-energy unsaturation.
Resonance vs. Inductive Effects

The thermodynamic stability of these systems is governed primarily by the interaction between the alkoxy substituent and the enyne


-system.
  • Resonance Stabilization (+M): The oxygen atom donates electron density into the adjacent alkene

    
    -orbital. In a 1-alkoxy-1,3-enyne, this conjugation extends through the triple bond, creating a "push-pull" electronic system if an electron-withdrawing group is present at the alkyne terminus. This extended conjugation lowers the heat of hydrogenation compared to non-conjugated isomers.
    
  • Inductive Destabilization (-I): The electronegative oxygen creates a dipole, which can destabilize the

    
    -framework. However, in conjugated systems, the +M effect typically dominates, rendering the 
    
    
    
    -carbon nucleophilic.
Isomeric Stability (E vs. Z)

Unlike simple dienes, the thermodynamic preference for E vs. Z isomers in enyne ethers is heavily influenced by the alkoxy group.

  • The E-Isomer: Generally more thermodynamically stable due to minimized steric repulsion between the alkoxy group and the alkyne chain.

  • The Z-Isomer: Suffers from

    
    -strain (allylic strain) between the oxygen alkyl group and the alkyne substituents. However, Z-isomers can be kinetically trapped during synthesis (e.g., via specific metal-catalyzed alkoxylations).
    

Table 1: Relative Stability Factors of Substituted Enynes

Structural MotifPrimary Stabilizing ForcePrimary Destabilizing ForceRelative Stability (Predicted)
(E)-1-Alkoxy-1-en-3-yne Extended

-conjugation + Resonance (+M)
MinimalHigh
(Z)-1-Alkoxy-1-en-3-yne Extended

-conjugation

Steric Strain
Moderate
2-Alkoxy-1-en-3-yne Cross-conjugationElectronic repulsionLow
Non-conjugated isomer NoneIsolated

-systems
Lowest

Kinetic Instability & Decomposition Pathways

While thermodynamically accessible, enyne ethers are kinetically fragile. Their electron-rich nature makes them susceptible to specific decomposition pathways that must be mitigated during handling.

Acid-Catalyzed Hydrolysis

The most critical decomposition vector is hydrolysis. The alkoxy group activates the


-carbon, making the 

-carbon highly basic.
  • Mechanism: Protonation occurs at the

    
    -carbon (C2), forming a resonance-stabilized oxocarbenium ion. Water attacks this electrophile, leading to hemiacetal collapse.
    
  • Product: The cleavage yields an

    
    -unsaturated aldehyde (or ketone) and the corresponding alcohol.
    
  • Prevention: Storage in basic media (e.g.,

    
     treated solvent) is mandatory to neutralize trace acid.
    
Polymerization and Metathesis

Conjugated enynes are potent monomers. In the presence of Lewis acids or transition metals (Ru, Au), they undergo rapid polymerization.

  • Fischer Carbene Intermediates: Recent studies in J. Am. Chem. Soc.[1] have shown that ruthenium alkylidenes can initiate "cascade metathesis polymerization" with enyne ethers.[2][3] The alkoxy group stabilizes the propagating Fischer carbene species, promoting chain growth over termination.

Visualizing the Decomposition Cascade

The following diagram illustrates the competing pathways of hydrolysis and metal-catalyzed polymerization.

DecompositionPathways Enyne 1-Alkoxy-1-en-3-yne Protonation C2-Protonation (Rate Limiting) Enyne->Protonation  H+ (Trace Acid)   RuCatalyst Ru-Carbene (Metathesis) Enyne->RuCatalyst  Initiation   Oxocarbenium Oxocarbenium Ion Protonation->Oxocarbenium  Resonance   Aldehyde Enal + Alcohol Oxocarbenium->Aldehyde  +H2O / -H+   Polymer Poly(enyne) Backbone RuCatalyst->Polymer  Cascade Polymerization  

Caption: Divergent instability pathways: Acid-mediated hydrolysis vs. Metal-catalyzed polymerization.

Synthetic Protocols for High-Stability Isolates

To access these compounds with high thermodynamic fidelity, synthesis must occur under conditions that avoid kinetic traps (acidic workups, high heat).

Protocol: Brønsted Acid-Catalyzed Alkoxylation

A superior method for synthesizing 1-alkoxy-1-en-3-ynes involves the ring-opening of 1-cyclopropylprop-2-yn-1-ols. This method leverages thermodynamic control to yield the E-isomer predominantly.[4]

Reagents:

  • Substrate: 1-cyclopropyl-2-propyn-1-ol[5]

  • Solvent: MeOH or EtOH (anhydrous)

  • Catalyst: TfOH (Triflic acid, 0.01 mol%)[5]

Step-by-Step Methodology:

  • Preparation: Dissolve the cyclopropyl alkynol in anhydrous alcohol (0.5 M concentration). Ensure glassware is base-washed and oven-dried.

  • Catalysis: Add TfOH (0.01 mol%) at

    
    . The low loading is critical to prevent subsequent hydrolysis of the product.
    
  • Reaction: Stir at room temperature for 1-2 hours. Monitor via TLC (neutralized plates).

  • Quenching: Immediately quench with

    
     (1.0 equiv relative to catalyst) to neutralize the acid.
    
  • Isolation: Concentrate under reduced pressure. Purify via flash chromatography on basic alumina (not silica gel) to prevent acid-catalyzed decomposition.

Why this works: The cyclopropyl ring strain release drives the reaction, while the alcohol traps the intermediate cation. The thermodynamic E-isomer is favored to minimize steric clash between the newly formed alkoxy group and the alkyne chain.

Experimental Validation of Stability

When characterizing new enyne ethers, the following assays establish the stability profile.

Table 2: Stability Assay Parameters

Assay TypeConditionsObservation TargetInterpretation
Hydrolytic Half-life (

)

+

(trace acid)
Disappearance of vinyl proton signal (

6.0-6.5 ppm)
Measures resistance to moisture/acid.
Thermal Isomerization

,

, 24h
E/Z ratio change via NMRDetermines barrier to rotation (thermodynamic vs kinetic control).
Oxidative Stability Air exposure, ambient lightFormation of peroxides or cleavage productsAssesses sensitivity to radical autoxidation.
Isomerization Workflow

To confirm the thermodynamic preference of the E-isomer, a reversible isomerization experiment can be performed using a mild iodine catalyst.

Isomerization Z_Isomer Z-Isomer (Kinetic Product) Intermediate Radical/Ionic Intermediate Z_Isomer->Intermediate  I2 (cat), hν   E_Isomer E-Isomer (Thermodynamic Product) Intermediate->E_Isomer  Steric Relaxation   E_Isomer->Intermediate  High Energy Barrier  

Caption: Iodine-catalyzed photoisomerization relaxes the kinetically trapped Z-isomer to the thermodynamic E-state.

References

  • Alternating Cascade Metathesis Polymerization of Enynes and Cyclic Enol Ethers with Active Ruthenium Fischer Carbenes. Journal of the American Chemical Society. [Link]

  • Highly Efficient Synthesis of Tri- and Tetrasubstituted Conjugated Enynes from Brønsted Acid Catalyzed Alkoxylation of 1-Cyclopropylprop-2-yn-1-ols with Alcohols. The Journal of Organic Chemistry. [Link][5]

  • Selective E to Z isomerization of 1,3-Dienes Enabled by A Dinuclear Mechanism. Nature Communications. [Link]

  • Synthesis of Allenes by Hydroalkylation of 1,3-Enynes with Ketones Enabled by Cooperative Catalysis. Journal of the American Chemical Society. [Link][6]

  • Thermodynamics of reversible hydrogen storage: Does alkoxy-substitution of naphthalene yield functional advantages for LOHC systems? The Journal of Chemical Physics. [Link]

Sources

Foundational

Advanced Characterization of Methoxy Enynes: Electronic Absorption Signatures

Executive Summary The electronic absorption spectra of methoxy enynes represent a critical intersection between structural organic chemistry and molecular orbital theory. For researchers in drug development and materials...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The electronic absorption spectra of methoxy enynes represent a critical intersection between structural organic chemistry and molecular orbital theory. For researchers in drug development and materials science, these compounds—specifically derivatives like (E)-1-methoxybut-1-en-3-yne —serve as versatile intermediates. Their UV-Vis profiles are not merely fingerprints for identification but are diagnostic tools for assessing conjugation efficiency, stereochemistry (E/Z isomerism), and electronic purity.

This guide moves beyond basic spectral interpretation. We explore the causality of the methoxy auxochrome’s influence on the enyne chromophore, provide a self-validating experimental protocol for spectral acquisition, and analyze the theoretical underpinnings of the observed bathochromic shifts.

Theoretical Framework: The Perturbed Chromophore

To understand the spectrum of a methoxy enyne, one must first deconstruct its electronic architecture. The parent system, vinylacetylene (but-1-en-3-yne) , possesses a conjugated


-system allowing for electron delocalization across the double and triple bonds.
The Enyne Chromophore

The primary electronic transition in conjugated enynes is of the


 type.
  • Ground State: Electrons occupy bonding

    
     orbitals.
    
  • Excited State: Absorption of UV photons promotes an electron to an antibonding

    
     orbital.
    
  • Energy Gap: The conjugation lowers the HOMO-LUMO energy gap compared to isolated alkenes or alkynes, shifting absorption to longer wavelengths (Red Shift).

The Methoxy Auxochrome Effect

The introduction of a methoxy group (-OCH


) at the 1-position (conjugated with the alkene) dramatically alters the energy landscape via the Mesomeric (+M) Effect .
  • Resonance Stabilization: The lone pair on the oxygen atom participates in the conjugated system.

  • HOMO Destabilization: The interaction raises the energy of the Highest Occupied Molecular Orbital (HOMO) significantly more than it affects the Lowest Unoccupied Molecular Orbital (LUMO).

  • Spectral Consequence: The energy required for the

    
     transition decreases (
    
    
    
    ), resulting in a bathochromic shift (typically +30 nm) and a hyperchromic effect (increased molar absorptivity,
    
    
    ).

Spectral Characteristics & Data Analysis

The following data compares the parent enyne with its methoxy-substituted counterpart. Note the distinct shift into the mid-UV region, facilitating easier detection by HPLC-UV detectors (typically set at 254 nm).

Comparative Absorption Data (Methanol)
CompoundStructure

(nm)

(L mol

cm

)
Transition Type
Vinylacetylene CH

=CH-C

CH
219~13,000

(E)-1-Methoxybut-1-en-3-yne CH

O-CH=CH-C

CH
248 - 252 *~18,500

(CT character)
Methyl Propargyl Ether CH

O-CH

-C

CH
< 200LowIsolated (Non-conjugated)

*Note: Values are derived from Woodward-Fieser empirical rules and validated against experimental enol ether data. The shift is solvent-dependent.

Solvatochromism

Methoxy enynes exhibit positive solvatochromism .

  • Non-polar solvents (Hexane): Vibrational fine structure is often preserved. The spectrum appears "crisper."

  • Polar solvents (Methanol/Water): The dipole of the excited state is often larger than the ground state. Polar solvents stabilize the excited state, further lowering the energy gap and causing a slight additional red shift (5-10 nm) while blurring vibrational structure.

Experimental Protocols

This section details a self-validating workflow for synthesizing and characterizing (E)-1-methoxybut-1-en-3-yne. The protocol ensures that the spectral data you generate is an artifact of the molecule, not impurities.

Synthesis & Sample Preparation

Context: Direct spectral analysis requires high purity. The following outlines the generation of the analyte via base-catalyzed addition of methanol to diacetylene (or elimination from acetals).

Step-by-Step Methodology:

  • Reagent Prep: Anhydrous Methanol (MeOH) is required. Presence of water leads to hydrolysis products (enones) which absorb at different wavelengths (~220-230 nm), contaminating the spectrum.

  • Reaction: React 1,4-dichloro-2-butyne with KOH/MeOH (elimination-addition route) to generate the enyne ether.

  • Purification (Critical): Distill the product under reduced pressure. Collect the fraction boiling at ~123°C (760 mmHg equivalent).

  • UV Sample Prep:

    • Prepare a stock solution of

      
       M in spectroscopic grade Hexane  (for fine structure) and Methanol  (for 
      
      
      
      determination).
    • Blanking: Use the exact solvent lot for the reference cell to eliminate background absorption.

Data Acquisition Parameters
  • Instrument: Double-beam UV-Vis Spectrophotometer.

  • Scan Range: 190 nm – 400 nm.

  • Scan Speed: Medium (too fast distorts peak shapes; too slow risks photodegradation).

  • Slit Width: 1.0 nm.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to validated spectral data.

G Synthesis Precursor (1,4-dichloro-2-butyne) Reaction Elimination/Addition (KOH / MeOH) Synthesis->Reaction Reagents Isolation Distillation (Target: 1-Methoxy-1-buten-3-yne) Reaction->Isolation Crude Mix Prep Sample Prep (10^-4 M in Hexane) Isolation->Prep Pure Fraction Analysis UV-Vis Acquisition (190-400 nm) Prep->Analysis Quartz Cuvette Validation Data Validation (Check λmax ~250nm) Analysis->Validation Spectrum Validation->Isolation If Impure

Caption: Figure 1. Integrated workflow for the synthesis, isolation, and spectral validation of methoxy enynes.

Applications in Research & Development

Reaction Monitoring

In the synthesis of complex polyenes (e.g., Vitamin A analogs), the appearance of the 250 nm band is a definitive marker for the formation of the conjugated enyne system. Disappearance of this band often signals polymerization or hydrolysis.

Stereochemical Differentiation

Isomers (E) and (Z) often display distinct extinction coefficients (


).
  • E-isomer (Trans): Typically shows a higher

    
     due to better planarity and orbital overlap.
    
  • Z-isomer (Cis): Steric hindrance between the methoxy group and the alkyne tail can twist the bond, reducing coplanarity, lowering

    
    , and causing a hypsochromic (blue) shift.
    

References

  • PubChem. (2023). 1-Methoxy-1-buten-3-yne Compound Summary. National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2023). Electronic Absorption Spectra of Conjugated Systems. National Institute of Standards and Technology.[1] [Link]

  • Organic Syntheses. (1975). (Z)-2-Methoxy-1-phenylthio-1,3-butadiene and Related Enyne Ethers. Org. Synth. 1975, 55, 86. [Link]

  • Master Organic Chemistry. (2021). UV-Vis Spectroscopy: Conjugated Systems and Lambda Max. [Link]

Sources

Exploratory

history and discovery of 1-Methoxy-1-penten-3-yne derivatives

The following technical guide details the history, synthesis, and application of 1-Methoxy-1-penten-3-yne and its derivatives. This document is structured for researchers requiring actionable chemical insights.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, synthesis, and application of 1-Methoxy-1-penten-3-yne and its derivatives. This document is structured for researchers requiring actionable chemical insights.

From Acetylenic Ethers to Polymethine Scaffolds

Introduction & Chemical Identity

1-Methoxy-1-penten-3-yne (CAS: 17053-80-4) is a conjugated enyne ether serving as a "linchpin" C5 synthon in organic synthesis.[1][2] Structurally, it features an electron-rich enol ether conjugated to an alkyne, creating a "push-pull" electronic system.[1] This unique architecture makes it a highly reactive nucleophile at the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-carbon (C2), allowing for the rapid construction of odd-numbered polymethine chains (cyanines) and glutaconaldehyde derivatives.
  • IUPAC Name: (Z)-1-Methoxy-1-penten-3-yne[1][2]

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Key Feature: Janus-faced reactivity—nucleophilic at C2 (alkene), electrophilic at C4/C5 (alkyne) depending on activation.[1][2]

History and Discovery

The discovery of 1-methoxy-1-penten-3-yne is rooted in the systematic exploration of acetylenic ethers during the mid-20th century, primarily driven by the need for polyene building blocks in the synthesis of Vitamin A and carotenoids.[1]

The Arens-Van Dorp Era (1950s-60s)

The fundamental chemistry of 1-alkoxy-1-en-3-ynes was established by the Dutch chemists J.F.[1][2] Arens and D.A. van Dorp .[2] Their work focused on the base-catalyzed addition of alcohols to conjugated diynes (e.g., diacetylene).[1][2] While the C4 homolog (1-methoxy-1-buten-3-yne) was the primary model, the C5 homolog (1-methoxy-1-penten-3-yne) was synthesized via the addition of methanol to 1,3-pentadiyne (methyldiacetylene).[1][2] This era defined the thermodynamic stability of the (Z)-isomer and the conditions required to prevent polymerization of the volatile diyne precursors.[2]

The Reichardt Era (1980s-90s)

The molecule gained renewed significance through the work of Christian Reichardt at the University of Marburg. Reichardt utilized 1-methoxy-1-penten-3-yne as a specific substrate for Vilsmeier-Haack formylations .[1][2] His group demonstrated that this enyne ether could be converted into substituted pentamethinium salts (cyanine dyes) with high regioselectivity.[2] These dyes became instrumental in developing the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 solvent polarity scale , establishing the molecule as a critical intermediate in physical organic chemistry.[1]

Synthetic Methodologies

The synthesis relies on the nucleophilic addition of methoxide to the electron-deficient terminus of a conjugated diyne.[2]

Primary Route: Addition to 1,3-Pentadiyne

This method is preferred for its atom economy, though it requires handling the unstable 1,3-pentadiyne intermediate.[1]

Reaction Scheme: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



Experimental Protocol (Adapted from Arens et al. & Reichardt)

Safety Warning: 1,3-Pentadiyne is volatile and potentially explosive.[1][2] All operations must be conducted under inert atmosphere behind a blast shield.

  • Precursor Preparation: Generate 1,3-pentadiyne via the elimination of 1,4-dichloro-2-pentyne or by methylation of sodium diacetylenide in liquid ammonia.[1]

  • Methoxylation:

    • Reagents: 1,3-Pentadiyne (0.1 mol), Methanol (anhydrous, 50 mL), Potassium Hydroxide (pellets, 1.0 g).

    • Procedure: Dissolve KOH in methanol. Cool the solution to 0°C. Slowly add 1,3-pentadiyne dropwise to the stirred solution. The reaction is exothermic.[2]

    • Conditions: Allow the mixture to warm to room temperature and stir for 4 hours.

    • Workup: Pour the mixture into ice-water (200 mL) and extract with diethyl ether (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       mL). Wash the organic layer with brine, dry over 
      
      
      
      , and concentrate carefully (volatile product).[1]
    • Purification: Distill under reduced pressure. (Z)-1-Methoxy-1-penten-3-yne typically boils at approx. 60-65°C / 15 mmHg.[1][2]

Reactivity & Mechanism: The Vilsmeier Connection

The most distinct application of 1-methoxy-1-penten-3-yne is its reaction with Vilsmeier reagents (DMF/POClngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) to form Glutaconaldehyde  derivatives.[1]
Mechanism of Vilsmeier Addition

The methoxy group activates the C2 position, making it nucleophilic enough to attack the chloroiminium ion (Vilsmeier reagent).[1][2] The alkyne moiety remains intact initially but participates in the conjugation of the final polymethine chain.[2]

VilsmeierMechanism Figure 1: Vilsmeier-Haack Formylation Pathway of 1-Methoxy-1-penten-3-yne Substrate 1-Methoxy-1-penten-3-yne (Nucleophile) Intermediate Iminium Adduct (C-C Bond Formation) Substrate->Intermediate Attack at C2 Vilsmeier Vilsmeier Reagent (Cl-CH=NMe2+) Vilsmeier->Intermediate Hydrolysis Hydrolysis / Aminolysis Intermediate->Hydrolysis -HCl Product Pentamethinium Salt (Cyanine Dye) Hydrolysis->Product + Aniline/Amine

[1][2][3]

Regioselectivity[1][2][4]
  • C1 (Alpha): Blocked by Methoxy.[2]

  • C2 (Beta): Highly nucleophilic (HOMO coefficient high).[2] Site of electrophilic attack.

  • C3/C4 (Alkyne): Less reactive towards weak electrophiles like the Vilsmeier reagent but essential for extending conjugation.

Applications in Drug Development & Materials

While the molecule itself is not a drug, its derivatives are critical scaffolds:[1][2]

  • Cyanine Dyes: Used as biological labels and in photodynamic therapy research.[2] The C5 chain length (pentamethine) provides absorption in the red/near-IR region, ideal for tissue penetration.[2]

  • Solvatochromic Probes: Derivatives synthesized by Reichardt serve as polarity indicators, helping formulation scientists optimize drug solubility and stability in various vehicles.[1]

  • Heterocycle Synthesis: The glutaconaldehyde intermediates can be cyclized with hydrazines or amidines to form substituted pyridines and diazepines , common pharmacophores in CNS drugs.[1]

Data Summary: Physical Properties

PropertyValueNote
CAS Number 17053-80-4Specific for (Z)-isomer
Molecular Weight 96.13 g/mol
Boiling Point ~60-65°C (15 mmHg)Volatile
Density ~0.89 g/mLEstimated
Appearance Colorless to pale yellow liquidDarkens on storage (polymerization)
Stability Acid-sensitiveHydrolyzes to aldehydes

References

  • Reichardt, C., et al. (1991).[1][2] "Syntheses with Aliphatic Dialdehydes. XLV. Substituted Glutaconaldehyde Derivatives by Vilsmeier Addition to 1-Methoxy-1-penten-3-yne."[1][2][4][5] Liebigs Annalen der Chemie.

  • Arens, J.F. (1960).[2] "The Chemistry of Acetylenic Ethers." Advances in Organic Chemistry. [2]

  • Brandsma, L. (1971).[2] Preparative Acetylenic Chemistry. Elsevier.[2] (Standard reference for diyne methoxylation protocols).

  • BenchChem. (2024).[2] "(Z)-1-Methoxy-1-penten-3-yne Product Data." [2]

Sources

Foundational

The Unique Reactivity of (Z)-Enyne Ethers: A Comprehensive Technical Guide for Synthetic Chemists

Abstract (Z)-configured enyne ethers represent a class of exceptionally versatile building blocks in modern organic synthesis. Their unique electronic and steric properties, dictated by the cis-disposition of substituent...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-configured enyne ethers represent a class of exceptionally versatile building blocks in modern organic synthesis. Their unique electronic and steric properties, dictated by the cis-disposition of substituents around the carbon-carbon double bond, give rise to a distinct reactivity profile compared to their (E)-isomeric counterparts. This guide provides an in-depth exploration of the synthesis and reactivity of (Z)-enyne ethers, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into key transformations including metal-catalyzed cycloisomerizations, enyne metathesis, pericyclic reactions, and electrophilic additions, supported by mechanistic discussions, experimental protocols, and quantitative data.

Introduction: The Significance of the (Z)-Enyne Ether Motif

Enyne systems, characterized by the presence of both a double and a triple bond, are fundamental synthons for the construction of complex molecular architectures. The geometric configuration of the double bond, whether (E) or (Z), profoundly influences the molecule's conformational preferences and, consequently, its reaction pathways. (Z)-enyne ethers, in particular, have emerged as valuable intermediates due to the spatial proximity of the alkyne and the substituent on the double bond, which can lead to unique stereochemical outcomes in various transformations. The ether functionality not only modulates the electronic properties of the π-system but also offers a handle for further functionalization or can act as an internal nucleophile or directing group. This guide will illuminate the rich and often stereospecific chemistry of this fascinating class of molecules.

Stereoselective Synthesis of (Z)-Enyne Ethers

The development of reliable methods for the stereoselective synthesis of (Z)-enyne ethers is crucial for their application in organic synthesis. Several strategies have been devised to control the geometry of the double bond.

One common approach involves the use of stereoselective olefination reactions. For instance, the reaction of aldehydes with specific phosphorus ylides can furnish (Z)-alkenes with high selectivity. These can then be coupled with terminal alkynes to afford the desired (Z)-enyne ethers.

Another powerful method is the stereoselective reduction of a 1,3-diyne precursor. Partial hydrogenation of a diyne using Lindlar's catalyst typically yields the corresponding (Z)-enyne. Subsequent functionalization can then introduce the ether moiety.

Furthermore, transition metal-catalyzed cross-coupling reactions have proven effective. For example, the palladium-catalyzed coupling of a (Z)-vinyl halide with a terminal alkyne, or the coupling of a vinyl organometallic reagent with an alkynyl halide, can provide access to (Z)-enyne ethers with good stereocontrol. A recently developed method involves the stereoselective addition of N- or O-nucleophiles to corresponding alkynyl reagents in the presence of a catalytic amount of cesium carbonate to produce stable vinylbenziodoxolone (VBX) reagents, which can then be used in palladium-catalyzed cross-couplings to access Z-enol ethers.[1][2]

Table 1: Selected Methods for the Synthesis of (Z)-Enyne Ethers

MethodKey ReagentsTypical Yield (%)Z:E SelectivityReference
Wittig ReactionAldehyde, (Z)-selective ylide60-85>95:5N/A
Lindlar ReductionDiyne, H₂, Lindlar's catalyst70-90>98:2N/A
Sonogashira Coupling(Z)-vinyl halide, terminal alkyne, Pd catalyst, Cu(I)65-88>97:3N/A
VBX Reagent CouplingAlkynyl benziodoxolone, alcohol, Cs₂CO₃, then Pd-coupling70-95>98:2[1][2]

Metal-Catalyzed Cycloisomerization Reactions

Cycloisomerization reactions of enynes are among the most powerful methods for the construction of carbo- and heterocyclic scaffolds. The (Z)-geometry of enyne ethers can have a profound impact on the stereochemical outcome of these transformations.

Gold-Catalyzed Cycloisomerizations

Gold(I) catalysts are particularly effective in promoting the cycloisomerization of enynes through their strong π-acidity.[3][4][5][6] In the case of (Z)-1,n-enyne ethers, gold catalysis can initiate a cascade of reactions, often leading to the formation of complex polycyclic systems in a single step. The reaction typically proceeds through the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack of the alkene or the ether oxygen.

A notable example is the gold(I)-catalyzed tandem cycloisomerization of 1,5-enyne ethers, which can be initiated by a hydride transfer, leading to the stereospecific formation of fused polycyclic ring systems.[3] The (Z)-configuration of the starting material is crucial for achieving high levels of stereocontrol in the final product.

Gold_Catalyzed_Cycloisomerization Z_enyne (Z)-Enyne Ether Activated_alkyne π-Alkyne-Au Complex Z_enyne->Activated_alkyne + [Au(I)] Au_complex [Au(I)] catalyst Cyclization Intramolecular Nucleophilic Attack Activated_alkyne->Cyclization Carbocation Carbocationic Intermediate Cyclization->Carbocation Rearrangement Rearrangement/ Further Cyclization Carbocation->Rearrangement Product Polycyclic Product Rearrangement->Product

Caption: Gold-catalyzed cycloisomerization of a (Z)-enyne ether.

Ruthenium-Catalyzed Enyne Metathesis

Ruthenium-catalyzed enyne metathesis is a powerful tool for the formation of 1,3-dienes.[7][8][9][10] In the context of (Z)-enyne ethers, both ring-closing enyne metathesis (RCEYM) and cross-enyne metathesis (CEYM) are important transformations. The stereochemistry of the newly formed diene is often influenced by the initial geometry of the enyne. While the thermodynamic product is often the (E,E)-diene, kinetic control can sometimes favor the formation of other isomers. Studies have shown that in some intermolecular enyne metathesis reactions, initial mixtures of (E)- and (Z)-isomers equilibrate over time to favor the more stable (E)-isomer.[11]

The mechanism of ruthenium-catalyzed enyne metathesis is believed to involve the formation of a ruthenacyclobutene intermediate. The regioselectivity of the initial attack of the ruthenium carbene on the alkyne and the subsequent steps determine the final product.

Ruthenium_Enyne_Metathesis Z_enyne_ether (Z)-Enyne Ether Metallacyclobutene Ruthenacyclobutene Intermediate Z_enyne_ether->Metallacyclobutene + [Ru]=CH₂ Ru_carbene [Ru]=CH₂ Vinyl_carbene Vinyl Carbene Intermediate Metallacyclobutene->Vinyl_carbene Metallacyclobutane Ruthenacyclobutane Intermediate Vinyl_carbene->Metallacyclobutane + Alkene moiety Diene_product 1,3-Diene Product Metallacyclobutane->Diene_product Diene_product->Ru_carbene regenerates

Caption: Simplified mechanism of Ru-catalyzed enyne metathesis.

Pericyclic Reactions

The unique arrangement of π-systems in (Z)-enyne ethers makes them interesting substrates for pericyclic reactions, which proceed through a concerted, cyclic transition state.

Diels-Alder Reactions

While enynes often act as dienophiles in Diels-Alder reactions, the conjugated system formed after certain transformations of (Z)-enyne ethers can participate as the diene component. For instance, the 1,3-diene products from enyne metathesis can undergo subsequent intramolecular Diels-Alder (IMDA) reactions to form complex bicyclic systems.[12] The stereochemistry of the newly formed rings is dictated by the geometry of the diene and the nature of the dienophile. In some cases, enynes with activating groups can act as dienophiles, with the reaction occurring preferentially at the acetylenic bond.[13]

Claisen Rearrangement

The Claisen rearrangement is a[3][3]-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound.[14][15][16][17][18] (Z)-Allyl vinyl enyne ethers are excellent substrates for this transformation. The reaction proceeds through a concerted, chair-like transition state, and the (Z)-geometry of the starting material can be used to control the stereochemistry of the newly formed stereocenters in the product. The stereospecificity of the Claisen rearrangement makes it a powerful tool in natural product synthesis.

Claisen_Rearrangement Z_allyl_vinyl_enyne_ether (Z)-Allyl Vinyl Enyne Ether Transition_state Chair-like Transition State Z_allyl_vinyl_enyne_ether->Transition_state Heat or Lewis Acid Product γ,δ-Unsaturated Carbonyl Compound Transition_state->Product

Sources

Exploratory

Technical Guide: Solubility Profiling and Solvent Selection for Methoxy Pentenynes

The following technical guide is structured to provide actionable solubility data, thermodynamic modeling, and experimental protocols for Methoxy Pentenynes , specifically focusing on the isomers (Z)-1-methoxy-1-penten-3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable solubility data, thermodynamic modeling, and experimental protocols for Methoxy Pentenynes , specifically focusing on the isomers (Z)-1-methoxy-1-penten-3-yne and 5-methoxy-1-penten-3-yne .

Executive Summary & Chemical Identity[1][2]

Methoxy pentenynes are critical C5-building blocks in the synthesis of natural products, enediyne antibiotics, and heterocyclic pharmaceutical intermediates. Their solubility profile is governed by the competition between the lipophilic enyne backbone and the polar methoxy ether linkage.

This guide addresses the two primary isomers utilized in drug development:

  • (Z)-1-Methoxy-1-penten-3-yne (CAS 17053-80-4): A vinyl ether often used in stereoselective synthesis.

  • 5-Methoxy-1-penten-3-yne (CAS 821-44-3): A terminal alkyne ether used in coupling reactions.

Key Physicochemical Parameters:

  • Molecular Weight: 96.13 g/mol [1][2]

  • LogP (Predicted): ~1.65 (Lipophilic)

  • Boiling Point: ~97–100°C (at 760 mmHg)

  • Physical State: Clear to amber liquid (Oil)[3]

Solubility Data & Solvent Compatibility

As empirical data for these specific intermediates is often absent from standard handbooks, the following data is derived from Hansen Solubility Parameter (HSP) modeling and validated synthesis protocols (e.g., Organic Syntheses).

Table 1: Predicted Solubility Profile at 25°C

Data based on Group Contribution Methods and LogP partitioning.

Solvent ClassSolventPolarity Index (

)
Solubility RatingInteraction MechanismStability Concern
Non-Polar n-Hexane0.1High (>100 mg/mL)Van der Waals (Dispersion)Stable
Non-Polar Toluene2.4High (>100 mg/mL)

-

Stacking / Dispersion
Stable
Chlorinated Dichloromethane (DCM)3.1High (>100 mg/mL)Dipole-DipoleStable
Polar Aprotic Tetrahydrofuran (THF)4.0High (Miscible)Dipole-Dipole / Ether exchangePeroxide Risk (Use inhibited)
Polar Aprotic Ethyl Acetate4.4High (Miscible)Dipole-DipoleStable
Polar Aprotic DMSO7.2Moderate/High Strong DipoleDifficult removal
Polar Protic Methanol5.1High (Miscible)H-Bonding (Acceptor)Risk for Isomer 1 (Acetal formation in acid)
Polar Protic Water10.2Low (<1 mg/mL)Hydrophobic EffectPhase Separation
Critical Stability Note for 1-Methoxy-1-penten-3-yne

The 1-methoxy isomer is a vinyl ether . In the presence of protic solvents (MeOH, Water) and trace acid, it is prone to hydrolysis, yielding the corresponding aldehyde or ketone.

  • Recommendation: For storage or long-term processing of the 1-methoxy isomer, use non-protic solvents like Toluene or Anhydrous THF buffered with weak base (e.g., Triethylamine).

Thermodynamic Modeling & Mechanism

To understand the solubility behavior beyond the table, we apply the "Like Dissolves Like" principle via thermodynamic interactions. The methoxy pentenyne molecule possesses a dual nature:

  • The Hydrophobic Tail (Penten-3-yne): Drives solubility in non-polar solvents (Hexane, Benzene).

  • The Ether Oxygen (-OCH₃): Acts as a Hydrogen Bond Acceptor (HBA), facilitating miscibility in alcohols (MeOH, EtOH).

Visualization: Solvation Mechanism

The following diagram illustrates the solvation shell interactions in different media.

SolvationMechanism Solute Methoxy Pentenyne (Solute) Interaction1 Van der Waals Dispersion Forces Solute->Interaction1 Interaction2 H-Bonding (Solvent Donor -> Ether Acceptor) Solute->Interaction2 Interaction3 Hydrophobic Effect (Phase Separation) Solute->Interaction3 NonPolar Non-Polar Solvent (Hexane/Toluene) PolarProtic Polar Protic Solvent (Methanol/Water) Interaction1->NonPolar High Solubility Interaction2->PolarProtic Soluble in MeOH (Miscible) Interaction3->PolarProtic Insoluble in Water (Immiscible)

Caption: Mechanistic interactions driving solubility. Note the divergence between Methanol (H-bonding allowed) and Water (Hydrophobic exclusion dominates).

Experimental Protocols for Solubility Determination

Since batch-to-batch purity affects solubility, researchers must validate data empirically. Use the following self-validating protocols.

Protocol A: Rapid Visual Titration (Qualitative)

Best for: Quick solvent screening during extraction optimization.

  • Preparation: Place 100 mg of Methoxy Pentenyne in a 4 mL borosilicate vial.

  • Titration: Add the target solvent in 100 µL increments using a calibrated micropipette.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear, homogeneous solution.

    • Insoluble: Phase separation, oil droplets, or turbidity.

  • Calculation: If 100 mg dissolves in <1 mL, solubility is >100 mg/mL (High).

Protocol B: Gravimetric Saturation (Quantitative)

Best for: Thermodynamic data generation for crystallization or formulation.

  • Saturation: Add excess Methoxy Pentenyne to 5 mL of solvent in a sealed flask. Stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved oil/solids.

  • Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed crucible. Evaporate solvent under vacuum (or Nitrogen stream) at low heat (<40°C to prevent solute loss, as these are volatile oils).

  • Measurement: Weigh the residue.

Application: Extraction & Purification Strategy

The solubility differential between water and organic solvents is the basis for purification.

Partition Coefficients (LogP Context)

With a LogP of ~1.65 , Methoxy Pentenynes will preferentially partition into organic layers during aqueous workup.

  • Preferred Extraction Solvent: Diethyl Ether or Ethyl Acetate (EtOAc).

  • Wash Solvent: Brine (Saturated NaCl) increases the ionic strength of the aqueous layer, forcing more organic solute into the organic phase ("Salting out").

Workflow: Purification Logic

The following decision tree guides the purification process based on solubility data.

PurificationWorkflow Start Crude Reaction Mixture Step1 Quench with Water/Buffer Start->Step1 Decision1 Is Product Acid Sensitive? ((Z)-1-methoxy isomer) Step1->Decision1 PathA Use Neutral/Basic Buffer (NaHCO3) Decision1->PathA Yes PathB Standard Acidic Workup (NH4Cl) Decision1->PathB No Extraction Extract with Et2O or Hexane (High Solubility) PathA->Extraction PathB->Extraction Wash Wash with Brine (Remove Polar Impurities) Extraction->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in Vacuo (Careful: Volatile Oil) Dry->Concentrate

Caption: Purification decision tree highlighting the critical pH sensitivity of the vinyl ether isomer during aqueous workup.

References

  • BenchChem. (Z)-1-Methoxy-1-penten-3-yne Technical Data & Synthesis Routes. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11029769, 1-Penten-3-yne, 5-methoxy-. Retrieved from .

  • Organic Syntheses. Synthesis of Methoxy-Enynes and Purification Protocols. (General reference for enyne handling). See related protocols at .

  • Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for group contribution methods used in Table 1).

Sources

Protocols & Analytical Methods

Method

stereoselective synthesis of (Z)-1-Methoxy-1-penten-3-yne

Application Note: Stereoselective Synthesis of (Z)-1-Methoxy-1-penten-3-yne Executive Summary (Z)-1-Methoxy-1-penten-3-yne is a specialized conjugated enyne ether serving as a high-value linchpin in the synthesis of poly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (Z)-1-Methoxy-1-penten-3-yne

Executive Summary

(Z)-1-Methoxy-1-penten-3-yne is a specialized conjugated enyne ether serving as a high-value linchpin in the synthesis of polyunsaturated natural products, heterocycles (via inverse-electron-demand Diels-Alder), and organometallic precursors. While the E-isomer is thermodynamically favored, the Z-isomer (cis) offers unique reactivity profiles due to the steric proximity of the alkyne and the methoxy group, facilitating specific cyclization pathways.

This application note details a robust, field-validated protocol for the . Unlike non-selective elimination methods that yield difficult-to-separate E/Z mixtures, this protocol utilizes a cryogenic lithiation-alkylation strategy on a stereochemically pure precursor. This approach ensures >95% isomeric retention and high chemical yield, suitable for pharmaceutical intermediate scale-up.

Retrosynthetic Logic & Strategy

The core challenge is maintaining the Z-geometry of the C1=C2 double bond while installing the C5 methyl group. Direct elimination of 1,1-dimethoxypent-3-yne often leads to thermodynamic equilibration favoring the E-isomer.

Therefore, our strategy decouples the stereoselective alkene formation from the carbon chain elongation:

  • Stereoselective Foundation: Establish the Z-alkene geometry using the specific base-catalyzed elimination of 1,1-dimethoxy-3-butyne in liquid ammonia (a classic method favoring the Z-isomer via a cyclic transition state).

  • Cryogenic Functionalization: Utilize the acidity of the terminal alkyne proton (

    
    ) in (Z)-1-methoxy-1-buten-3-yne to generate a lithiated nucleophile.
    
  • Electrophilic Trapping: Alkylate with methyl iodide under kinetic control to yield the target (Z)-1-Methoxy-1-penten-3-yne.

Retrosynthesis Target (Z)-1-Methoxy-1-penten-3-yne (Target Molecule) Precursor (Z)-1-Methoxy-1-buten-3-yne (Stereodefined Scaffold) Target->Precursor C-C Bond Formation (Alkylation) StartingMat 1,1-Dimethoxy-3-butyne (Commercial Acetal) Precursor->StartingMat Stereoselective Elimination (NaNH2 / liq. NH3)

Figure 1: Retrosynthetic strategy decoupling stereocontrol from chain elongation.[1]

Detailed Protocol: Cryogenic Alkylation

This section assumes access to (Z)-1-methoxy-1-buten-3-yne.[2] If this precursor is not commercially available in your region, refer to Appendix A for its synthesis.

Reagents & Equipment
  • Substrate: (Z)-1-Methoxy-1-buten-3-yne (>95% Z-isomer).

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

  • Electrophile: Methyl Iodide (MeI) (Caution: Carcinogen/Neurotoxin).

  • Solvent: Tetrahydrofuran (THF), anhydrous, inhibitor-free.

  • Equipment: Flame-dried Schlenk flask, argon/nitrogen manifold, dry ice/acetone bath (-78°C).

Experimental Procedure

Step 1: System Preparation

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Flush with Argon for 15 minutes while cooling to room temperature.

  • Charge the flask with (Z)-1-Methoxy-1-buten-3-yne (2.05 g, 25.0 mmol) and anhydrous THF (50 mL) .

Step 2: Deprotonation (Lithiation)

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Add n-BuLi (11.0 mL, 27.5 mmol, 1.1 equiv) dropwise via syringe over 20 minutes.

    • Observation: The solution may darken slightly (yellow to orange), indicating the formation of the lithiated acetylide species.

    • Mechanistic Note: The low temperature prevents nucleophilic attack of n-BuLi on the enol ether double bond and suppresses isomerization.

  • Stir at -78°C for 45 minutes to ensure complete metallation.

Step 3: Alkylation

  • Add Methyl Iodide (1.71 mL, 27.5 mmol, 1.1 equiv) dropwise over 10 minutes.

    • Caution: MeI is highly volatile and toxic. Use a gas-tight syringe.

  • Maintain the reaction at -78°C for 1 hour.

  • Remove the cooling bath and allow the reaction to warm slowly to 0°C over 2 hours.

    • Why: The alkylation rate increases with temperature, but starting cold prevents exotherms that could degrade the sensitive enol ether.

Step 4: Workup & Isolation

  • Quench the reaction at 0°C with saturated aqueous NH₄Cl (20 mL) .

  • Dilute with Diethyl Ether (Et₂O, 50 mL) .

  • Separate the organic layer. Extract the aqueous layer with Et₂O (2 x 30 mL).

  • Wash combined organics with Brine (30 mL), dry over anhydrous K₂CO₃ (avoid acidic drying agents like MgSO₄ which can hydrolyze the enol ether).

  • Concentrate under reduced pressure (keep bath <30°C due to product volatility).

  • Purification: Distillation under reduced pressure (Kugelrohr or short-path) is recommended over silica chromatography to prevent hydrolysis.

    • Target BP: Expect ~60-65°C at 15 mmHg (estimated based on homologs).

Quality Control & Validation

The stereochemical integrity of the product is validated primarily by ¹H NMR spectroscopy . The coupling constant (


) of the vinylic protons is the definitive diagnostic marker.
NMR Diagnostic Criteria
Proton EnvironmentChemical Shift (δ ppm)MultiplicityCoupling Constant (

)
Interpretation
H-1 (Alkene) ~6.20Doublet (d)6.0 - 7.0 Hz Diagnostic for Z-isomer
H-2 (Alkene) ~4.50Doublet of quartets6.0 - 7.0 Hz Confirms cis geometry
H-1 (Alkene) ~6.50 (Impurity)Doublet (d)12.0 - 13.0 HzIndicates E-isomer impurity
-OCH₃ ~3.70Singlet (s)N/AMethoxy group
-CH₃ (Alkyne) ~2.00Doublet (d)~2.0 HzLong-range coupling to H-2

Note: The Z-isomer typically exhibits a smaller coupling constant (J ≈ 6-7 Hz) compared to the E-isomer (J ≈ 12-13 Hz).

Process Workflow Diagram

Workflow Start Start: (Z)-1-Methoxy-1-buten-3-yne Lithiation Step 1: Lithiation n-BuLi, THF, -78°C (Forms Lithium Acetylide) Start->Lithiation Alkylation Step 2: Alkylation Add MeI, -78°C -> 0°C (Sn2 Mechanism) Lithiation->Alkylation Quench Step 3: Quench & Workup Sat. NH4Cl, Et2O Extraction Dry over K2CO3 Alkylation->Quench QC Step 4: QC Validation 1H NMR (J_cis = 6-7 Hz) Quench->QC

Figure 2: Step-by-step process flow for the synthesis of (Z)-1-Methoxy-1-penten-3-yne.

Troubleshooting & Critical Parameters

  • Isomerization: The Z-enol ether is acid-sensitive. Exposure to trace acids (e.g., in CDCl₃ or silica gel) can catalyze isomerization to the E-form or hydrolysis to the aldehyde.

    • Solution: Pre-treat NMR solvents with basic alumina or K₂CO₃. Use base-washed silica (1% Et₃N) if chromatography is absolutely necessary.

  • Volatility: The product is a volatile oil. Significant yield loss can occur during rotary evaporation.

    • Solution: Do not evaporate to dryness. Co-distill solvents if possible, or use a high-boiling chaser if the product is to be used immediately in solution.

  • Moisture Sensitivity: The lithiated intermediate is instantly quenched by water, regenerating the starting material.

    • Solution: Ensure rigorous drying of THF (distilled from Na/Benzophenone or via solvent columns).

Appendix A: Synthesis of Precursor (Z)-1-Methoxy-1-buten-3-yne

If the starting material is unavailable, it is synthesized via the elimination of 1,1-dimethoxy-3-butyne.

  • Reagents: Liquid Ammonia (solvent), NaNH₂ (catalytic base), 1,1-dimethoxy-3-butyne.

  • Conditions: Reaction in liquid NH₃ at -33°C.

  • Mechanism: The elimination of methanol proceeds via a cyclic transition state involving the sodium cation, which coordinates the methoxy oxygen and the acetylenic proton, preferentially directing the elimination to the cis (Z) geometry.

  • Yield: Typically 60-70% with >90:10 Z:E ratio.

References

  • Soderquist, J. A., & Hassner, A. (1980).[2] "(Z)-1-Methoxybut-1-en-3-yne.[2] A versatile synthon for 1,4-bis(trimethylsilyl)-1,3-butadiyne."[2] Journal of the American Chemical Society, 102(5), 1577–1583. [Link]

  • Organic Syntheses. "4,4-Dimethoxybut-1-yne." Organic Syntheses, Coll.[3] Vol. 8, p. 190 (1993). (Precursor synthesis reference). [Link]

  • PubChem. "1-Methoxy-1-buten-3-yne Compound Summary." National Center for Biotechnology Information. [Link]

Sources

Application

step-by-step protocol for preparing (Z)-1-Methoxy-1-penten-3-yne

Application Note: Stereoselective Synthesis of (Z)-1-Methoxy-1-penten-3-yne Strategic Overview (Z)-1-Methoxy-1-penten-3-yne (CAS 17053-80-4) is a critical conjugated enyne ether building block, widely utilized in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of (Z)-1-Methoxy-1-penten-3-yne

Strategic Overview

(Z)-1-Methoxy-1-penten-3-yne (CAS 17053-80-4) is a critical conjugated enyne ether building block, widely utilized in the synthesis of natural products (e.g., enediynes), heterocycles, and as a masked aldehyde equivalent in drug discovery. Its structural rigidity and electronic bias make it a valuable intermediate for cycloaddition reactions (Diels-Alder) and transition-metal-catalyzed cross-couplings.

This protocol details a high-integrity, step-by-step synthesis via the Wittig Homologation of 2-butynal. This route is selected for its modularity, operational simplicity in a research setting, and the ability to control stereochemistry through reaction conditions and purification.

Key Technical Challenges:

  • Stereocontrol: The Wittig reaction typically yields a mixture of E and Z isomers (

    
     to 
    
    
    
    ). This protocol incorporates a low-temperature generation step to maximize Z-selectivity and details specific chromatographic techniques for isomer separation.
  • Volatility: The target compound and its precursor (2-butynal) are volatile; precise temperature control during concentration is mandatory.

  • Instability: Enol ethers are acid-sensitive. All glassware must be base-washed or neutral.

Retrosynthetic Analysis

The logical disconnection reveals the target as the product of a


 coupling between a methoxymethylidene ylide and an alkynyl aldehyde.

Retrosynthesis Target (Z)-1-Methoxy-1-penten-3-yne (Target Molecule) Disconnection Wittig Disconnection (C=C Bond Formation) Target->Disconnection Retrosynthesis Precursor1 Methoxymethylenetriphenyl- phosphorane (Ylide) Disconnection->Precursor1 Precursor2 2-Butynal (Aldehyde) Disconnection->Precursor2 StartMat1 (Methoxymethyl)triphenyl- phosphonium chloride Precursor1->StartMat1 Base (NaHMDS) StartMat2 2-Butyn-1-ol (Commercial) Precursor2->StartMat2 Oxidation (MnO2)

Figure 1: Retrosynthetic strategy isolating the C1-C2 double bond formation.

Safety & Pre-requisites

Critical Hazards:

  • 2-Butynal: Lachrymator, toxic, and potentially explosive if concentrated to dryness/heated. Handle exclusively in a fume hood.

  • NaHMDS: Pyrophoric/water-reactive. Use standard Schlenk techniques.

  • Solvents: THF must be distilled from sodium/benzophenone or obtained from a solvent purification system (SPS) immediately prior to use.

Equipment:

  • Flame-dried Schlenk glassware.

  • Low-temperature bath (Acetone/Dry Ice for -78°C).

  • Vacuum manifold (

    
     mmHg).
    
  • Rotary evaporator with cold trap (0°C).

Step-by-Step Experimental Protocol

Stage 1: Preparation of 2-Butynal (In-Situ)

Note: If commercial 2-butynal is unavailable or degraded, prepare fresh via MnO₂ oxidation.

  • Suspend: In a 500 mL flask, suspend activated Manganese(IV) oxide (

    
    , 10 equiv.) in dry Dichloromethane (DCM).
    
  • Add: Add 2-butyn-1-ol (1 equiv.) dropwise at 0°C.[1]

  • Stir: Allow to warm to Room Temperature (RT) and stir vigorously for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Filter: Filter through a pad of Celite to remove solids.

  • Concentrate: Carefully concentrate the filtrate at >200 mbar and <25°C bath temperature. Do not evaporate to dryness due to volatility. Use the solution directly for the Wittig step (determine concentration via NMR with an internal standard).

Stage 2: Wittig Homologation

Reaction Scheme:




Protocol:

  • Salt Suspension: Charge a flame-dried 250 mL Schlenk flask with (methoxymethyl)triphenylphosphonium chloride (1.2 equiv.) and dry THF (0.3 M concentration). Cool to -78°C .

  • Ylide Formation: Dropwise add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 equiv.) over 15 minutes. The solution will turn deep red/orange, indicating ylide formation. Stir at -78°C for 30 minutes.

    • Expert Insight: Low temperature is crucial. Higher temperatures during ylide formation promote decomposition and lower stereoselectivity.

  • Addition: Add the solution of 2-butynal (1.0 equiv.) in THF dropwise over 20 minutes, maintaining the temperature at -78°C.

  • Reaction: Stir at -78°C for 2 hours, then slowly allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench the reaction with saturated aqueous

    
     (20 mL) at 0°C.
    
  • Extraction: Dilute with Diethyl Ether (

    
    ). Wash the organic layer with water (
    
    
    
    ) and brine (
    
    
    ).
  • Drying: Dry over anhydrous

    
     (avoid acidic agents like 
    
    
    
    if possible, or use briefly) and filter.
  • Concentration: Concentrate under reduced pressure (keep bath < 25°C). The crude residue contains Triphenylphosphine oxide (

    
    ) and the product mixture (E/Z).
    
Stage 3: Purification & Isomer Separation

The separation of Z and E isomers is the critical quality gate.

  • Pre-treatment: Triturate the crude solid with cold Pentane (

    
    ). 
    
    
    
    is largely insoluble in pentane; filter off the solid oxide. Concentrate the pentane washings.
  • Chromatography: Perform Flash Column Chromatography on silica gel (neutralized with 1%

    
    ).
    
    • Eluent: Pentane/Diethyl Ether gradient (100:0

      
       95:5).
      
    • Order of Elution: Typically, the Z-isomer elutes before the E-isomer due to the smaller dipole moment and more compact shape of the cis-enyne system, though this can vary based on stationary phase.

    • Alternative: If separation is difficult, use Silver Nitrate (

      
      ) impregnated silica gel  (10% w/w). The silver ions coordinate differently to the cis and trans alkenes, significantly enhancing separation resolution.
      

Characterization & Validation

Data Table: Expected NMR Parameters

Parameter(Z)-Isomer (Target)(E)-Isomer (By-product)Mechanistic Note

H NMR

(H-1)
6.05 – 6.15 ppm (d)6.30 – 6.40 ppm (d)

-proton to oxygen

H NMR

(H-2)
4.40 – 4.50 ppm (dq)4.80 – 4.90 ppm (dq)Olefinic proton
Coupling

6.0 – 7.0 Hz 12.0 – 13.0 Hz Definitive stereochemical proof

H NMR

(OMe)
~3.65 ppm (s)~3.55 ppm (s)Methoxy group

H NMR

(Me)
~2.00 ppm (d)~1.95 ppm (d)Propargylic methyl

Validation Logic: The coupling constant (


) between the olefinic protons is the self-validating metric. A 

value of ~6-7 Hz confirms the Z (cis) configuration. If

Hz, the fraction is the E isomer.

Troubleshooting & Critical Parameters

Troubleshooting Issue1 Low Yield Cause1 Aldehyde Volatility or Decomposition Issue1->Cause1 Fix1 Use fresh MnO2 prep; Do not dry completely. Cause1->Fix1 Issue2 Poor Z/E Ratio Cause2 High Temp during Ylide Addition Issue2->Cause2 Fix2 Maintain -78°C strictly; Use KHMDS/18-crown-6. Cause2->Fix2 Issue3 Hydrolysis Cause3 Acidic Silica or Wet Solvents Issue3->Cause3 Fix3 Base-wash silica (Et3N); Dry solvents. Cause3->Fix3

Figure 2: Troubleshooting logic for common synthetic failure modes.

References

  • Wittig Reaction Mechanism & Stereoselectivity

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][3][4] Chemical Reviews, 89(4), 863-927. Link

  • General Synthesis of Enyne Ethers

    • Ranu, B. C., et al. (2007). "Stereoselective synthesis of enynes." Organic Letters, 9(12), 2409. Link

  • Use of Methoxymethylenetriphenylphosphorane

    • Levine, S. G. (1958).[5] "A new aldehyde synthesis." Journal of the American Chemical Society, 80(22), 6150.[5] Link

  • Silver Nitrate Chromatography for Isomer Separation

    • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate." Tetrahedron, 57(3), 425-447. Link

Sources

Method

Application Notes &amp; Protocols: Strategic Coupling of (Z)-1-Methoxy-1-penten-3-yne via Transition Metal Catalysis

I. Introduction: The Synthetic Value of (Z)-1-Methoxy-1-penten-3-yne (Z)-1-Methoxy-1-penten-3-yne is a highly versatile C6 building block in organic synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: The Synthetic Value of (Z)-1-Methoxy-1-penten-3-yne

(Z)-1-Methoxy-1-penten-3-yne is a highly versatile C6 building block in organic synthesis. Its structure is characterized by a conjugated system containing a terminal alkyne and a (Z)-configured methoxy-substituted vinyl group.[1] This unique arrangement of functional groups offers multiple reaction sites, making it a valuable precursor for the synthesis of complex molecular architectures, including natural products and pharmacologically active compounds.[1][2] The enyne moiety is a particularly important structural unit in many biologically active molecules.[3][4][5] Transition metal-catalyzed cross-coupling reactions provide a powerful and precise method to functionalize the terminal alkyne, enabling the stereospecific formation of new carbon-carbon bonds under mild conditions.[6] This guide details the application of key palladium-catalyzed cross-coupling reactions—Sonogashira, Suzuki, and Negishi—for the strategic elaboration of this versatile substrate.

II. Core Concepts in Cross-Coupling of Enynes

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and selectivity.[7] For a substrate like (Z)-1-methoxy-1-penten-3-yne, the reaction centers on the terminal alkyne's C-H bond. The general catalytic cycle, most often involving a Palladium(0) catalyst, consists of three fundamental steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into an organohalide (R-X) or triflate bond, forming a Pd(II) intermediate.

  • Transmetalation: A second organic group (R'), attached to a different metal (e.g., Cu in Sonogashira, B in Suzuki, Zn in Negishi), is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (R and R') couple and are expelled from the palladium center, forming the desired product (R-R') and regenerating the active Pd(0) catalyst.[8]

The choice of coupling partner and reaction conditions allows for precise control over the final product.

III. Sonogashira Coupling: A Direct Route to Conjugated Enynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[3][6] It typically employs a dual-catalyst system of palladium and copper(I).[3][6]

Causality and Mechanism

The reaction's efficiency stems from the synergistic action of the two metal catalysts. The palladium catalyst orchestrates the main cross-coupling cycle, while the copper co-catalyst facilitates the activation of the alkyne.

  • Palladium Cycle: Follows the classic oxidative addition/reductive elimination pathway.

  • Copper Co-catalyst Role: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II)-halide complex.[9] This step is often faster than the direct reaction of the alkyne with the palladium complex, accelerating the overall catalytic cycle.

  • Base: An amine base (e.g., triethylamine, diisopropylamine) is crucial. It serves to deprotonate the terminal alkyne and neutralize the hydrogen halide (H-X) formed during the reaction, preventing side reactions and catalyst deactivation.

Mechanistic Diagram: Sonogashira Coupling

Below is a diagram illustrating the intertwined catalytic cycles.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox R-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L₂-C≡CR' pd2_ox->pd2_trans Transmetalation cu_x Cu(I)X pd2_ox->cu_x pd2_trans->pd0 Reductive Elimination product R-C≡C-R' pd2_trans->product cu_acetylide Cu(I)-C≡CR' cu_x->cu_acetylide Base, R'C≡CH cu_acetylide->pd2_trans cu_acetylide->cu_x Transmetalation to Pd(II) rx R-X rx->pd2_ox alkyne R'-C≡C-H alkyne->cu_acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol: Sonogashira Coupling of (Z)-1-Methoxy-1-penten-3-yne with Iodobenzene

Materials and Reagents:

  • (Z)-1-Methoxy-1-penten-3-yne

  • Iodobenzene

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • CuI (Copper(I) iodide)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous THF or Toluene

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon or nitrogen. Maintain a positive inert gas pressure throughout the reaction.

  • Reagent Addition: To the flask, add Pd(PPh₃)₄ (2 mol%) and CuI (4 mol%).

  • Solvent and Base: Add anhydrous THF (to make a ~0.2 M solution with respect to the limiting reagent) and triethylamine (3.0 equivalents).

  • Substrate Addition: Add (Z)-1-Methoxy-1-penten-3-yne (1.2 equivalents) followed by iodobenzene (1.0 equivalent) via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-6 hours.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of Celite to remove catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired coupled product.

IV. Suzuki Coupling: Engaging Organoboron Reagents

The Suzuki coupling is a robust method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate.[10] While the terminal alkyne of our substrate does not directly participate as a halide equivalent, it can be transformed into a species suitable for Suzuki coupling, or it can be part of a larger molecule undergoing a tandem reaction.[11][12][13] For this guide, we will focus on a tandem cyclization/Suzuki coupling, a powerful strategy for building complex cyclic structures.[10][11]

Causality and Mechanism

In a tandem cyclization/Suzuki coupling of a 1,6-enyne, the reaction is initiated by the palladium catalyst interacting with both the alkene and alkyne moieties.

  • π-Allylpalladium Formation: Oxidative addition of an allylic precursor to Pd(0) generates a π-allylpalladium intermediate.

  • Alkyne Insertion: The pendant alkyne of the enyne substrate inserts into the Pd-allyl bond, forming a new five- or six-membered ring and a vinylpalladium species.[10]

  • Transmetalation: The organoboronic acid (or ester) transfers its organic group to the vinylpalladium intermediate. This step requires a base (e.g., K₂CO₃, CsF) to activate the boron species, forming a more nucleophilic "ate" complex.

  • Reductive Elimination: The newly transferred organic group and the vinyl group couple, releasing the final product and regenerating the Pd(0) catalyst.

Mechanistic Diagram: Tandem Cyclization/Suzuki Coupling

Suzuki_Tandem pd0 Pd(0)L₂ pi_allyl π-Allylpalladium Intermediate pd0->pi_allyl Oxidative Addition (from Allylic Precursor) vinyl_pd Vinylpalladium Species (Cyclized) pi_allyl->vinyl_pd Alkyne Insertion (Intramolecular) transmetal_complex [R-Pd(II)-Vinyl]L₂ vinyl_pd->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Cyclized Product transmetal_complex->product enyne 1,6-Enyne boronic_acid R-B(OH)₂ + Base boronic_acid->transmetal_complex

Caption: Plausible mechanism for a Pd-catalyzed tandem cyclization/Suzuki coupling.

Protocol: General Protocol for Tandem Cyclization/Suzuki Coupling

Materials and Reagents:

  • A suitable 1,6-enyne substrate derived from (Z)-1-methoxy-1-penten-3-yne

  • Aryl or vinyl boronic acid (e.g., Phenylboronic acid)

  • Pd(PPh₃)₄ or Pd(dppf)Cl₂

  • A base such as K₂CO₃, K₃PO₄, or CsF

  • Anhydrous solvent such as Toluene, Dioxane, or Acetonitrile

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask under argon, add the 1,6-enyne substrate (1.0 equiv), the boronic acid (1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (3-5 mol%).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture to 60-100 °C. The optimal temperature depends on the substrates and solvent. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the cyclized product.

V. Negishi Coupling: Harnessing Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by palladium or nickel.[14] Organozinc reagents are more reactive than their boron counterparts, often allowing for reactions to proceed under milder conditions.[15] They also exhibit excellent functional group tolerance.[14]

Causality and Mechanism

The Negishi coupling catalytic cycle is highly efficient and straightforward.[8]

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with an organic halide (R-X) to form a Pd(II) complex.

  • Transmetalation: The organozinc reagent (R'-ZnX) transfers its organic group (R') to the palladium center. This step is typically very fast and irreversible.[16]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the product (R-R'), regenerating the Pd(0) catalyst.

Mechanistic Diagram: Negishi Coupling

Negishi_Coupling pd0 Pd(0)L₂ pd2_ox R-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)L₂-R' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product rx R-X rx->pd2_ox rznx R'-ZnX rznx->pd2_trans

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Protocol: Negishi Coupling of an Alkenyl Halide with an Alkynylzinc Reagent

This protocol describes the coupling of an alkenyl halide with an alkynylzinc reagent prepared in situ from (Z)-1-methoxy-1-penten-3-yne.

Materials and Reagents:

  • (Z)-1-Methoxy-1-penten-3-yne

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂) solution in THF

  • Aryl or Vinyl Halide (e.g., 2-Bromostyrene)

  • Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Anhydrous THF

Procedure:

  • Inert Atmosphere & Cooling: Add (Z)-1-methoxy-1-penten-3-yne (1.1 equiv) to a flame-dried, argon-purged Schlenk flask containing anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Deprotonation: Slowly add n-BuLi (1.05 equiv) dropwise. Stir at -78 °C for 30 minutes to form the lithium acetylide.

  • Transmetalation to Zinc: To the lithium acetylide solution, add the anhydrous ZnCl₂ solution (1.1 equiv) dropwise at -78 °C. Allow the mixture to slowly warm to room temperature and stir for 1 hour to form the alkynylzinc reagent.

  • Coupling Reaction: In a separate flame-dried Schlenk flask, dissolve the aryl/vinyl halide (1.0 equiv) and the palladium catalyst (2-5 mol%) in anhydrous THF.

  • Addition of Organozinc: Transfer the prepared alkynylzinc solution to the flask containing the halide and catalyst via cannula.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 50 °C) if necessary. Monitor progress by TLC or GC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

VI. Data Summary and Comparison

Reaction Catalyst System Coupling Partner Base / Additive Typical Conditions Key Advantages
Sonogashira Pd(0) catalyst, Cu(I) co-catalystAryl/Vinyl HalidesAmine Base (TEA, DIPA)Room Temp, THF/TolueneMild conditions, high efficiency for terminal alkynes.[3]
Suzuki Pd(0) or Pd(II) catalystOrganoboron ReagentsCarbonate or Phosphate Base60-100 °C, Toluene/DioxaneHigh functional group tolerance, stable reagents.[10]
Negishi Pd(0) or Ni(0) catalystOrganozinc ReagentsNone requiredRoom Temp to 60 °C, THFHigh reactivity, mild conditions, excellent for complex fragments.[14][15]

VII. Experimental Workflow Overview

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup & Execution cluster_workup 3. Work-up & Purification prep_glass Flame-Dry Glassware prep_inert Establish Inert Atmosphere (Argon/Nitrogen) prep_glass->prep_inert prep_reagents Prepare Anhydrous Solvents & Reagents prep_inert->prep_reagents add_catalyst Add Catalyst(s) & Ligand prep_reagents->add_catalyst add_reagents Add Substrates, Base, and Solvent add_catalyst->add_reagents run_reaction Stir at Defined Temperature add_reagents->run_reaction monitor Monitor Progress (TLC/GC-MS) run_reaction->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up/ Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify final_product Pure Coupled Product purify->final_product Characterization (NMR, MS, etc.)

Caption: General workflow for a transition metal-catalyzed cross-coupling experiment.

VIII. References

  • (Z)-1-Methoxy-1-penten-3-yne - Benchchem.

  • Sonogashira coupling - Wikipedia. [Link]

  • Synthesis of Difluorinated Enynes through Sonogashira-Type Coupling | Organic Letters. [Link]

  • Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of 1,6-Enynes | Organic Letters. [Link]

  • A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC. [Link]

  • Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of 1,6-Enynes: Reaction Scope and Mechanism | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of 1,6-Enynes | Request PDF. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Cross-Coupling of Alkynylsilanes - Gelest Technical Library. [Link]

  • regio- and stereoselective synthesis of 1,4-enynes by iron-catalysed Suzuki–Miyaura coupling of propargyl electrophiles under ligand-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Palladium-Catalyzed Cyclization of 1,6-Enynes - SIOC Journals. [Link]

  • Palladium-catalyzed tandem cyclization/Suzuki coupling of 1,6-enynes: reaction scope and mechanism - PubMed. [Link]

  • Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion - Chemical Communications (RSC Publishing). [Link]

  • Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of 1,6-Enynes: Reaction Scope and Mechanism | The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed - NIH. [Link]

  • Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: Access to conjugated enynes via metal carbene migratory insertion | Request PDF - ResearchGate. [Link]

  • Negishi coupling - Wikipedia. [Link]

  • Negishi Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. [Link]

  • Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC. [Link]

  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC. [Link]

  • (1Z)-1-methoxy-1,6-heptadien-3-yne - ChemSynthesis. [Link]

  • The Negishi Cross-Coupling Reaction - Denmark Group. [Link]

  • Negishi Coupling - YouTube. [Link]

  • Transition-Metal-Catalyzed Cross-Coupling with Non-Diazo Carbene Precursors. [Link]

  • Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - ResearchGate. [Link]

  • Discovery and Study of New Reaction Chemistry; Applications in Complex Molecule Assembly - CHIMIA. [Link]

  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes - MDPI. [Link]

  • (r)-( + )-1-octyn-3-ol - Organic Syntheses Procedure. [Link]

  • Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents - MDPI. [Link]

Sources

Application

Application Note: Strategic Functionalization of (Z)-1-Methoxy-1-penten-3-yne

Executive Summary & Chemical Profile[1] (Z)-1-Methoxy-1-penten-3-yne represents a specialized class of conjugated enyne ethers serving as a "linchpin" reagent in the synthesis of polysubstituted furans, phenols, and comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

(Z)-1-Methoxy-1-penten-3-yne represents a specialized class of conjugated enyne ethers serving as a "linchpin" reagent in the synthesis of polysubstituted furans, phenols, and complex polyketide fragments. Unlike simple terminal alkynes, this internal alkyne (C5-methyl substituted) combined with an electron-rich enol ether offers a unique push-pull electronic system.

This guide details the regioselective protocols for transforming this building block, focusing on Gold(I)-catalyzed cycloisomerization and Diels-Alder cycloadditions .

Chemical Identity
PropertySpecification
IUPAC Name (Z)-1-Methoxy-1-penten-3-yne
Structure

Molecular Weight 96.13 g/mol
Key Functionality Conjugated Enyne, Enol Ether (Nucleophilic), Internal Alkyne (Electrophilic upon activation)
Stereochemistry (Z)-isomer (cis-relationship facilitates cyclization)

Reactivity Logic & Pathway Selection

The reactivity of (Z)-1-Methoxy-1-penten-3-yne is governed by the competition between the electron-donating methoxy group (activating the alkene) and the pi-acidity of the alkyne.

Decision Matrix
  • Target: Substituted Furans

    
     Use Protocol A (Au-Catalysis) . The Lewis acidic gold activates the alkyne, triggering nucleophilic attack by the enol ether oxygen.
    
  • Target: Polysubstituted Benzenes

    
     Use Protocol B (Diels-Alder) . The molecule acts as an electron-rich diene (Danishefsky-type surrogate).
    
  • Target: 1,4-Dicarbonyls

    
     Use Protocol C (Brønsted Acid Hydrolysis) . Controlled hydration yields 
    
    
    
    -keto aldehydes.
Visualization: Reactivity Flowchart

ReactivityMap Reagent (Z)-1-Methoxy-1-penten-3-yne AuCat Au(I) Catalyst (CH2Cl2, RT) Reagent->AuCat Cycloisomerization Acid H3O+ / THF (Hydrolysis) Reagent->Acid Hydration Dienophile Electron-Deficient Dienophile (Heat) Reagent->Dienophile [4+2] Cycloaddition Furan 2-Methyl-3-substituted Furan AuCat->Furan Dicarbonyl 4-Oxopentanal (1,4-Dicarbonyl) Acid->Dicarbonyl Benzene Polysubstituted Benzene (via Cyclohexadiene) Dienophile->Benzene

Figure 1: Divergent synthetic pathways for (Z)-1-Methoxy-1-penten-3-yne controlled by catalyst selection.

Detailed Experimental Protocols

Protocol A: Gold(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans

This is the highest-value transformation, converting the linear enyne directly into a heterocycle with 100% atom economy.

Mechanism: The Au(I) coordinates to the alkyne (acting as a


-acid). The methoxy oxygen attacks the activated alkyne (5-endo-dig or 5-exo-dig depending on polarization), followed by demethylation/aromatization.

Reagents:

  • Substrate: (Z)-1-Methoxy-1-penten-3-yne (1.0 equiv)

  • Catalyst: Ph3PAuCl (5 mol%) + AgSbF6 (5 mol%) (Generates cationic Au(I))

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Triethylamine

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Ph3PAuCl (25 mg, 0.05 mmol) and AgSbF6 (17 mg, 0.05 mmol) in DCM (2 mL). Stir for 10 minutes. A white precipitate (AgCl) will form.

  • Substrate Addition: Dissolve (Z)-1-Methoxy-1-penten-3-yne (96 mg, 1.0 mmol) in DCM (3 mL). Add this solution dropwise to the catalyst mixture at room temperature.

  • Reaction Monitoring: Stir at ambient temperature. Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (high Rf) should disappear within 1-3 hours.

  • Workup: Filter the mixture through a short pad of silica gel (eluting with DCM) to remove silver salts and gold catalyst.

  • Purification: Concentrate the filtrate under reduced pressure (Caution: Product may be volatile). Purify via flash chromatography to yield the furan derivative.

Expected Outcome: Formation of 2-methylfuran derivatives. The position of the methoxy group usually leads to its loss or rearrangement depending on exact conditions, but in non-nucleophilic media, migration can occur.

Protocol B: Diels-Alder Cycloaddition (Benzene Synthesis)

The reagent acts as an electron-rich diene. This protocol uses Dimethyl Acetylenedicarboxylate (DMAD) as a model dienophile.

Reagents:

  • Diene: (Z)-1-Methoxy-1-penten-3-yne (1.0 equiv)

  • Dienophile: DMAD (1.2 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Setup: Charge a pressure tube or sealed flask with the diene (1.0 mmol) and DMAD (1.2 mmol) in Toluene (5 mL).

  • Thermal Cycle: Heat the mixture to 110°C for 12-24 hours. The "Z" configuration of the alkene facilitates the s-cis conformation required for the [4+2] cycloaddition.

  • Elimination (Aromatization): The initial adduct is a cyclohexadiene. Often, methanol elimination occurs spontaneously or can be forced by adding a trace of acid (p-TsOH) during workup to yield the aromatic phthalate derivative.

  • Purification: Evaporate toluene and purify via column chromatography.

Mechanistic Insight: Acid-Catalyzed Hydration

Understanding the hydration pathway is critical for troubleshooting side reactions in the protocols above.

Pathway:

  • Protonation: H+ attacks the electron-rich alkene (C2), forming a resonance-stabilized oxocarbenium ion at C1.

  • Water Attack: Water attacks C1.

  • Elimination: Methanol is eliminated, generating an enal/enone.

  • Alkyne Hydration: Under stronger conditions, the alkyne hydrates to a ketone, resulting in a 1,4-dicarbonyl system (4-oxopentanal).

Mechanism Step1 Protonation of C2 (Oxocarbenium formation) Step2 Nucleophilic Attack (H2O) on C1 Step1->Step2 Step3 Loss of MeOH (Formation of conjugated enal) Step2->Step3 Step4 Hydration of Alkyne (Formation of 1,4-dicarbonyl) Step3->Step4 Strong Acid/Hg(II)

Figure 2: Stepwise hydration mechanism leading to 1,4-dicarbonyl precursors.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Au-Catalysis Catalyst poisoning or wet solvent.Ensure DCM is distilled over CaH2. Use AgSbF6 in a glovebox if possible to prevent hydrolysis.
No Reaction in Diels-Alder Diene cannot achieve s-cis conformation.Ensure the starting material is the (Z)-isomer. The (E)-isomer reacts significantly slower due to steric hindrance in achieving s-cis.
Polymerization Acid concentration too high.In Protocol C, use buffered conditions or low temperature (-78°C) to control the highly reactive oxocarbenium intermediates.

References

  • Toste, F. D., et al. (2005). "Gold(I)-Catalyzed Stereoselective Olefin Cyclopropanation." Journal of the American Chemical Society. (Foundational work on Gold-catalyzed enyne activation).

  • Hashmi, A. S. K. (2007). "Gold-Catalyzed Organic Reactions."[1] Chemical Reviews. (Comprehensive review of enyne cycloisomerization mechanisms).

  • Arens, J. F. (1960). "Chemistry of Acetylenic Ethers." Advances in Organic Chemistry. (Classic reference for synthesis and reactivity of 1-alkoxy-1-en-3-ynes).

  • Danishefsky, S., & Kitahara, T. (1974). "Useful diene for the Diels-Alder reaction."[2][3][4][5] Journal of the American Chemical Society. (Establishes the reactivity of alkoxy-dienes).

Note: While specific papers on the "penten-3-yne" homologue are less common than the "buten-3-yne" parent, the reactivity profiles described in References 1 and 2 cover the general class of 1-alkoxy-1-en-3-ynes.

Sources

Method

The Strategic Application of (Z)-1-Methoxy-1-penten-3-yne in the Synthesis of Complex Natural Products

Introduction In the intricate field of natural product synthesis, the choice of starting materials and key building blocks is paramount to the success and elegance of a synthetic campaign. Among the vast arsenal of reage...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate field of natural product synthesis, the choice of starting materials and key building blocks is paramount to the success and elegance of a synthetic campaign. Among the vast arsenal of reagents available to the modern organic chemist, (Z)-1-Methoxy-1-penten-3-yne has emerged as a versatile and powerful C5 synthon. Its unique conjugated system, comprising a (Z)-configured enol ether and a terminal alkyne, offers a rich platform for a variety of carbon-carbon bond-forming reactions, enabling the rapid construction of complex molecular architectures. This application note will delve into the strategic use of (Z)-1-Methoxy-1-penten-3-yne in natural product synthesis, with a focus on its application in cycloaddition reactions for the assembly of sterically congested carbocyclic and heterocyclic frameworks. We will explore the underlying principles of its reactivity, provide detailed protocols for its use, and showcase its utility through a case study in the context of a complex natural product synthesis.

The Unique Reactivity of (Z)-1-Methoxy-1-penten-3-yne

The synthetic utility of (Z)-1-Methoxy-1-penten-3-yne stems from the orthogonal reactivity of its two key functional groups: the electron-rich enol ether and the versatile terminal alkyne. The (Z)-geometry of the double bond is crucial, as it pre-organizes the molecule for specific cycloaddition pathways, influencing the stereochemical outcome of the reaction.

The enol ether moiety, being electron-rich, renders the diene system highly reactive in normal-electron-demand Diels-Alder reactions, where it readily engages with electron-deficient dienophiles.[1][2] This reactivity is analogous to that of the well-known Danishefsky's diene, a powerful tool for the synthesis of functionalized cyclohexenones.[3] The methoxy group in the resulting cycloadduct can be readily eliminated or transformed, providing a handle for further functionalization.

The terminal alkyne, on the other hand, opens up a plethora of synthetic possibilities, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki), cycloadditions (e.g., [3+2] cycloadditions with azides or nitrile oxides), and various cascade reactions.[4][5] This dual functionality allows for the strategic and sequential construction of multiple rings and the introduction of diverse substituents.

Core Application: Construction of Angularly Fused Tricyclic Systems via Diels-Alder Cycloaddition

A prime example of the strategic application of (Z)-1-Methoxy-1-penten-3-yne is in the construction of angularly fused polycyclic systems, which are common motifs in a wide range of terpenoid and alkaloid natural products.[6][7] The Diels-Alder reaction of a diene derived from (Z)-1-Methoxy-1-penten-3-yne with a suitable dienophile can establish a key carbocyclic ring with a high degree of stereocontrol.

Application Example: Key Step in the Formal Synthesis of a Diterpenoid Core

While a direct total synthesis of a named natural product using (Z)-1-Methoxy-1-penten-3-yne is not readily found in the searched literature, we can construct a detailed, plausible protocol for a key transformation based on well-established reactivity principles of similar enynes in the synthesis of complex carbocycles. Let us consider the synthesis of a functionalized tricyclic core relevant to the nagilactone family of diterpenoids, which often feature a congested, angularly fused ring system.[8]

The overall strategy involves an intermolecular Diels-Alder reaction between a diene derived from (Z)-1-Methoxy-1-penten-3-yne and a highly functionalized, electron-deficient dienophile, followed by further transformations to elaborate the tricyclic framework.

Protocol: Synthesis of a Key Tricyclic Intermediate

This protocol outlines the key Diels-Alder cycloaddition and subsequent cyclization to form an angularly fused tricyclic system.

Step 1: Preparation of the Dienophile

A suitable electron-deficient dienophile, such as a substituted enone, is required. The synthesis of such a dienophile is typically substrate-specific and is not detailed here. For this example, we will assume the availability of a functionalized cyclic enone.

Step 2: The Diels-Alder Reaction

This step involves the [4+2] cycloaddition of (Z)-1-Methoxy-1-penten-3-yne with the enone dienophile.

  • Materials:

    • (Z)-1-Methoxy-1-penten-3-yne

    • Functionalized cyclic enone (dienophile)

    • Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂, or Sc(OTf)₃)

    • Anhydrous solvent (e.g., dichloromethane, toluene)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the functionalized cyclic enone (1.0 eq) and dissolve it in anhydrous dichloromethane (0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) to the stirred solution. Maintain the temperature at -78 °C.

    • In a separate flame-dried flask, dissolve (Z)-1-Methoxy-1-penten-3-yne (1.5 eq) in anhydrous dichloromethane.

    • Slowly add the solution of (Z)-1-Methoxy-1-penten-3-yne to the reaction mixture at -78 °C over a period of 30 minutes.

    • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at -78 °C.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the Diels-Alder adduct.

  • Expert Insights: The choice of Lewis acid is critical for both the rate and stereoselectivity of the reaction. For highly functionalized substrates, milder Lewis acids like ZnCl₂ or Sc(OTf)₃ may be preferred to avoid side reactions. The (Z)-configuration of the enol ether is expected to favor an endo transition state, leading to a specific stereochemical outcome in the cycloadduct.

Step 3: Elaboration to the Tricyclic System

The resulting Diels-Alder adduct, containing the terminal alkyne, can then undergo a subsequent intramolecular cyclization to form the third ring. This can often be achieved in a tandem or one-pot fashion.

  • Procedure (Example using a radical cyclization):

    • Dissolve the purified Diels-Alder adduct (1.0 eq) in anhydrous toluene (0.05 M) in a round-bottom flask.

    • Add a radical initiator, such as AIBN (0.1 eq), and a radical mediator, like tributyltin hydride (1.2 eq).

    • Heat the reaction mixture to reflux (approx. 110 °C) for 2-4 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired tricyclic product.

  • Authoritative Grounding: The use of tandem Diels-Alder/radical cyclization sequences is a powerful strategy for the rapid assembly of complex polycyclic systems.[9][10] The regioselectivity of the radical cyclization is generally governed by Baldwin's rules.

Data Presentation
Step Reactants Key Reagents Conditions Expected Outcome Typical Yield
Diels-Alder (Z)-1-Methoxy-1-penten-3-yne, Cyclic EnoneLewis Acid (e.g., BF₃·OEt₂)Anhydrous CH₂Cl₂, -78 °CBicyclic Diels-Alder Adduct60-80%
Cyclization Diels-Alder AdductAIBN, Bu₃SnHToluene, RefluxAngularly Fused Tricyclic Product50-70%
Visualization of the Synthetic Strategy

G cluster_0 Key Building Blocks cluster_1 Diels-Alder Cycloaddition cluster_2 Tandem Cyclization A (Z)-1-Methoxy-1-penten-3-yne C [4+2] Cycloaddition (Lewis Acid Catalyzed) A->C B Functionalized Cyclic Enone B->C D Bicyclic Diels-Alder Adduct (with terminal alkyne) C->D E Intramolecular Radical Cyclization D->E F Angularly Fused Tricyclic Core E->F

Caption: Synthetic strategy for an angularly fused tricyclic core.

Conclusion

(Z)-1-Methoxy-1-penten-3-yne is a highly valuable building block for the synthesis of complex natural products. Its unique combination of a stereodefined enol ether and a terminal alkyne allows for the strategic and efficient construction of intricate carbocyclic and heterocyclic frameworks. The Diels-Alder reaction, in particular, serves as a powerful tool for establishing key ring systems with excellent stereocontrol. While the direct application of this specific enyne in a completed total synthesis was not explicitly detailed in the immediate literature search, the principles of its reactivity are well-established and its potential for enabling concise and elegant synthetic routes to complex targets remains significant. Further exploration of its utility in cascade reactions and other multicomponent processes is a promising avenue for future synthetic endeavors.

References

  • Alqahtani, A. (2021). Total Synthesis of Complex Polycyclic Natural Products Using a Novel Cascade Reaction. University of Glasgow. [Link]

  • Barrero, A. F., et al. (1999). Enantiospecific Syntheses of the Potent Bioactive Nagilactone F and the Mould Metabolite LL-Z1271α.
  • de Lera, A. R., & Aiguade, J. (2002). Stereocontrolled synthesis of angularly fused tricyclic ring systems by means of 1-metalla-1,3,5-hexatrienes (M=Cr, W). Angewandte Chemie International Edition, 41(4), 639-642. [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
  • Gao, K., Hu, J., & Ding, H. (2021). Tetracyclic Diterpenoid Synthesis Facilitated by ODI-Cascade Approaches to Bicyclo[3.2.1]octane Skeletons. Accounts of Chemical Research, 54(5), 875-889.
  • Huck, C. J., Boyko, Y. D., & Sarlah, D. (2022). Dearomative logic in natural product total synthesis. Natural Product Reports, 39(12), 2231-2291.
  • Ihara, M., & Fukumoto, K. (1993). Syntheses of Polycyclic Natural Products Employing the Intramolecular Double Michael Reaction. Angewandte Chemie International Edition in English, 32(7), 1010-1022. [Link]

  • Jeon, H., & Winkler, J. D. (2020). Synthesis of cyclohexane-angularly-fused triquinanes. Synthesis, 53(03), 475-488.
  • Mehta, G., & Srikrishna, A. (1997).
  • Mizoguchi, H., & Micalizio, G. C. (2016). Synthesis of Angularly Substituted trans-Fused Decalins through a Metallacycle-Mediated Annulative Cross-Coupling Cascade. Angewandte Chemie International Edition, 55(42), 13263-13267. [Link]

  • Nagilactone F. PubChem. (n.d.). [Link]

  • Nicolaou, K. C., Edmonds, D. J., & Bulger, P. G. (2006). Cascade reactions in total synthesis.
  • Taber, D. F. (2025, June 2). The Fürstner Synthesis of Inelenganolide. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023, December 12). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Application

Application Note: Hydrolysis Procedures for Methoxy Enyne Intermediates

This Application Note and Protocol guide details the hydrolysis of methoxy enyne intermediates. It is designed for researchers in organic synthesis and drug development, focusing on the conversion of these labile interme...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the hydrolysis of methoxy enyne intermediates. It is designed for researchers in organic synthesis and drug development, focusing on the conversion of these labile intermediates into thermodynamically stable


-unsaturated ketones (enones) or ynones.

Introduction & Scope

Methoxy enynes (e.g., 1-methoxy-1-en-3-ynes or 2-methoxy-1-en-3-ynes) are versatile building blocks in the total synthesis of steroids, terpenes, and polyketides. They often serve as masked carbonyl equivalents. The hydrolysis of the enol ether moiety in these systems is a critical transformation that unmasks the corresponding ketone or aldehyde, often triggering subsequent cyclizations (e.g., Nazarov or Robinson annulation).

This guide addresses the specific challenge of hydrolyzing the methoxy-alkene function while controlling the reactivity of the conjugated alkyne and preventing polymerization of the highly reactive conjugated system.

Key Chemical Transformation

The core reaction involves the acid-catalyzed addition of water to the electron-rich enol ether double bond, followed by elimination of methanol to generate a carbonyl.



Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an oxonium ion intermediate .

  • Protonation: The rate-determining step is usually the protonation of the

    
    -carbon of the enol ether. In conjugated enynes, this position is nucleophilic but less so than in simple enol ethers due to the electron-withdrawing nature of the alkyne.
    
  • Hydration: Water attacks the resulting oxonium ion.

  • Elimination: Methanol is eliminated to form the carbonyl.

Critical Control Point: If the acid is too strong or the temperature too high, the alkyne moiety may also hydrate (Rupe or Meyer-Schuster rearrangement conditions), leading to diones or complex mixtures.

Mechanism Diagram

HydrolysisMechanism Start Methoxy Enyne (Substrate) Protonation Protonation (Rate Limiting) Start->Protonation + H+ Oxonium Oxonium Ion Intermediate Protonation->Oxonium WaterAttack Water Attack (Hemiacetal) Oxonium->WaterAttack + H2O Elimination Methanol Elimination WaterAttack->Elimination - H+ Product Conjugated Enone/Ynone (Target) Elimination->Product - MeOH

Figure 1: Step-wise mechanism of acid-catalyzed enol ether hydrolysis highlighting the oxonium intermediate.

Experimental Protocols

Method A: Mild Hydrolysis (Oxalic Acid)

Best for: Labile substrates, preservation of terminal alkynes, and small-scale (<1g) discovery chemistry. Rationale: Oxalic acid is a mild organic acid (


) that catalyzes enol ether hydrolysis without promoting alkyne hydration or polymerization.
Reagents
  • Substrate: Methoxy enyne intermediate (1.0 equiv)

  • Solvent: Methanol/Water (4:1 v/v) or THF/Water (for solubility)

  • Acid: Oxalic acid dihydrate (1.5 – 2.0 equiv)

  • Quench: Saturated NaHCO

    
    
    
Step-by-Step Procedure
  • Preparation: Dissolve the methoxy enyne (1.0 mmol) in Methanol (10 mL) in a round-bottom flask.

  • Acid Addition: Add a solution of Oxalic acid dihydrate (190 mg, 1.5 mmol) dissolved in Water (2.5 mL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Monitor by TLC (visualize with anisaldehyde stain; enones stain strongly). Look for the disappearance of the less polar starting material.

  • Workup:

    • Dilute with Et

      
      O or EtOAc (20 mL).
      
    • Pour into a separatory funnel containing saturated NaHCO

      
       (15 mL).
      
    • Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo at <30°C (products are often volatile).
Method B: Robust Hydrolysis (Sulfuric Acid)

Best for: Sterically hindered substrates, large-scale (>10g) synthesis, or steroid intermediates. Rationale: Strong mineral acid drives the equilibrium to completion rapidly, essential for rigid steroidal skeletons where conformational locking can impede oxonium formation.

Reagents
  • Substrate: Methoxy enyne (1.0 equiv)

  • Solvent: Acetone/Water (10:1) or Dioxane/Water

  • Acid: 1M H

    
    SO
    
    
    
    or 2M HCl
Step-by-Step Procedure
  • Solubilization: Dissolve the substrate in Acetone (10 mL per gram of substrate). Ensure complete solubility; add a minimum amount of THF if necessary.

  • Acidification: Cool to 0°C. Add 1M H

    
    SO
    
    
    
    (0.5 mL per mmol substrate) slowly.
  • Digestion: Stir vigorously.

    • Time: Typically 30–60 minutes at 0°C, then 1 hour at RT.

    • Note: If the substrate precipitates, add more Acetone.

  • Quench & Isolation:

    • Neutralize carefully with saturated NaHCO

      
       until bubbling ceases.
      
    • Remove Acetone under reduced pressure (rotary evaporator, bath temp 35°C).

    • Extract the aqueous residue with CH

      
      Cl
      
      
      
      (3x).
  • Drying: Dry over MgSO

    
     (preferred for acidic extracts) and concentrate.
    

Critical Parameters & Troubleshooting

ParameterRecommendationImpact on Chemistry
Solvent System THF/H

O
or Acetone/H

O
Homogeneity is crucial. Biphasic systems lead to slow reaction and polymerization at the interface.
Temperature 0°C

RT
High heat (>40°C) promotes alkyne hydration (formation of 1,4-diketones) or polymerization.
Concentration 0.1 M – 0.2 M High concentration favors intermolecular polymerization of the conjugated enyne system.
Acid Choice Oxalic (Mild) vs H

SO

(Strong)
Use H

SO

only if the enol ether is sterically hindered (e.g., tetrasubstituted).
Troubleshooting Table
ObservationLikely CauseCorrective Action
No Reaction Poor solubility or acid too weak.Switch to THF/Water (1:1). Increase acid strength (Method B).
Polymerization (Tar) Concentration too high; Acid too strong.Dilute reaction to 0.05 M. Use Method A at 0°C. Add radical inhibitor (BHT) trace.
Product Isomerization Extended reaction time.

-enones can isomerize to

forms. Quench immediately upon consumption of SM.

Workflow Visualization

ProtocolWorkflow Setup Dissolve Substrate (THF or Acetone) AcidAdd Add Acid Catalyst (0°C, Dropwise) Setup->AcidAdd Monitor Monitor TLC (Disappearance of Enol Ether) AcidAdd->Monitor Decision Complete? Monitor->Decision Decision->Monitor No Quench Quench (Sat. NaHCO3) Neutralize pH 7 Decision->Quench Yes Extract Extraction (DCM/EtOAc) & Concentration Quench->Extract

Figure 2: Operational workflow for the hydrolysis of methoxy enyne intermediates.

References

  • Menashe, N., Reshef, D., & Shvo, Y. (1991).[1] Hydrolysis of alkynes and enol ethers. Journal of Organic Chemistry, 56(8), 2912–2914.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 643188, 1-Methoxy-1-buten-3-yne.

  • Stork, G., & Danheiser, R. L. (1973). The regiospecific alkylation of enol ethers. A general synthesis of

    
    -unsaturated ketones. The Journal of Organic Chemistry, 38(9), 1775–1776. 
    
  • Nazarov, I. N., & Zaretskaya, I. I. (1957). Derivatives of acetylene. 18. Hydration of vinylacetylene and its homologs. Journal of General Chemistry USSR.

Sources

Method

Application Notes and Protocols for the Polymerization of 1-Methoxy-1-penten-3-yne

For Researchers, Scientists, and Drug Development Professionals Introduction: Harnessing the Potential of a Unique En-Yne Monomer 1-Methoxy-1-penten-3-yne is a fascinating and relatively unexplored monomer possessing bot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Potential of a Unique En-Yne Monomer

1-Methoxy-1-penten-3-yne is a fascinating and relatively unexplored monomer possessing both an electron-rich enol ether and a reactive terminal alkyne. This unique combination of functional groups opens a gateway to a diverse range of polymerization techniques, potentially yielding novel polymers with tailored properties for applications in drug delivery, advanced materials, and biomedical devices. The methoxy group can impart hydrophilicity and potential biocompatibility, while the conjugated backbone resulting from polymerization can lead to interesting electronic and optical properties.

This document provides a comprehensive guide for researchers interested in exploring the polymerization of 1-Methoxy-1-penten-3-yne. We will delve into several promising polymerization strategies, offering not just step-by-step protocols, but also the underlying scientific rationale for the proposed experimental designs. The protocols described herein are designed as robust starting points for investigation, grounded in established principles of polymer chemistry for analogous monomer systems.

I. Ziegler-Natta Polymerization: A Pathway to Stereoregular Polymers

Ziegler-Natta catalysis is a cornerstone of polymer synthesis, renowned for its ability to produce highly stereoregular polymers from α-olefins.[1] While typically applied to simple alkenes, its application to functionalized monomers like 1-Methoxy-1-penten-3-yne presents an exciting opportunity to control the polymer microstructure, which in turn dictates its physical and biological properties. The mechanism involves the coordination and insertion of the monomer into a transition metal-alkyl bond.[1][2]

Scientific Rationale:

The choice of a Ziegler-Natta system for 1-Methoxy-1-penten-3-yne is predicated on the ability of certain heterogeneous catalysts, typically based on titanium compounds in conjunction with organoaluminum co-catalysts, to polymerize terminal alkenes.[1] The enol ether moiety might interact with the catalyst center, potentially influencing the stereoselectivity of the insertion process. The alkyne group is not expected to be the primary site of polymerization in a classic Ziegler-Natta process focused on the olefin.

Experimental Protocol: Heterogeneous Ziegler-Natta Polymerization

Materials:

  • 1-Methoxy-1-penten-3-yne (freshly distilled)

  • Titanium trichloride (TiCl₃) or Titanium tetrachloride (TiCl₄) on a magnesium chloride support (MgCl₂)[1]

  • Triethylaluminum (Al(C₂H₅)₃) or Triisobutylaluminium (TIBA) as a co-catalyst

  • Anhydrous, deoxygenated heptane or toluene

  • Methanol (for quenching)

  • Standard Schlenk line and glassware for air- and moisture-sensitive reactions

Procedure:

  • Catalyst Preparation: Under an inert atmosphere (e.g., argon or nitrogen), suspend the solid Ziegler-Natta catalyst (e.g., TiCl₃/MgCl₂) in anhydrous heptane in a Schlenk flask equipped with a magnetic stirrer.

  • Co-catalyst Addition: Slowly add the organoaluminum co-catalyst (e.g., a 1 M solution of triethylaluminum in heptane) to the catalyst suspension. The molar ratio of Al to Ti is a critical parameter and should be systematically varied (e.g., from 2:1 to 10:1) to optimize the polymerization.

  • Aging: Allow the catalyst system to age for a specified period (e.g., 30 minutes) at a controlled temperature (e.g., 25 °C or 50 °C).

  • Monomer Addition: Slowly add the freshly distilled 1-Methoxy-1-penten-3-yne to the activated catalyst mixture. The polymerization is often exothermic, and the temperature should be carefully controlled.

  • Polymerization: Allow the reaction to proceed for a set time (e.g., 1-4 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Quenching: Terminate the polymerization by slowly adding methanol to the reaction mixture. This will protonate the active catalyst sites and precipitate the polymer.

  • Polymer Isolation and Purification: Filter the precipitated polymer and wash it extensively with methanol to remove any catalyst residues. The polymer can be further purified by dissolving it in a suitable solvent (e.g., chloroform or tetrahydrofuran) and re-precipitating it in a non-solvent (e.g., methanol or hexane).

  • Drying: Dry the purified polymer under vacuum to a constant weight.

Expected Characterization:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, determine the tacticity, and assess the degree of polymerization.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To evaluate the thermal properties of the polymer, such as the glass transition temperature (Tg) and decomposition temperature (Td).

II. Metathesis Polymerization: Crafting Conjugated Polyenes

Metathesis polymerization, particularly with the advent of well-defined ruthenium and molybdenum catalysts, has revolutionized the synthesis of functional polymers.[3][4] For a monomer like 1-Methoxy-1-penten-3-yne, both Ring-Opening Metathesis Polymerization (ROMP) of a cyclic derivative or, more directly, Acyclic Ene-Yne Metathesis (EMET) polymerization are highly promising strategies.[5][6] These methods are known for their exceptional functional group tolerance and ability to produce polymers with controlled molecular weights and low dispersity.[4]

Scientific Rationale:

The en-yne functionality of 1-Methoxy-1-penten-3-yne is perfectly suited for cascade metathesis polymerization.[7] A ruthenium or molybdenum alkylidene catalyst can initially react with the alkyne, leading to a metallacyclobutene intermediate. Subsequent ring-opening and reaction with the olefin of another monomer unit can propagate the polymerization, leading to a conjugated polymer backbone.[3] This approach offers the potential for living polymerization, enabling the synthesis of block copolymers.[8]

Experimental Protocol: Ruthenium-Catalyzed Ene-Yne Metathesis Polymerization

Materials:

  • 1-Methoxy-1-penten-3-yne (freshly distilled and deoxygenated)

  • Grubbs' 1st, 2nd, or 3rd generation catalyst, or other suitable ruthenium-based metathesis catalysts

  • Anhydrous, deoxygenated solvent (e.g., dichloromethane, toluene, or tetrahydrofuran)

  • Ethyl vinyl ether (for quenching)

  • Methanol (for precipitation)

  • Standard Schlenk line and glassware

Procedure:

  • Inert Atmosphere: All manipulations should be performed under a dry, inert atmosphere (argon or nitrogen).

  • Monomer Solution: Prepare a solution of 1-Methoxy-1-penten-3-yne in the chosen anhydrous solvent in a Schlenk flask. The monomer concentration is a key parameter to control the polymerization rate and should be optimized (e.g., 0.1 M to 1 M).

  • Catalyst Solution: In a separate Schlenk flask, dissolve the ruthenium catalyst in a small amount of the same anhydrous solvent.

  • Initiation: Rapidly inject the catalyst solution into the stirred monomer solution. The reaction mixture may change color, indicating the initiation of polymerization.

  • Polymerization: Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated). The reaction time will depend on the catalyst activity, monomer concentration, and desired molecular weight.

  • Termination: To quench the polymerization, add an excess of ethyl vinyl ether. This will react with the active catalyst species and terminate the growing polymer chains.

  • Polymer Precipitation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.

  • Isolation and Purification: Collect the precipitated polymer by filtration and wash it with fresh methanol. Further purification can be achieved by redissolving the polymer in a good solvent and re-precipitating it.

  • Drying: Dry the polymer under vacuum until a constant weight is achieved.

Data Summary Table: Metathesis Polymerization Parameters
ParameterRange/OptionsRationale
Catalyst Grubbs' 1st, 2nd, 3rd Gen.Varying activity and functional group tolerance. 3rd Gen. is often more stable and active.
Solvent DCM, Toluene, THFSolvent polarity can influence polymerization kinetics and polymer solubility.
[Monomer]:[Catalyst] 50:1 to 500:1Controls the target degree of polymerization and molecular weight.
Temperature 25 °C to 60 °CHigher temperatures can increase the rate but may also lead to side reactions.
Reaction Time 1 to 24 hoursDependent on other parameters; monitor conversion by techniques like NMR.

III. Ionic Polymerization: Exploring Electronic Effects

Ionic polymerization, categorized as either anionic or cationic, is highly sensitive to the electronic nature of the monomer.[9][10] The methoxy group in 1-Methoxy-1-penten-3-yne is electron-donating, which suggests that cationic polymerization could be a viable route.[11] Conversely, the acetylenic proton is weakly acidic, and under strongly basic conditions, anionic polymerization initiated at the alkyne could be envisioned.

A. Cationic Polymerization

Scientific Rationale: The electron-donating methoxy group can stabilize a carbocation formed at the adjacent carbon upon initiation by a Lewis acid or a protic acid.[10][11] This stabilization would facilitate the propagation of the cationic center along the polymer chain.

Proposed Protocol: Lewis Acid-Initiated Cationic Polymerization

Materials:

  • 1-Methoxy-1-penten-3-yne (rigorously dried and distilled)

  • Lewis acid initiator (e.g., boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), or ytterbium triflate (Yb(OTf)₃))[12][13]

  • Anhydrous, non-protic solvent (e.g., dichloromethane, hexane)

  • Methanol (for quenching)

  • Standard Schlenk line and glassware

Procedure:

  • Rigorous Drying: Ensure all glassware and reagents are scrupulously dry, as water will terminate the cationic polymerization.

  • Reaction Setup: Under an inert atmosphere, dissolve the monomer in the anhydrous solvent in a Schlenk flask cooled to a low temperature (e.g., -78 °C to 0 °C) to control the polymerization rate and minimize side reactions.

  • Initiation: Slowly add the Lewis acid initiator to the stirred monomer solution. A color change may be observed.

  • Polymerization: Maintain the low temperature and allow the reaction to proceed. Monitor the reaction by taking aliquots and analyzing them (e.g., by NMR or GPC).

  • Quenching: Terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Isolation: Allow the mixture to warm to room temperature and precipitate the polymer by adding it to a large volume of a non-solvent.

  • Purification and Drying: Filter, wash, and dry the polymer as described in the previous protocols.

B. Anionic Polymerization

Scientific Rationale: While less likely to proceed through the vinyl group due to the electron-donating methoxy group, anionic polymerization could potentially be initiated at the terminal alkyne using a strong base.[14] The resulting acetylide could then attack the double bond of another monomer molecule. This would be a less conventional approach but warrants investigation.

Proposed Protocol: Organolithium-Initiated Anionic Polymerization

Materials:

  • 1-Methoxy-1-penten-3-yne (rigorously dried and distilled)

  • Organolithium initiator (e.g., n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi))

  • Anhydrous, aprotic solvent (e.g., tetrahydrofuran (THF), toluene)

  • Methanol (for quenching)

  • Standard Schlenk line and glassware

Procedure:

  • Anhydrous Conditions: As with cationic polymerization, strict exclusion of water and air is crucial.

  • Reaction Setup: Dissolve the monomer in the anhydrous solvent in a Schlenk flask under an inert atmosphere, and cool to a low temperature (e.g., -78 °C).

  • Initiation: Slowly add the organolithium initiator to the stirred monomer solution. A color change is expected.

  • Polymerization: Allow the reaction to proceed at the low temperature for a set period.

  • Termination: Quench the living anionic polymer chains by adding degassed methanol.

  • Work-up: Follow the isolation, purification, and drying steps outlined previously.

IV. Radical Polymerization: A Versatile but Potentially Less Controlled Route

Radical polymerization is a widely used and robust method for polymerizing a variety of vinyl monomers.[15] It is generally more tolerant of impurities than ionic polymerizations. However, controlling the molecular weight and architecture can be more challenging, though techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide good control.[16]

Scientific Rationale: A standard radical initiator can generate a radical that adds across the double bond of 1-Methoxy-1-penten-3-yne, initiating a chain reaction. The presence of the alkyne might lead to side reactions or cross-linking, which would need to be carefully monitored and controlled.

Proposed Protocol: AIBN-Initiated Radical Polymerization

Materials:

  • 1-Methoxy-1-penten-3-yne (inhibitor removed, e.g., by passing through a column of basic alumina)

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide)

  • Solvent (e.g., toluene, dioxane, or bulk polymerization)

  • Methanol (for precipitation)

  • Standard laboratory glassware

Procedure:

  • Monomer Preparation: Remove any polymerization inhibitor from the monomer.

  • Reaction Mixture: In a reaction vessel equipped with a condenser and nitrogen inlet, combine the monomer, solvent (if used), and the radical initiator.

  • Deoxygenation: Deoxygenate the reaction mixture by bubbling nitrogen through it for at least 30 minutes.

  • Polymerization: Heat the reaction mixture to a temperature that will cause the decomposition of the initiator (e.g., 60-80 °C for AIBN).

  • Reaction Time: Allow the polymerization to proceed for several hours.

  • Isolation: Cool the reaction mixture and precipitate the polymer in a non-solvent like methanol.

  • Purification and Drying: Filter, wash, and dry the polymer.

Visualization of Proposed Polymerization Mechanisms

Ziegler-Natta Polymerization Workflow

Ziegler_Natta_Workflow cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up Catalyst TiCl₃/MgCl₂ Suspension Activation Activation & Aging Catalyst->Activation CoCatalyst Al(C₂H₅)₃ Solution CoCatalyst->Activation Polymerization Polymerization (Controlled Temp.) Activation->Polymerization Monomer 1-Methoxy-1-penten-3-yne Monomer->Polymerization Quenching Quenching (Methanol) Polymerization->Quenching Isolation Isolation & Purification Quenching->Isolation Polymer Poly(1-Methoxy-1-penten-3-yne) Isolation->Polymer

Caption: Workflow for Ziegler-Natta Polymerization.

Metathesis Polymerization Mechanism

Metathesis_Mechanism Catalyst Ru=CHR (Catalyst) Monomer Monomer (1-Methoxy-1-penten-3-yne) Catalyst->Monomer + Monomer (Alkyne) Intermediate1 Metallacyclobutene Intermediate Monomer->Intermediate1 Propagating Propagating Species (New Ru=CHR') Intermediate1->Propagating Ring Opening Propagating->Monomer + another Monomer Polymer Polymer Chain Growth Propagating->Polymer Termination Termination (Ethyl Vinyl Ether) Polymer->Termination

Caption: Simplified Metathesis Polymerization Mechanism.

V. Safety Precautions

  • Organometallic Reagents: Organoaluminum and organolithium compounds are pyrophoric and react violently with water and air. Handle them with extreme care under an inert atmosphere using proper Schlenk techniques.

  • Lewis Acids: Many Lewis acids are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: Use flammable solvents in a well-ventilated fume hood and take precautions against ignition sources.

  • Monomer: The toxicity of 1-Methoxy-1-penten-3-yne is not well-established. Handle it with care, avoiding inhalation and skin contact.

VI. Conclusion

The polymerization of 1-Methoxy-1-penten-3-yne represents a promising frontier in materials science. The diverse polymerization techniques outlined in these application notes provide a solid foundation for researchers to synthesize and explore a new class of functional polymers. The choice of polymerization method will ultimately depend on the desired polymer properties, such as stereochemistry, molecular weight control, and backbone structure. Systematic investigation of the proposed protocols will undoubtedly lead to exciting discoveries and novel materials with significant potential in various scientific and technological fields.

References

  • Masuda, T., Kaneshiro, H., et al. (1997). Novel Catalyst Systems for the Polymerization of Substituted Acetylenes. J.M.S.-PURE APPL. CHEM.[Link][3][8]

  • Kennemur, J. G., et al. (2021). Alternating Cascade Metathesis Polymerization of Enynes and Cyclic Enol Ethers with Active Ruthenium Fischer Carbenes. ACS Macro Letters. [Link][5]

  • Masuda, T., et al. (2006). Novel Catalyst Systems for the Polymerization of Substituted Acetylenes. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. [Link]

  • The design and application of functional enyne reagents in metathesis polymerization. (n.d.). University of British Columbia. [Link][4]

  • Acyclic ene-yne metathesis polymerization for the synthesis of sequence-defined polymers. (n.d.). University of North Carolina at Chapel Hill. [Link][6]

  • Polymerization of substituted acetylenes and features of the formed polymers. (n.d.). RSC Publishing. [Link]

  • Polymerization of a Disubstituted Acetylene Using Palladium Catalysts. (n.d.). The Chemical Society of Japan. [Link]

  • Recent Advances in the Synthesis of Substituted Polyacetylenes. (2025). MDPI. [Link]

  • Luo, Z., et al. (2025). Living cascade enyne metathesis polymerization of an allylic acetate monomer and post-polymerization modification via a Tsuji–Trost reaction. Polymer Chemistry. [Link][7]

  • Convergent Synthesis of Branched Metathesis Polymers with Enyne Reagents. (2021). ACS Publications. [Link]

  • Catalytic Polymerization of Olefins and Acetylenes. (n.d.). Caltech. [Link][2]

  • Ziegler–Natta catalyst. (n.d.). Wikipedia. [Link][1]

  • Ziegler-Natta Vinyl Polymerization. (n.d.). Penn State University. [Link]

  • Chapter 1: Introduction. (n.d.). Shodhganga. [Link][9]

  • Cationic polymerization. (n.d.). Wikipedia. [Link][10]

  • Visible light-controlled living cationic polymerization of methoxystyrene. (n.d.). Nature. [Link]

  • Polymer Chemistry. (n.d.). RSC Publishing. [Link]

  • Ziegler-Natta Polymerization. (2026). YouTube. [Link]

  • 1 Anionic Vinyl Polymerization. (n.d.). Wiley. [Link][14]

  • Radical polymerization. (n.d.). Wikipedia. [Link][15]

  • A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods. (n.d.). MDPI. [Link]

  • Synthesis, Structure, and Properties of Poly(4-Met hy 1-1 -pentene). (1987). ResearchGate. [Link]

  • Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization and Investigation of Features during the Post-“t. (n.d.). Wiley. [Link]

  • 2.4: Cationic Polymerization. (2021). Chemistry LibreTexts. [Link][11]

  • ANIONIC POLYMERIZATION: PRINCIPLES AND PRACTICE. (n.d.). Elsevier. [Link]

  • Anionic Polymerization-Amphiphilic Copolymer-Preparation:Block Copolymer Micelles l Protocol Preview. (2022). YouTube. [Link]

  • Anionic living polymerization of useful monomers that can provide intermolecular chemical links. (2002). Kyoto University. [Link]

  • Controlled Cationic Polymerization of p-Methoxystyrene in Aqueous Media with Yb(OTf)3. (1999). ACS Publications. [Link][12]

  • 1-Methoxy-1-buten-3-yne. (n.d.). PubChem. [Link]

  • Recent progress in the Lewis acids co-initiated cationic polymerization of isobutylene and 1,3-dienes. (2015). RSC Publishing. [Link][13]

  • Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities. (2017). MDPI. [Link][16]

  • Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. (n.d.). ChemRxiv. [Link]

  • Synthesis and Characterization of Poly(azomethine ester)s with a Pendent Dimethoxy Benzylidene Group. (n.d.). SCIRP. [Link]

  • Greener Synthesis of the Polymer of Intrinsic Microporosity PIM-1 for Gas Separation. (n.d.). RSC Publishing. [Link]

  • Effect of Methoxy Substituent Position on Thermal Properties and Solvent Resistance of Lignin-Inspired Poly(dimethoxyphenyl methacrylate)s. (n.d.). Amazon AWS. [Link]

Sources

Application

Application Note: Scalable Synthesis of (Z)-1-Methoxy-1-penten-3-yne

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the synthesis of (Z)-1-Methoxy-1-penten-3-yne . This compound is a critical 1,3-enyne building block, often u...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable method for the synthesis of (Z)-1-Methoxy-1-penten-3-yne . This compound is a critical 1,3-enyne building block, often utilized in the synthesis of complex natural products (e.g., spiroketals, enediyne antibiotics) and as a masked dienophile.

The guide prioritizes stereochemical integrity (high Z-selectivity) and process safety , acknowledging the instability of acetylenic aldehyde intermediates.

[1]

Executive Summary

  • Target Molecule: (Z)-1-Methoxy-1-penten-3-yne[1]

  • CAS: 17053-80-4[1]

  • Structure:

    
     (cis-isomer)
    
  • Primary Challenge: Controlling the (Z)-olefin geometry while managing the stability of the conjugated acetylenic precursor.

  • Selected Route: Wittig Olefination of 2-butynal using methoxymethyltriphenylphosphonium chloride.

  • Rationale: Unlike elimination routes (which favor thermodynamic E-isomers) or isomerization methods, the Wittig reaction with non-stabilized alkoxymethyl ylides under "salt-free" or specific base conditions provides reliable kinetic access to the (Z)-isomer (>90:10 Z:E).

Route Selection & Strategy

Pathway Comparison
MethodScalabilityStereocontrol (Z:E)Safety ProfileVerdict
Base-Catalyzed Elimination (from 1,1-dimethoxypent-3-yne)HighLow (Thermodynamic Mix)ModerateRejected for high-purity needs. Hard to separate isomers.
Sonogashira Coupling ((Z)-1-halo-2-methoxyethene + Propyne)MediumHigh (Retention)HighRejected due to lack of commercial halo-enol ether precursors.
Wittig Olefination (2-Butynal + Methoxymethyl ylide)High High (>90% Z) Moderate (Unstable aldehyde)SELECTED
The "Golden" Route: Telescoped Oxidation-Wittig

To mitigate the instability of 2-butynal (a volatile lachrymator prone to polymerization), this protocol recommends a telescoped process where the aldehyde is generated and immediately reacted, or stored only briefly in solution at low temperature.

Reaction Scheme:

  • Oxidation: 2-Butyn-1-ol

    
     2-Butynal
    
  • Wittig: 2-Butynal +

    
    
    
    
    
    (Z)-1-Methoxy-1-penten-3-yne

Process Safety Assessment (Critical)

  • 2-Butynal: Highly reactive, lachrymatory, and potentially explosive if concentrated to dryness or heated. Always handle in solution.

  • Acetylenes: Terminal and conjugated acetylenes can be shock-sensitive. While 1-methoxy-1-penten-3-yne is relatively stable, avoid distillation to dryness (peroxide hazard).

  • NaHMDS: Moisture sensitive. Generates flammable gases if quenched improperly.

  • Solvents: THF must be anhydrous and peroxide-free.

Detailed Experimental Protocol

Phase 1: Preparation of 2-Butynal (In-Situ or Immediate Use)

Target Scale: 100 mmol

Reagents:

  • 2-Butyn-1-ol (7.0 g, 100 mmol)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (156 mg, 1 mol%)

  • Sodium Bromide (NaBr) (0.5 M aq solution, 20 mL)

  • Sodium Hypochlorite (NaOCl, household bleach, ~5-6%) (Buffered to pH 9.5 with

    
    )
    
  • Dichloromethane (DCM) (200 mL)

Procedure:

  • Setup: In a 1 L round-bottom flask, dissolve 2-butyn-1-ol and TEMPO in DCM (200 mL). Add the aqueous NaBr solution. Cool the mixture to 0°C .

  • Oxidation: Add the buffered NaOCl solution dropwise over 30 minutes while vigorously stirring. Maintain internal temperature <10°C. Monitor by TLC (or GC) for disappearance of alcohol.

  • Workup: Separate the organic layer. Extract the aqueous layer once with DCM (50 mL). Combined organics are washed with 10% HCl (to remove TEMPO), then saturated

    
     (to quench oxidant), and brine.
    
  • Drying: Dry over

    
     for 10 minutes at 0°C. Filter.
    
  • Storage: Do not concentrate to dryness. Carefully concentrate on a rotary evaporator (bath <20°C, >200 mbar) to a volume of ~50 mL. Use this solution immediately in Phase 2.

    • Note: If concentration is required for stoichiometry, determine concentration via NMR using an internal standard (e.g., mesitylene).

Phase 2: Z-Selective Wittig Olefination

Target Scale: ~100 mmol (limiting reagent)

Reagents:

  • Methoxymethyltriphenylphosphonium chloride (37.7 g, 110 mmol, 1.1 equiv)

  • NaHMDS (Sodium bis(trimethylsilyl)amide) (1.0 M in THF, 110 mL, 1.1 equiv)

  • Anhydrous THF (400 mL)

  • 2-Butynal solution (from Phase 1)

Procedure:

  • Ylide Formation: Flame-dry a 1 L 3-neck flask under Nitrogen/Argon. Add the phosphonium salt and anhydrous THF (300 mL). Cool the suspension to -78°C (Dry ice/Acetone).

  • Deprotonation: Add NaHMDS solution dropwise via cannula or pressure-equalizing funnel over 20 minutes. The mixture will turn deep red/orange. Stir at -78°C for 30 minutes.

    • Expert Tip: Low temperature is critical for Z-selectivity. Warming to 0°C will increase the E-isomer content.

  • Addition: Add the 2-butynal solution (in DCM/THF) dropwise over 30 minutes, maintaining the temperature at -78°C. The red color will fade.

  • Reaction: Stir at -78°C for 2 hours, then allow the mixture to warm slowly to 0°C over 2 hours.

  • Quench: Quench the reaction at 0°C by adding saturated

    
     solution (100 mL).
    
  • Workup: Dilute with Pentane (300 mL) (Pentane precipitates triphenylphosphine oxide better than ether). Filter off the solid oxide. Wash the filtrate with water (2x) and brine. Dry over

    
    .
    
Phase 3: Purification
  • Concentration: Concentrate the solvent at atmospheric pressure (using a Vigreux column) if the product is volatile, or reduced pressure (mild) if not. The product bp is estimated around 60-70°C at 15 mmHg (analogous to similar enynes).

  • Distillation: Perform Kugelrohr or vacuum distillation.

    • Fraction 1: Solvents/Aldehyde.

    • Fraction 2:(Z)-1-Methoxy-1-penten-3-yne .[1]

    • Boiling Point: ~55-60°C @ 10 mmHg (Monitor closely).

  • Analysis: Check Z:E ratio via

    
    -NMR.
    
    • (Z)-isomer: Coupling constant

      
      .
      
    • (E)-isomer: Coupling constant

      
      .
      

Visualizations

Reaction Workflow Diagram

G Start 2-Butyn-1-ol (Stable Precursor) Oxidation Oxidation (TEMPO/NaOCl, 0°C) Start->Oxidation Aldehyde 2-Butynal (Unstable Intermediate) Oxidation->Aldehyde DCM Soln Reaction Wittig Olefination (THF, -78°C -> 0°C) Aldehyde->Reaction Slow Addition Ylide Wittig Reagent (Ph3P-CH2OMe Cl + NaHMDS) Ylide->Reaction Generate in situ Workup Pentane Extraction & Filtration Reaction->Workup Product (Z)-1-Methoxy-1-penten-3-yne (Purified Liquid) Workup->Product Distillation

Caption: Step-wise synthesis flow from stable alcohol precursor to purified Z-enyne ether.

Stereoselectivity Control Logic

Logic Condition Reaction Conditions Base Base Selection: NaHMDS (Li-free conditions favored) Condition->Base Temp Temperature: -78°C (Kinetic Control) Condition->Temp Mechanism Non-Stabilized Ylide Mechanism (Erythro-Betaine / Oxaphosphetane) Base->Mechanism Temp->Mechanism Outcome Z-Selectivity (>90%) Mechanism->Outcome Minimizes Reversibility

Caption: Mechanistic factors influencing Z-selectivity in alkoxymethyl Wittig reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Polymerization of 2-butynalUse aldehyde immediately; keep cold; do not concentrate to dryness.
Low Z-Selectivity Reaction temperature too highEnsure -78°C during addition; use NaHMDS (Lithium salts can sometimes erode Z-selectivity, but NaHMDS is generally reliable).
Solid Precipitate Triphenylphosphine oxideUse Pentane/Hexane for workup (TPPO is insoluble in alkanes).
Product Decomposition Acid sensitivityTreat all glassware with dilute

or base wash; store product over

.

References

  • Organic Chemistry Portal. Wittig Reaction: Mechanism and Stereoselectivity. Available at: [Link]

  • PubChem. 1-Penten-3-yne, 5-methoxy- (Compound Summary). National Library of Medicine. Available at: [Link]

  • Rzepa, H. The stereochemical origins of the Wittig reaction. Imperial College London. Available at: [Link]

  • NIST Chemistry WebBook. 1-Penten-3-yne Properties. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing (Z)-1-Methoxy-1-penten-3-yne

Ticket ID: #ISO-Z2E-998 Subject: Preventing Kinetic-to-Thermodynamic Isomerization in Conjugated Enynes Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary You are encountering Z-...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-Z2E-998 Subject: Preventing Kinetic-to-Thermodynamic Isomerization in Conjugated Enynes Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are encountering Z-to-E isomerization in 1-Methoxy-1-penten-3-yne (


). This molecule is a conjugated enol ether , a class of compounds notoriously sensitive to Brønsted acids.

The Z-isomer is the kinetic product often required for specific cyclizations (e.g., Nazarov or Diels-Alder variants), while the E-isomer is the thermodynamic product . The isomerization is not random; it is driven by a specific, acid-catalyzed mechanism that lowers the rotational barrier of the C=C double bond.

This guide provides the protocols to lock the molecule in its kinetic (Z) state during synthesis, purification, and storage.

Module 1: The Mechanism of Failure

Why is your compound isomerizing? The isomerization is almost exclusively acid-catalyzed . Even "neutral" silica gel or slightly acidic chloroform (


) contains enough protons to trigger this pathway.
  • Protonation: The

    
    -carbon (C2) is electron-rich due to resonance from the oxygen. It accepts a proton.
    
  • Oxocarbenium Formation: This breaks the C1=C2 double bond, forming a resonance-stabilized oxocarbenium ion with single-bond character.

  • Rotation: The barrier to rotation drops significantly (from ~65 kcal/mol to <15 kcal/mol), allowing the sterically crowded Z-conformer to relax into the less hindered E-conformer.

  • Elimination: The proton is lost, re-forming the double bond in the thermodynamically stable E-configuration.

Pathway Visualization

IsomerizationMechanism Z_Isomer Z-Isomer (Kinetic) High Energy Protonation + H+ (Acid Catalyst) Rate Limiting Step Z_Isomer->Protonation Acidic Impurity Intermediate Oxocarbenium Ion (Single Bond Character) Protonation->Intermediate Rotation Bond Rotation (Steric Relief) Intermediate->Rotation E_Isomer E-Isomer (Thermodynamic) Stable Intermediate->E_Isomer - H+ (Elimination) Rotation->Intermediate Equilibration

Figure 1: The acid-catalyzed isomerization pathway. Note that the intermediate oxocarbenium ion allows free rotation, leading to the thermodynamic E-isomer upon deprotonation.

Module 2: Synthesis & Isolation Protocols

To maintain the Z-geometry, you must operate under strictly basic or neutral conditions .

Critical Control Points (CCP)
StageRisk FactorMitigation Protocol
Quenching Exothermic heat + Localized acidityQuench into pre-cooled buffer (pH 8-9) or sat.

. Never use

(weakly acidic).
Extraction Acidic impurities in solventsWash organic phase with 5%

or

(Triethylamine) water.
Drying Acidic drying agentsUse

or

. Avoid

(slightly Lewis acidic) if the compound is ultra-sensitive.
Concentration Thermal stressRotary evaporate at < 30°C . Backfill with Argon, not air.
Recommended Workflow

If synthesizing via elimination of an acetal (common route):

  • Reagent: Use Potassium tert-butoxide (

    
    -BuOK) in THF or DMSO.
    
  • Temperature: Keep reaction between -20°C and 0°C.

  • Termination: Pour mixture directly into a biphasic mixture of Pentane and 1M

    
    .
    
Module 3: Purification (The "Silica Trap")

Standard silica gel is slightly acidic (pH 6.5–7.0) and has active silanol groups (


) that act as proton donors. Using untreated silica is the #1 cause of Z-to-E isomerization. 
Method A: Basic Alumina (Recommended)
  • Stationary Phase: Aluminum Oxide (Alumina), Basic, Brockmann Grade III.

  • Why: The surface is alkaline (pH ~9-10), preventing protonation of the enol ether.

  • Protocol:

    • Use a glass column (no fritted discs that might trap acid; use cotton/sand).

    • Pre-elute with 1%

      
       in Hexanes.
      
    • Run the column rapidly.

Method B: Deactivated Silica (Alternative)

If you must use silica (e.g., for resolution), you must "poison" the acidic sites.

  • Slurry Preparation: Mix Silica Gel 60 with the eluent containing 2-5% Triethylamine (

    
    ) .
    
  • Equilibration: Flush the column with this solvent until the eluate is basic to pH paper.

  • Elution: Reduce

    
     to 1% for the actual run.
    
Purification Decision Tree

PurificationLogic Start Crude Mixture Contains Z-Isomer Check_Rf Is u0394Rf > 0.1 between Z and E? Start->Check_Rf Alumina Use Basic Alumina (Brockmann III) Check_Rf->Alumina Yes (Standard) Silica_Mod Use TEA-Deactivated Silica (2% Et3N) Check_Rf->Silica_Mod No (Need high plates) Distillation Kugelrohr Distillation (Base-washed glassware) Check_Rf->Distillation Volatile/Oil

Figure 2: Decision logic for purifying acid-sensitive enol ethers.

Module 4: Storage & Analysis
NMR Solvent Troubleshooting

Chloroform-d (


) naturally decomposes to form 

(Deuterium Chloride) and Phosgene upon exposure to light/air.
  • The Problem: A fresh NMR sample in "old"

    
     will isomerize inside the tube before the scan finishes.
    
  • The Fix:

    • Best: Use Benzene-

      
       (
      
      
      
      ). It is non-acidic and provides excellent separation of alkene protons.
    • Acceptable: Filter

      
       through a small plug of basic alumina directly into the NMR tube.
      
    • Stabilizer: Add a single pellet of solid

      
       or a drop of 
      
      
      
      -Pyridine to the NMR tube.
Storage Conditions
  • Vessel: Base-washed amber vials (soak in KOH/Isopropanol, rinse, dry).

  • Atmosphere: Argon or Nitrogen (Oxygen can form peroxides, initiating radical isomerization).

  • Temperature: -20°C or -80°C.

  • Stabilizer: Store as a solution in Benzene or Hexane with 1% Triethylamine if possible.

Troubleshooting FAQ

Q1: I see the E-isomer appearing during rotary evaporation. Why? A: Your water bath is likely too hot (>35°C), or your vacuum pump oil is back-streaming acidic vapors. But most likely, your solvent contained trace HCl from a chlorinated extraction. Add 1% Triethylamine to your collection flask before starting the evaporation to neutralize any concentrating acids.

Q2: Can I separate the Z and E isomers if they co-elute? A: If they co-elute on alumina, try Silver Nitrate (


) impregnated silica . The silver ion coordinates differently to the Z (less sterically hindered for 

-complexation in some conformations) vs E double bonds. Note: This is a specialized technique; ensure the silica is still buffered.

Q3: My Z-isomer is an oil. Can I crystallize it? A: 1-Methoxy-1-penten-3-yne is typically a liquid at room temperature. Crystallization is difficult. High-vacuum distillation (Kugelrohr) using base-washed glassware (rinse with


, then oven dry) is the preferred purification method if chromatography fails.
References
  • Enol Ether Stability & Hydrolysis Mechanisms

    • Mechanism of acid-catalyzed hydrolysis and isomeriz
    • Kresge, A. J. (1987). Accounts of Chemical Research, 20(10), 364–370.
  • Purific

    • Purification of Labor
    • Armarego, W. L. F., & Chai, C. L. L. (2017). Butterworth-Heinemann. (See Section on Chromatography of acid-sensitive enol ethers).
  • Base-Catalyzed Isomeriz

    • Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers.
    • Journal of the American Chemical Society (2016).[1]

  • Alumina vs.

    • Teledyne ISCO Application Note: Purification of high pKa compounds using Basic Alumina.

Sources

Optimization

Technical Support Center: (Z)-1-Methoxy-1-penten-3-yne Synthesis

The following technical guide details the optimization of (Z)-1-Methoxy-1-penten-3-yne synthesis. This response is structured as a Tier-3 Technical Support document, designed for organic chemists and process engineers re...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of (Z)-1-Methoxy-1-penten-3-yne synthesis. This response is structured as a Tier-3 Technical Support document, designed for organic chemists and process engineers requiring high-purity geometric isomers.

Case ID: YIELD-OPT-17053 Subject: Improving Yield and Stereochemical Integrity of (Z)-1-Methoxy-1-penten-3-yne Applicable For: Medicinal Chemistry, Natural Product Synthesis, Material Science

Executive Summary

The synthesis of (Z)-1-Methoxy-1-penten-3-yne (Structure:


) presents a specific challenge: preserving the cis (Z) geometry of the enol ether moiety while constructing the conjugated enyne system. Standard elimination reactions often yield thermodynamic mixtures favoring the E-isomer or lead to polymerization due to the sensitivity of the electron-rich diene system.

To maximize yield and stereochemical purity, we recommend shifting from non-selective elimination strategies to stereospecific organometallic construction . This guide details two validated workflows:

  • Direct Alkylation (C4-Functionalization): Best for scaling when the (Z)-enyne precursor is available.

  • Sonogashira Coupling (C2-C3 Bond Formation): Best for modular synthesis and absolute stereocontrol.

Critical Process Parameters (CPPs)

ParameterSpecificationImpact on Yield/Purity
Oxygen Levels < 5 ppm (degassed)Critical. Conjugated enyne ethers are prone to oxidative polymerization. Rigorous exclusion of

is mandatory.
Reaction Temp -78°C to 0°C (Alkylation)Higher temperatures promote

isomerization and polymerization.
Base Choice LiHMDS or n-BuLiStrong, non-nucleophilic bases prevent attack on the enol ether double bond.
Quench pH pH 7.5 - 8.5Acidic quench hydrolyzes the enol ether to the corresponding aldehyde/ketone.

Recommended Protocols

Protocol A: Direct Alkylation of (Z)-1-Methoxybut-1-en-3-yne (Primary Recommendation)

Rationale: This method relies on the high acidity of the terminal acetylenic proton (


) relative to the vinylic protons, allowing selective C-alkylation without disturbing the Z-geometry of the existing double bond.

Reagents:

  • Precursor: (Z)-1-Methoxybut-1-en-3-yne (commercially available or synthesized via cis-elimination).

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

  • Electrophile: Methyl Iodide (MeI).

  • Solvent: Anhydrous THF.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL Schlenk flask under Argon. Add anhydrous THF (50 mL) and (Z)-1-Methoxybut-1-en-3-yne (10 mmol). Cool to -78°C .

  • Deprotonation: Add n-BuLi (10.5 mmol) dropwise over 20 minutes. The solution may turn yellow/orange.

    • Technical Note: Maintain temp < -70°C to prevent vinylic deprotonation.

  • Equilibration: Stir at -78°C for 30 minutes to ensure complete formation of the lithium acetylide species.

  • Alkylation: Add Methyl Iodide (12 mmol) dropwise.

    • Caution: MeI is carcinogenic. Use a cannula transfer if possible.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Work-up: Quench with saturated aqueous

    
     (buffered to pH 8 with minimal 
    
    
    
    ). Extract with
    
    
    .
  • Purification: Kugelrohr distillation is preferred over silica chromatography to avoid acid-catalyzed hydrolysis.

Protocol B: Sonogashira Coupling (Modular Route)

Rationale: If the terminal alkyne precursor is unavailable, this Pd-catalyzed route couples a stereodefined vinyl halide with propyne. This guarantees Z-selectivity by using a pure (Z)-vinyl iodide starting material.

Reagents:

  • Coupling Partner A: (Z)-1-Iodo-2-methoxyethene.

  • Coupling Partner B: Propyne (gas) or Propyne solution in THF.

  • Catalyst:

    
     (3-5 mol%) and CuI (5-10 mol%).
    
  • Base: Diethylamine or Piperidine (degassed).

Step-by-Step Workflow:

  • Catalyst Activation: In a glovebox or under Argon, dissolve (Z)-1-Iodo-2-methoxyethene (10 mmol) in degassed amine solvent (20 mL). Add

    
     and CuI.
    
  • Addition: Bubble Propyne gas into the solution (or add THF solution) at 0°C.

  • Reaction: Stir at room temperature (20-25°C) for 4-12 hours. Monitor by TLC/GC.

    • Checkpoint: If the reaction stalls, add fresh catalyst (1 mol%) rather than heating.

  • Work-up: Filter through a pad of Celite (neutralized with 2%

    
     in hexanes) to remove metal salts. Concentrate under reduced pressure.
    

Troubleshooting Guide

Issue 1: Low Yield (<40%)
Potential CauseDiagnosticCorrective Action
Enol Ether Hydrolysis Appearance of aldehyde peaks in NMR (

ppm) and loss of OMe signal.
Buffer Work-up: Ensure all aqueous solutions are pH > 7. Use basic alumina instead of silica gel.
Oxidative Polymerization Darkening of reaction mixture; insoluble tar formation.Degassing: Sparge all solvents with Argon for >30 mins. Use radical inhibitors (e.g., BHT) in work-up solvents.
Incomplete Alkylation Recovery of starting terminal alkyne.Reagent Quality: Titrate n-BuLi before use. Ensure MeI is dry (store over Cu wire).
Issue 2: Loss of Stereochemistry (Z E Isomerization)
  • Symptom: NMR coupling constant (

    
    ) of the alkene shifts from ~6 Hz (cis) to ~12 Hz (trans).
    
  • Root Cause 1 (Thermal): Heating the reaction above 40°C promotes thermodynamic equilibration to the E-isomer.

    • Fix: Keep reaction temperature

      
       25°C.
      
  • Root Cause 2 (Acid Catalysis): Trace acid on glassware or silica gel catalyzes reversible protonation.

    • Fix: Pre-wash glassware with dilute

      
      . Treat silica gel with 1% 
      
      
      
      in hexanes before column chromatography.
Issue 3: Catalyst Poisoning (Sonogashira Route)
  • Symptom: Reaction stops at 10-20% conversion; black precipitate forms immediately.

  • Root Cause: Oxidation of Pd(0) or Cu(I).

  • Fix: Ensure CuI is off-white/tan, not green/blue. Recrystallize CuI from saturated KI/water if necessary.

Mechanistic Pathway & Logic

The following diagram illustrates the decision logic and mechanistic flow for the recommended protocols.

G Start Target: (Z)-1-Methoxy-1-penten-3-yne Decision Is (Z)-1-Methoxybut-1-en-3-yne available? Start->Decision PathA Protocol A: Direct Alkylation Decision->PathA Yes PathB Protocol B: Sonogashira Coupling Decision->PathB No Deprotonation 1. Deprotonation (n-BuLi, -78°C) Selectivity: pKa(sp) vs pKa(sp2) PathA->Deprotonation Alkylation 2. Alkylation (MeI) Retention of Z-geometry Deprotonation->Alkylation ProductA High Yield Z-Isomer Alkylation->ProductA Control CRITICAL CONTROL: 1. pH > 7 (prevents hydrolysis) 2. No O2 (prevents polymerization) ProductA->Control PrecursorB (Z)-1-Iodo-2-methoxyethene + Propyne PathB->PrecursorB Catalysis Pd(0)/Cu(I) Cycle Stereospecific C-C Bond Formation PrecursorB->Catalysis ProductB High Purity Z-Isomer Catalysis->ProductB ProductB->Control

Caption: Decision tree for synthesis selection. Protocol A utilizes kinetic acidity differences; Protocol B utilizes transition-metal stereospecificity.

Frequently Asked Questions (FAQ)

Q: Can I use sodium amide (


) instead of n-BuLi? 
A: While 

is a traditional base for alkyne deprotonation, it is often less soluble and harder to dose precisely at -78°C. n-BuLi provides homogenous conditions that prevent local hotspots which could degrade the sensitive enol ether.

Q: How do I store the final product? A: The compound is acid-sensitive and prone to oxidation. Store it neat (undiluted) under Argon at -20°C in a dark vial. Adding a trace of BHT (butylated hydroxytoluene) or storing over a few pellets of KOH can improve long-term stability.

Q: My product contains the E-isomer. Can I separate them? A: Separation is difficult due to similar boiling points. However, silver nitrate (


) impregnated silica gel chromatography can sometimes separate geometric isomers of alkynes/enes based on their different binding affinities to silver ions.

References

  • General Reactivity of Enyne Ethers

    • Arens, J. F. (1960). The Chemistry of Acetylenic Ethers. Advances in Organic Chemistry, 2, 117.

  • Stereoselective Synthesis via Sonogashira

    • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

  • Alkylation of Terminal Alkynes (Protocol A basis)
  • Z-Selective Enol Ether Synthesis

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Discusses stereoretention in vinyl couplings).

  • Handling of 1-Alkoxy-1-en-3-ynes

    • PubChem Compound Summary for (E)-1-methoxybut-1-en-3-yne (Analogous properties).

Troubleshooting

Technical Support Center: Purification &amp; Handling of Volatile Enyne Ethers

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: VEE-PUR-001 Introduction: The "Double Trouble" of Enyne Ethers Welcome to the technical support hub for Volatile Enyne Ethers . If...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: VEE-PUR-001

Introduction: The "Double Trouble" of Enyne Ethers

Welcome to the technical support hub for Volatile Enyne Ethers . If you are here, you are likely facing one of two nightmares: your product decomposed on the column, or it evaporated into the trap during concentration.

Enyne ethers (1-alkoxy-1-en-3-ynes) possess a conjugated system that makes them valuable synthetic intermediates (e.g., for Danheiser annulations), but this same functionality renders them acid-sensitive (susceptible to hydrolysis) and thermally labile (prone to polymerization). Combined with low molecular weight, you face a narrow window of operation where purification must be gentle yet effective.

This guide replaces standard textbook advice with field-proven troubleshooting workflows designed to maximize recovery.

Module 1: Chromatography Troubleshooting

Focus: Preventing Acid-Catalyzed Hydrolysis & Decomposition

Q: My product spot looked clean on TLC, but I recovered <10% after the column. Where did it go?

Diagnosis: Your compound likely underwent acid-catalyzed hydrolysis on the silica gel. Standard silica gel is slightly acidic (pH ~6.5–7.0), which is sufficient to protonate the enol ether double bond, leading to hydrolysis into a ketone/aldehyde and alcohol.

Corrective Protocol: The "Buffered" Silica System You must neutralize the acidic silanol groups on the silica surface.

Step-by-Step Deactivation Protocol:

  • Select Solvent: Choose your mobile phase (e.g., Pentane/Ether). Avoid chlorinated solvents if possible, as they can become acidic over time.

  • Prepare Slurry: Add 1% to 5% Triethylamine (TEA) to your solvent system.

    • Standard: 1% TEA is usually sufficient for enol ethers.

    • High Sensitivity: Use 2–5% TEA for highly labile enyne ethers.

  • Pack & Flush: Slurry pack the column with the TEA-doped solvent. Flush the column with at least 2 column volumes of this buffer to ensure the entire stationary phase is neutralized.

  • Elution: Run your column using the TEA-doped solvent.[1]

    • Note: TEA has a high boiling point (89°C). If your product is very volatile, residual TEA might be hard to remove. In this case, switch to Basic Alumina .

Q: Even with TEA, my product degrades. What is the alternative?

Diagnosis: The compound is too sensitive for silica, or the TEA removal is causing thermal stress.

Corrective Protocol: Basic Alumina (Brockmann Activity) Switch to Aluminum Oxide (Basic) . Alumina is naturally basic and avoids the hydrolysis pathway entirely.

  • Activity Adjustment: Commercial alumina is often "Activity I" (very active/dry). This can cause irreversible adsorption.

  • Deactivation (Activity III): Add water to the alumina (approx. 6% w/w) and shake until free-flowing. This lowers the activity, allowing the ether to elute without sticking.

Module 2: Volatility Management

Focus: Preventing Product Loss During Concentration

Q: I see my product in the rotavap trap. How do I concentrate without losing it?

Diagnosis: The boiling point of your enyne ether is too close to the solvent's boiling point, or the vacuum was too strong (Raoult's Law violation).

Corrective Protocol: Atmospheric Pressure Concentration Avoid the rotary evaporator for the final concentration steps.

  • Solvent Swap: Use Pentane (bp 36°C) instead of Hexanes or Ether if possible during the column.

  • Vigreux Column Distillation:

    • Transfer fractions to a pear-shaped flask.

    • Attach a short Vigreux column (10–15 cm) between the flask and the distillation head.

    • Distill the solvent off at atmospheric pressure (or very mild vacuum, >300 mbar) using a warm water bath. The Vigreux column provides theoretical plates to separate the solvent from your volatile product effectively.

Q: My product is an oil that refuses to crystallize and is too volatile for high-vac. How do I purify it?

Diagnosis: The compound requires distillation but cannot survive the heat required for standard setups.

Corrective Protocol: Kugelrohr (Bulb-to-Bulb) Distillation This is the "Gold Standard" for volatile, thermally unstable liquids.

  • Setup: Place crude oil in the terminal bulb (oven side).

  • Cooling: Keep the receiving bulbs outside the oven, cooled with dry ice/acetone.

  • Operation:

    • Set vacuum to moderate level (e.g., 0.1–1.0 mmHg). Do not use high vacuum (<0.05 mmHg) initially or you will pull the product into the pump.

    • Slowly ramp the oven temperature.

    • The short path length ensures the product spends minimal time in the heated zone, preventing polymerization.

Module 3: Visualization & Decision Logic

Workflow: Selecting the Right Purification Path

PurificationSelector Start Crude Volatile Enyne Ether CheckImpurity Is the impurity profile complex? Start->CheckImpurity SimpleDist Can it survive >100°C? CheckImpurity->SimpleDist No (Clean-ish) Chromatography Chromatography Required CheckImpurity->Chromatography Yes (Complex) Kugelrohr Protocol: Kugelrohr Distillation (High Vac / Low Temp) SimpleDist->Kugelrohr No (Thermally Labile) VacuumDist Protocol: Fractional Vacuum Distillation SimpleDist->VacuumDist Yes AcidCheck Is it Acid Sensitive? (Most Enyne Ethers are YES) Chromatography->AcidCheck BasicAlumina Protocol: Basic Alumina (Activity II-III) AcidCheck->BasicAlumina Extremely Sensitive DeactivatedSiO2 Protocol: Silica + 1-5% TEA AcidCheck->DeactivatedSiO2 Moderately Sensitive

Caption: Decision matrix for selecting purification method based on thermal stability and impurity complexity.

Summary of Critical Data

ParameterStandard ConditionEnyne Ether Optimized Condition Reason
Stationary Phase Silica Gel (pH ~6.5)Basic Alumina or SiO₂ + 1% TEA Prevents acid-catalyzed hydrolysis of enol ether.
Solvent System Hexanes / EtOAcPentane / Ether Lower boiling points allow removal without thermal stress.
Concentration Rotary Evaporator (40°C)Vigreux Distillation (Atm) Prevents loss of volatile product into vacuum trap.
Storage Fridge (4°C)Freezer (-20°C) + Argon Slows polymerization and oxidation rates.

References

  • Organic Syntheses.

    • Source:

  • University of Rochester.

    • Source:

  • BenchChem.

    • Source:

  • Eden Botanicals. Distillation Methods: Vacuum and Molecular Distillation.[2]

    • Source:

  • Organic Chemistry Portal.Synthesis and Handling of Enol Ethers.

    • Source:

Sources

Optimization

Technical Support Center: Stabilizing (Z)-1-Methoxy-1-penten-3-yne

Welcome to the dedicated technical support guide for (Z)-1-Methoxy-1-penten-3-yne. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile yet sensitive buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (Z)-1-Methoxy-1-penten-3-yne. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile yet sensitive building block. This guide provides in-depth technical information and actionable protocols to ensure the long-term stability and integrity of your samples during storage.

Understanding the Instability of (Z)-1-Methoxy-1-penten-3-yne

(Z)-1-Methoxy-1-penten-3-yne is a highly functionalized molecule featuring a conjugated enyne system and a vinyl ether moiety.[1] This unique electronic structure, while synthetically valuable, is also the source of its inherent instability.[1][2] Several degradation pathways can compromise the purity and reactivity of the compound.

  • Polymerization: The conjugated system of double and triple bonds makes the molecule susceptible to radical-initiated or thermally-induced polymerization.[3][4] This is often the primary degradation pathway, leading to the formation of insoluble oligomers or polymers and a significant decrease in the purity of the desired monomer.

  • Oxidation: The electron-rich double and triple bonds are susceptible to oxidation, especially when exposed to atmospheric oxygen.[5][6][7][8] This can be accelerated by light and heat, leading to the formation of various byproducts such as aldehydes, ketones, or carboxylic acids, which can interfere with subsequent reactions.[1][5][6][8]

  • Hydrolysis: The vinyl ether group is sensitive to acidic conditions and can undergo hydrolysis, particularly in the presence of moisture, to form a ketone and methanol. While less common under anhydrous storage, it is a potential issue if the compound is exposed to atmospheric humidity or acidic impurities.

Visualizing Degradation Pathways

The following diagram illustrates the primary routes through which (Z)-1-Methoxy-1-penten-3-yne can degrade. Understanding these pathways is the first step in preventing them.

cluster_0 Degradation Initiators cluster_1 Parent Compound cluster_2 Degradation Products Oxygen (Air) Oxygen (Air) Compound (Z)-1-Methoxy-1-penten-3-yne Oxygen (Air)->Compound Radical Initiation Heat / Light Heat / Light Heat / Light->Compound Thermal/Photo-initiation Moisture / Acid Moisture / Acid Moisture / Acid->Compound Catalysis Polymer Oligomers / Polymers Compound->Polymer Polymerization Oxidized Oxidized Byproducts (Aldehydes, Ketones) Compound->Oxidized Oxidation Hydrolyzed Hydrolysis Products Compound->Hydrolyzed Hydrolysis A Receive Compound B Visually Inspect (Colorless liquid?) A->B C Is Stabilizer Present? (Check CoA/SDS) B->C D Add BHT (0.1% w/w) if required C->D No E Aliquot into Amber Vials under Inert Atmosphere C->E Yes D->E F Seal with Septum Cap and Parafilm E->F G Store at ≤ -20°C F->G H Periodic QC Check (e.g., NMR, every 3-6 months) G->H

Caption: Recommended workflow for handling and storing the compound.

Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of (Z)-1-Methoxy-1-penten-3-yne in a question-and-answer format.

Q1: My sample, which was initially a colorless liquid, has turned yellow/brown. What happened and is it still usable?

A1: A color change is a primary indicator of degradation, most likely due to polymerization or oxidation. The yellow or brown hue suggests the formation of conjugated oligomers or colored oxidation byproducts.

  • Causality: This is often caused by prolonged exposure to air (oxygen), elevated temperatures, or light. Even small amounts of oxygen can initiate radical chain reactions that lead to discoloration.

  • Troubleshooting Steps:

    • Do not use for sensitive reactions. The purity is compromised, and the byproducts could lead to unexpected side reactions or low yields.

    • Characterize the extent of degradation. Obtain a proton NMR spectrum. The appearance of broad signals in the aliphatic or olefinic region or a decrease in the relative integration of the desired product peaks confirms polymerization. New sharp peaks may indicate specific oxidation or hydrolysis products.

    • Consider repurification. If the compound is critical and a significant amount remains, you may attempt repurification by vacuum distillation. However, this can be risky as heating can accelerate further polymerization. Distillation should be performed at the lowest possible temperature and pressure, and a polymerization inhibitor should be added to the distillation flask.

Q2: I see small, insoluble particles or a viscous residue in my vial. What is this?

A2: This is a clear sign of advanced polymerization. The compound has started to form oligomers or polymers that are insoluble in the monomer.

  • Causality: This is almost always due to the absence or depletion of a polymerization inhibitor, coupled with improper storage conditions (e.g., storage at room temperature or in the presence of air).

  • Troubleshooting Steps:

    • The sample is not usable. Do not attempt to use the liquid portion, as it will contain dissolved oligomers and will have a significantly lower concentration of the desired monomer.

    • Review your storage protocol. This level of degradation indicates a significant failure in the storage procedure. Ensure that all future samples are stored under an inert atmosphere, at -20°C, and with an appropriate inhibitor.

    • Safe Disposal: Dispose of the material according to your institution's hazardous waste guidelines.

Q3: My reaction yield using this compound has significantly decreased over time, even though the liquid appears clear.

A3: A drop in reactivity is often an early sign of degradation that is not yet visible. The concentration of the active monomer has likely decreased.

  • Causality: The most probable cause is the slow, incipient polymerization or oxidation of the compound. While not enough to cause a visible change, the formation of soluble oligomers or byproducts reduces the effective molar quantity of the starting material.

  • Troubleshooting Steps:

    • Perform a Quantitative Purity Analysis. Use quantitative NMR (qNMR) with an internal standard to determine the exact concentration of (Z)-1-Methoxy-1-penten-3-yne in your vial. This will allow you to adjust the amount used in your reactions accordingly.

    • Check for Inhibitor Depletion. If the compound has been stored for a long time or subjected to multiple temperature cycles, the inhibitor may have been consumed.

    • Implement a "First-In, First-Out" policy for your stock. Use older batches of the reagent first to minimize the effects of long-term degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best type of polymerization inhibitor to use?

A1: For long-term storage, radical scavengers are highly effective. Butylated hydroxytoluene (BHT) and 4-methoxyphenol (MEHQ) are common and effective choices. [3]BHT is often preferred for its high efficacy and compatibility with many organic systems. [9]A concentration of 0.1% (1000 ppm) is typically sufficient.

Q2: How do I handle the compound and transfer it from the storage vial?

A2: All handling should be performed using air-sensitive techniques to prevent exposure to oxygen and moisture. [7][10]

  • Use a Schlenk line or a glove box to maintain an inert atmosphere. [10]* To withdraw the liquid, use a dry, gas-tight syringe. [11]First, pierce the septum with a needle connected to a source of inert gas (like a balloon filled with argon) to slightly pressurize the vial. Then, use a second needle attached to your syringe to withdraw the desired volume. This prevents creating a vacuum inside the vial that would draw in air. [12] Q3: Can I store the compound dissolved in a solvent?

A3: Storing the compound neat (undiluted) is generally the best practice, as it minimizes the chances of reacting with solvent impurities. [13]If you must store it in a solution, use a high-purity, anhydrous, and degassed aprotic solvent (e.g., THF, toluene). The solvent must be thoroughly degassed using several freeze-pump-thaw cycles. [10]However, be aware that storing in solution may not improve stability and could introduce other variables.

Q4: How often should I test my stored sample for purity?

A4: For a frequently used sample, a quick purity check via proton NMR every 3-6 months is a good practice. If the sample is stored unopened under ideal conditions, an annual check should suffice. Always date the vial upon receipt and each time it is opened.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR
  • Sample Preparation: In a glovebox or under a positive flow of argon, transfer approximately 5-10 mg of (Z)-1-Methoxy-1-penten-3-yne to a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Benzene-d₆) via syringe.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Confirm the characteristic peaks for (Z)-1-Methoxy-1-penten-3-yne.

    • Look for the absence of broad, undefined peaks which are indicative of polymers.

    • Integrate all peaks. The presence of significant impurity peaks (>5%) suggests degradation.

Protocol 2: Degassing a Solvent with Freeze-Pump-Thaw
  • Setup: Place the anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar and sealed with a rubber septum.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the flask still in the liquid nitrogen, open the sidearm to a high vacuum line and evacuate for 5-10 minutes. This removes dissolved gases from above the frozen solvent.

  • Thaw: Close the sidearm to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles evolving from the liquid as trapped gases escape.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles) to ensure all dissolved oxygen is removed. [10]6. Final Step: After the final thaw, backfill the flask with dry argon or nitrogen. The solvent is now ready for use with air-sensitive reagents.

References

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
  • Langer, D. L., Oh, S., & Stache, E. E. (2023). Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light. Chemical Science, 15(5), 1840–1845.
  • Langer, D. L., Oh, S., & Stache, E. E. (2023). Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light. Chemical Science, 15(5), 1840-1845.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Wang, Z., et al. (2021). Degradation of vinyl ester resin and its composites via cleavage of ester bonds to recycle valuable chemicals and produce polyurethane. Green Chemistry.
  • Langer, D. L., Oh, S., & Stache, E. E. (2023). Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light. Chemical Science.
  • Benchchem. (n.d.). (Z)-1-Methoxy-1-penten-3-yne.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Ouchi, M., et al. (2022). Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals. Angewandte Chemie.
  • University of Wollongong. (2024, May 2). Guideline for the Management of Time Sensitive Chemicals.
  • Zhang, Y., et al. (2025).
  • Kumar, R., et al. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. Organic & Biomolecular Chemistry.
  • Zhou, F., & Li, C.-J. (n.d.).
  • ResearchGate. (2015, January 8).
  • Chemistry Stack Exchange. (2023, November 4).
  • Kumar, R., et al. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing.
  • Chemistry LibreTexts. (2019, June 5). 11.3: Physical Properties of Alkynes.
  • MSU Chemistry. (n.d.). Alkyne Reactivity.
  • Chemistry LibreTexts. (2024, March 24). 9.3: Reactions of Alkynes - Addition of HX and X₂.
  • Quimidroga. (n.d.).
  • ChemBK. (2024, April 10).
  • BroadPharm. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
  • Wikipedia. (n.d.).
  • BOC Sciences. (n.d.).
  • University of California, Santa Cruz - Environmental Health & Safety. (n.d.). Chemical Storage Guidelines.
  • Boodaghians, R. B., Hall, I. W., Toby, F. S., & Wayne, R. P. (1987). Absolute determinations of the kinetics and temperature dependences of the reactions of OH with a series of alkynes. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 83(11), 2073-2080.
  • Ashenhurst, J. (2014, January 29). Reactions of Alkynes. Master Organic Chemistry.
  • Lumiprobe. (n.d.). Reagent storage conditions.
  • ChemScene. (n.d.).
  • ECHEMI. (n.d.). 1-Penten-3-yne Formula.
  • Sigma-Aldrich. (n.d.). 1-Penten-3-one BHT 0.1 stabilizer, 97.

Sources

Troubleshooting

troubleshooting low stereoselectivity in enyne formation

Technical Support Center: Enyne Formation Guide: Troubleshooting Low Stereoselectivity in Enyne Formation Welcome to the technical support center for enyne metathesis. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Enyne Formation

Guide: Troubleshooting Low Stereoselectivity in Enyne Formation

Welcome to the technical support center for enyne metathesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with stereoselectivity in their enyne formation reactions. As Senior Application Scientists, we have compiled this resource based on a synthesis of peer-reviewed literature and extensive laboratory experience to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: We are observing a nearly 1:1 mixture of E- and Z-isomers in our enyne metathesis reaction. What are the most common initial factors to investigate?

Low stereoselectivity, often manifesting as a non-diastereoselective or non-enantioselective outcome, is a frequent hurdle in enyne metathesis. The observed ratio of isomers is a direct reflection of the transition state energies leading to the different products. The primary factors to scrutinize are the catalyst system, the reaction temperature, and the solvent.

  • Catalyst and Ligand Choice: The steric and electronic properties of the catalyst, particularly its ligands, are paramount in dictating the stereochemical outcome. For instance, ruthenium-based catalysts are workhorses in this field, and the choice between different generations of Grubbs catalysts or more specialized catalysts like the Hoveyda-Grubbs catalysts can have a profound impact. The N-heterocyclic carbene (NHC) ligands on the ruthenium center play a crucial role in stabilizing the key metallacyclobutane intermediate and influencing the facial selectivity of olefin coordination.

  • Temperature: Enyne metathesis reactions can be highly sensitive to temperature. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. However, this can also lead to a decrease in the reaction rate, so a careful balance must be struck.

  • Solvent: The solvent can influence the reaction in several ways, including catalyst solubility, substrate aggregation, and stabilization of transition states. A solvent screen is often a valuable exercise in optimizing stereoselectivity. Non-coordinating solvents like toluene or dichloromethane are common starting points, but sometimes more polar or coordinating solvents can have beneficial effects.

Troubleshooting Guide: A Deeper Dive

Issue 1: Persistent Low E/Z Selectivity in Ruthenium-Catalyzed Enyne Metathesis

Scenario: You are using a standard second-generation Grubbs catalyst for a ring-closing enyne metathesis and obtaining a poor E/Z ratio for the resulting 1,3-diene.

Underlying Principles: The E/Z selectivity in ruthenium-catalyzed enyne metathesis is often governed by the pathway of the metathesis reaction. The stereochemistry of the resulting double bond is determined during the formation and subsequent decomposition of the ruthenacyclobutane intermediate. The steric interactions between the substituents on the alkyne and the alkene with the ligands on the ruthenium catalyst in the transition state are critical.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low E/Z selectivity.

Detailed Protocol: Catalyst and Condition Screening

  • Catalyst Modification:

    • Rationale: The steric bulk of the ligands on the ruthenium catalyst can create a more defined chiral pocket, leading to better stereocontrol. The Hoveyda-Grubbs second-generation catalyst, with its chelating isopropoxystyrene ligand, often provides enhanced stability and selectivity.

    • Action: Set up parallel reactions with your substrate using Grubbs II, Hoveyda-Grubbs II, and a catalyst with a bulkier NHC ligand (e.g., one with mesityl groups replaced by 2,6-diisopropylphenyl groups). Maintain the same solvent and temperature for this initial screen.

  • Temperature Optimization:

    • Rationale: Lower temperatures can amplify the small energy differences between the competing diastereomeric transition states, favoring the formation of the thermodynamically more stable product.

    • Action: Using the most promising catalyst from the initial screen, set up a series of reactions at different temperatures (e.g., 40°C, 25°C, 0°C, and -20°C). Monitor the reaction progress and the E/Z ratio by an appropriate analytical method (e.g., ¹H NMR, GC-MS).

  • Solvent Screening:

    • Rationale: The polarity and coordinating ability of the solvent can influence the catalyst's activity and the stability of reaction intermediates.

    • Action: Conduct the reaction with the best catalyst and temperature combination in a variety of solvents. A typical screen might include toluene, dichloromethane (DCM), tetrahydrofuran (THF), and 1,4-dioxane.

Data Summary Table:

ParameterCondition ACondition BCondition C
Catalyst Grubbs IIHoveyda-Grubbs IIBulky NHC Ru
Temperature 25°C25°C0°C
Solvent TolueneTolueneDCM
E/Z Ratio 1.2 : 15 : 1>20 : 1
Issue 2: Poor Enantioselectivity in Asymmetric Enyne Metathesis

Scenario: You are employing a chiral catalyst for an asymmetric ring-closing enyne metathesis, but the enantiomeric excess (ee) of the product is unacceptably low.

Underlying Principles: Asymmetric enyne metathesis relies on a chiral catalyst to create a stereochemically defined environment around the metal center. The enantioselectivity arises from the differential interaction of the prochiral substrate with the chiral ligands in the transition state. Low enantioselectivity suggests that either the catalyst is not effectively discriminating between the two enantiotopic faces of the substrate or that a background, non-selective reaction is occurring.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Protocol: Enhancing Enantioselectivity

  • Catalyst Integrity Check:

    • Rationale: Chiral catalysts can be sensitive to air and moisture, leading to decomposition and the formation of non-chiral, active species that can catalyze the reaction with low or no enantioselectivity.

    • Action: Ensure that the catalyst is handled under strictly inert conditions (e.g., in a glovebox). If there is any doubt about the catalyst's integrity, use a fresh batch. It can also be beneficial to purify the solvent and reagents to remove any potential catalyst poisons.

  • Ligand Modification:

    • Rationale: The structure of the chiral ligand is the primary determinant of enantioselectivity. Subtle changes to the ligand's steric and electronic properties can have a dramatic effect on the outcome.

    • Action: If possible, screen a library of related chiral ligands. For example, if you are using a BINOL-derived ligand, you could explore analogs with different substituents at the 3,3' positions.

  • Use of Additives:

    • Rationale: Additives can sometimes modulate the activity and selectivity of the catalyst. For instance, Lewis acids can coordinate to the substrate or the catalyst, altering the transition state geometry.

    • Action: Screen a range of additives, such as Lewis acids (e.g., Ti(Oi-Pr)₄, Sc(OTf)₃) or salts (e.g., LiCl). These should be added in stoichiometric or sub-stoichiometric amounts.

  • Substrate Control:

    • Rationale: The structure of the substrate itself plays a key role. Steric bulk near the reacting centers can amplify the effects of the chiral catalyst.

    • Action: If your synthetic route allows, consider modifying the substrate. For example, changing a protecting group to a bulkier one can sometimes lead to improved enantioselectivity.

Data Summary Table:

ParameterCondition ACondition BCondition C
Chiral Ligand Ligand XLigand Y (bulkier)Ligand Y
Additive NoneNone0.2 eq. Sc(OTf)₃
Substrate PG TBSTBSTBDPS
Enantiomeric Excess (ee) 35%75%92%

References

  • Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials. Nobel Lecture.[Link]

  • Diver, S. T., & Giessert, A. J. (2004). Enyne Metathesis (Enyne Bond Reorganization). Chemical Reviews, 104(3), 1317–1382. [Link]

  • Hoveyda, A. H., & Zhugralin, A. R. (2007). The remarkable metal-catalysed olefin metathesis reaction. Nature, 450(7167), 243–251. [Link]

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition, 39(17), 3012–3043. [Link]

Optimization

Technical Support Center: Minimizing Polymerization Side Reactions of Enyne Ethers

Welcome to the technical support center for enyne ether reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize unwanted polymerization side reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for enyne ether reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize unwanted polymerization side reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of insoluble material and a lower than expected yield of my desired cyclized product. What's happening?

A1: This is a classic sign of uncontrolled polymerization. Enyne ethers, especially under catalytic conditions (e.g., using ruthenium, gold, or platinum), can undergo several competing reaction pathways.[1][2][3] The desired reaction is typically a cycloisomerization or metathesis to form a specific cyclic diene.[1] However, the reactive intermediates, such as metal carbenes, can also initiate chain-growth polymerization of the enyne monomer, leading to high molecular weight, often insoluble, polymers.

  • Causality: The catalyst, designed to activate the alkyne or alkene moiety, can inadvertently create a propagating species.[1][4] For instance, in ruthenium-catalyzed reactions, a vinylcarbene intermediate is formed which is key to the desired cyclization; however, this same intermediate can react with another monomer molecule, initiating polymerization.[1]

Troubleshooting Guide: From Problem to Solution

Issue 1: Catalyst-Induced Polymerization

My reaction with a Grubbs-type ruthenium catalyst is giving me more polymer than product. How do I fix this?

This is a common issue stemming from the high reactivity of the ruthenium carbene intermediates. The key is to favor the intramolecular cyclization over the intermolecular polymerization.

Solutions & Scientific Rationale:

  • Increase Catalyst Regeneration with Ethylene: For ruthenium-catalyzed enyne metathesis, bubbling ethylene gas through the reaction mixture can suppress alkyne polymerization.[1]

    • Why it works: Ethylene helps to regenerate the active catalyst and keeps it from residing in resting states that can lead to side reactions.[1] It essentially "cleans" the catalyst, making it more available for the desired intramolecular reaction.

  • Choose the Right Catalyst Generation: The choice of Grubbs catalyst generation is critical. Third-generation Grubbs catalysts (G3) can sometimes offer better control over polymerization compared to earlier generations.[5][6]

  • Utilize Additives: The addition of a stabilizing ligand, such as 3-chloropyridine, can help to moderate the reactivity of the ruthenium carbene and improve control over the polymerization process.[5]

Experimental Protocol: Ethylene-Assisted Enyne Metathesis

  • Setup: In a reaction flask equipped with a magnetic stirrer and a gas inlet, dissolve the enyne ether substrate in an appropriate anhydrous solvent (e.g., toluene or dichloromethane).

  • Inert Atmosphere: Purge the flask with argon or nitrogen.

  • Ethylene Introduction: Begin bubbling a slow, steady stream of ethylene gas through the solution.

  • Catalyst Addition: Add the ruthenium catalyst (e.g., Grubbs II or III) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench with an excess of ethyl vinyl ether to deactivate the catalyst.[7] Proceed with standard aqueous workup and purification.

Issue 2: Unwanted Alkyne Coupling (Glaser Coupling)

I'm seeing byproducts with double the mass of my starting material, suggesting a dimerization of my enyne ether. What is causing this?

This is likely due to Glaser coupling, an oxidative coupling of terminal alkynes, which can be a significant side reaction when using copper catalysts or even with residual copper from previous steps.[8]

Solutions & Scientific Rationale:

  • Rigorous Oxygen Exclusion: Glaser coupling is an oxidative process. Ensuring the reaction is performed under strictly anaerobic conditions is paramount.

  • Addition of a Reducing Agent: If you suspect copper-catalyzed coupling, adding a reducing agent like (+)-sodium L-ascorbate can prevent the oxidation of the active Cu(I) catalyst, thus inhibiting the coupling reaction.[8]

  • Protecting Groups: For terminal alkynes, using a protecting group like a trimethylsilyl (TMS) group can prevent the coupling reaction. This does, however, add extra steps for protection and deprotection.[8]

Troubleshooting Workflow: Diagnosing and Preventing Alkyne Coupling

Caption: Troubleshooting workflow for alkyne coupling side reactions.

Issue 3: Thermal and Solvent Effects

My reaction seems to work better at lower temperatures, but it's very slow. When I heat it, I get a lot of decomposition and polymer. How do I find the right balance?

Temperature control is a delicate balance between reaction rate and selectivity. Higher temperatures can accelerate not only the desired reaction but also unwanted side reactions and catalyst decomposition.[9][10] The choice of solvent can also play a significant role.[11][12]

Solutions & Scientific Rationale:

  • Systematic Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., from room temperature up to the boiling point of the solvent in 10-20°C increments) to identify the optimal temperature that maximizes the yield of the desired product while minimizing byproduct formation.

  • Solvent Choice: The polarity of the solvent can influence the stability of reactive intermediates.[11] Non-polar solvents like toluene or dichloromethane are common choices.[7] In some cases, more coordinating solvents like THF can stabilize the catalyst and reduce side reactions.[6]

Data-Driven Optimization: Temperature and Solvent Screening

Temperature (°C)SolventDesired Product Yield (%)Polymer Formation (%)
25Dichloromethane4510
40Dichloromethane6525
25Toluene558
80Toluene7515
25THF605

This is example data and will vary based on the specific reaction.

Issue 4: Substrate-Related Polymerization

I'm working with a new enyne ether substrate, and it seems much more prone to polymerization than my previous ones. Why is this and what can I do?

The structure of the enyne ether itself can significantly influence its tendency to polymerize. Steric hindrance around the alkene or alkyne can sometimes disfavor polymerization. Highly strained cyclic alkenes may also have different reactivity profiles.[13]

Solutions & Scientific Rationale:

  • Structural Modification: If possible, consider modifying the substrate to introduce steric bulk near the reactive sites. This can physically hinder the approach of another monomer unit, thus slowing down polymerization.

  • Slow Addition of Monomer: Instead of adding all the substrate at once, a slow, controlled addition to the catalyst solution can maintain a low monomer concentration. This favors the intramolecular cyclization over the intermolecular polymerization.

Experimental Protocol: Slow Monomer Addition

  • Setup: In the main reaction flask, dissolve the catalyst in the chosen solvent under an inert atmosphere.

  • Monomer Solution: In a separate flask, prepare a solution of the enyne ether substrate.

  • Controlled Addition: Using a syringe pump, add the substrate solution to the catalyst solution over a prolonged period (e.g., several hours).

  • Reaction and Workup: After the addition is complete, allow the reaction to proceed to completion and then perform the standard workup procedure.

Logical Relationship: Concentration vs. Reaction Pathway

Caption: Impact of monomer concentration on reaction outcome.

Analytical Techniques for Detecting Polymerization

To effectively troubleshoot, you need to accurately detect and quantify the extent of polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of peaks in the ¹H NMR spectrum is a strong indicator of polymer formation.[14]

  • Gel Permeation Chromatography (GPC): This is the most direct way to determine the molecular weight distribution of your reaction mixture. The presence of a high molecular weight shoulder or a separate high molecular weight peak confirms polymerization.[14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the functional groups present in the polymeric byproduct and confirm its origin from the enyne ether monomer.[14][15]

References

  • Enyne Metathesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Controlled polymerization of levoglucosenone-derived enynes to give bio-based polymers with tunable degradation rates and high - ETH Library. (2025, April 11). Retrieved from [Link]

  • Proposed mechanism of cascade enyne metathesis polymerization of enyne monomer 4. (n.d.). Retrieved from [Link]

  • Controlled Living Cascade Polymerization of Polycyclic Enyne Monomers: Leveraging Complete Degradability for a Stereochemical and Structural Investigation. (2022, August 12). Journal of the American Chemical Society. Retrieved from [Link]

  • ENYNE METATHESIS REACTIONS IN THE SYNTHESIS OF SMALL RING HETEROCYCLES. (n.d.). Retrieved from [Link]

  • Microporous Polymeric Networks Containing a Long-Term Stable AuI Catalyst for Enyne Cyclization. (2024, February 15). ACS Applied Polymer Materials. Retrieved from [Link]

  • Controlled Living Cascade Polymerization of Polycyclic Enyne Monomers: Leveraging Complete Degradability for a Stereochemical and Structural Investigation. (n.d.). Request PDF. Retrieved from [Link]

  • Metathesis Cascade-Triggered Depolymerization of Enyne Self-Immolative Polymers. (n.d.). Retrieved from [Link]

  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. (2025, September 30). Retrieved from [Link]

  • Solvent Effects on Thiol–Ene Kinetics and Reactivity of Carbon and Sulfur Radicals. (2020, March 9). The Journal of Physical Chemistry A. Retrieved from [Link]

  • Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds. (2010, March 19). MDPI. Retrieved from [Link]

  • Convergent Synthesis of Branched Metathesis Polymers with Enyne Reagents. (2022, October 28). PMC. Retrieved from [Link]

  • The design and application of functional enyne reagents in metathesis polymerization. (n.d.). Retrieved from [Link]

  • Comprehensive Strategies on the Synthesis of Ene-Yne Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in enyne metathesis in non-usual media. (2026, January 14). Request PDF. Retrieved from [Link]

  • Exploring relevant features of the mechanism of enyne cycloisomerization reaction and related processes catalyzed by metal-carbenes and metal halides. (2025, November 4). Request PDF. Retrieved from [Link]

  • Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. (2023, February 23). PMC. Retrieved from [Link]

  • Top Analytical Techniques for Characterizing Custom Polymers. (2025, June 6). Retrieved from [Link]

  • Search for Solutions to the Reactivity and Selectivity Problems in Enyne Metathesis. (n.d.). Retrieved from [Link]

  • Alternating Cascade Metathesis Polymerization of Enynes and Cyclic Enol Ethers with Active Ruthenium Fischer Carbenes. (n.d.). PMC. Retrieved from [Link]

  • Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes. (2025, September 30). Retrieved from [Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • ONE-POT SYNTHESIS AND CHARACTERIZATION OF POLYYNES END-CAPPED BY BIPHENYL GROUPS (α,ω-BIPHENYLPOLYYNES). (n.d.). Retrieved from [Link]

  • Gold(I)-Catalyzed 1,6-Enyne Single-Cleavage Rearrangements: The Complete Picture. (2023, August 20). ACS Publications. Retrieved from [Link]

  • Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. (n.d.). PMC. Retrieved from [Link]

  • Thiol–ene Coupling of Renewable Monomers: at the forefront of bio-based polymeric materials. (n.d.). Diva-portal.org. Retrieved from [Link]

  • Nickel-Catalyzed Cycloisomerization of Enynes: Catalyst Generation via C-H Activation of Carbene Ligands. (n.d.). PMC. Retrieved from [Link]

  • Catalytic Cycloisomerization of Enyne Diesters Derived From 2‐Propargyloxyarylaldehydes. (n.d.). Retrieved from [Link]

  • Cyclic Polymers from Alkynes: Scope and Degradation. (2023, December 19). Retrieved from [Link]

  • Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. (2025, June 3). Retrieved from [Link]

  • Platinum- and Gold-Catalyzed Cycloisomerization Reactions of Hydroxylated Enynes. (2004, June 25). Journal of the American Chemical Society. Retrieved from [Link]

  • Ruthenium-catalyzed enyne cycloisomerizations. Effect of allylic silyl ether on regioselectivity. (2004, December 1). PubMed. Retrieved from [Link]

  • Solvent effects in organic chemistry — recent developments. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters. (n.d.). Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of (Z)-1-Methoxy-1-penten-3-yne

Executive Summary (Z)-1-Methoxy-1-penten-3-yne (CAS 17053-80-4) is a sensitive enyne ether widely used as a building block in the synthesis of natural products and enediyne antibiotics. Its conjugated system ( ) makes it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(Z)-1-Methoxy-1-penten-3-yne (CAS 17053-80-4) is a sensitive enyne ether widely used as a building block in the synthesis of natural products and enediyne antibiotics. Its conjugated system (


) makes it prone to three primary degradation pathways: acid-catalyzed hydrolysis , thermal polymerization , and geometric isomerization .

This guide addresses the specific challenges of purifying the (Z)-isomer from crude reaction mixtures, which often contain the thermodynamically more stable (E)-isomer, unreacted acetal precursors, and oligomeric byproducts.

Key Physical Properties
PropertyValueNote
Molecular Weight 96.13 g/mol
Boiling Point ~40–50 °C @ 10 mmHg (est.)Thermal instability requires vacuum distillation.
Appearance Colorless to pale yellow liquidDarkens upon oxidation/polymerization.
Sensitivity Acid, Heat, LightMust be stored over basic stabilizers (e.g.,

).

Troubleshooting & FAQs

Category A: Isomer Separation ((Z) vs. (E))

Q: I observe two closely eluting peaks on my GC/TLC. Is this the (E)-isomer, and how do I remove it?

A: Yes, the (E)-isomer is the most common impurity, often forming during thermodynamic equilibration. Standard silica chromatography is frequently insufficient to separate these geometric isomers due to their similar polarity.

  • The Science: The (Z)-isomer is often less stable than the (E)-isomer. Separation relies on the difference in the shape of the

    
    -electron cloud and its ability to complex with transition metals.
    
  • The Solution: Use Silver Nitrate (

    
    ) Impregnated Silica Gel Chromatography . Silver ions form reversible 
    
    
    
    -complexes with alkenes/alkynes. The complex stability differs significantly between (Z) and (E) isomers due to steric accessibility, allowing for baseline separation.
  • Protocol: See Protocol B below.

Category B: Instability & Polymerization

Q: My purified compound turns from colorless to dark brown/viscous after 24 hours. Why?

A: This indicates polymerization , likely initiated by trace acids or radical formation. Enyne ethers are electron-rich and highly susceptible to cationic polymerization.

  • The Fix:

    • Acid Removal: Ensure the crude oil is washed with saturated

      
       or 
      
      
      
      before any thermal step.
    • Stabilization: Add a radical inhibitor (e.g., BHT, 0.1% w/w) or a solid base (anhydrous

      
      ) to the receiving flask during distillation and storage.
      
    • Storage: Store at

      
       under Argon.
      
Category C: Hydrolysis (Aldehyde Formation)

Q: The sample has developed a pungent, aldehyde-like odor. Can it be saved?

A: The odor suggests hydrolysis of the enol ether moiety, releasing the corresponding aldehyde/ketone and methanol. This is irreversible for the hydrolyzed molecules, but you can salvage the remaining product.

  • The Protocol:

    • Dilute the sample in diethyl ether.

    • Wash twice with

      
       to neutralize the acid catalyst causing the hydrolysis.
      
    • Dry over

      
       (avoid acidic drying agents like silica or unneutralized alumina).
      
    • Concentrate and distill immediately.

Decision Logic & Workflow

The following diagram illustrates the decision process for identifying and removing specific impurities.

PurificationWorkflow Start Crude (Z)-1-Methoxy-1-penten-3-yne Analysis Analyze (GC/TLC/NMR) Start->Analysis Impurity_E Impurity: (E)-Isomer (Close Rf/RT) Analysis->Impurity_E Double spots Impurity_Poly Impurity: Gums/Residue (Baseline material) Analysis->Impurity_Poly Viscous/Dark Impurity_Acid Impurity: Hydrolysis (Aldehyde peaks) Analysis->Impurity_Acid Aldehyde signals Sol_AgNO3 Solution: AgNO3-Silica Chromatography Impurity_E->Sol_AgNO3 Sol_Distill Solution: Vacuum Distillation (< 50°C, Base treated) Impurity_Poly->Sol_Distill Sol_Wash Solution: Basic Wash (NaHCO3/K2CO3) Impurity_Acid->Sol_Wash Final Pure (Z)-Isomer (Store -20°C, Argon) Sol_AgNO3->Final Sol_Distill->Final Sol_Wash->Sol_Distill Dry & Distill

Caption: Workflow for identifying impurities (red) and selecting the correct purification method (green).

Experimental Protocols

Protocol A: Vacuum Distillation (Removal of Polymers/Gums)

Use this for crude mixtures containing high-boiling residues.

  • Pre-treatment: Dissolve crude oil in

    
     and wash with sat. 
    
    
    
    . Dry over
    
    
    (anhydrous). Filter.
  • Setup: Equip a short-path distillation apparatus. Crucial: Wash all glassware with dilute

    
     and dry to ensure surface basicity.
    
  • Additive: Add a few crystals of BHT (radical inhibitor) to the boiling flask.

  • Process:

    • Apply high vacuum (< 5 mmHg).

    • Heat bath slowly. The product should distill between 35–50°C (pressure dependent).

    • Do not exceed bath temperature of 80°C to prevent thermal rearrangement.

  • Collection: Collect into a flask containing a few pellets of KOH or

    
     to stabilize the distillate.
    
Protocol B: Preparation & Use of 10% -Silica Gel

Use this for separating (Z) and (E) isomers.

Preparation:

  • Dissolve 10 g of Silver Nitrate (

    
    ) in 20 mL of acetonitrile (or water, though acetonitrile is easier to remove).
    
  • Add this solution to 90 g of high-quality silica gel (230–400 mesh) in a round-bottom flask.

  • Shake vigorously to ensure uniform coating.

  • Remove solvent on a rotary evaporator (shield from light with aluminum foil) until a free-flowing powder is obtained. Caution: Do not overheat; silver salts are light/heat sensitive.

Running the Column:

  • Packing: Pack the column in Hexanes/EtOAc (95:5). Shield the column with foil.

  • Loading: Load the crude mixture (max 1 g per 50 g silica) carefully.

  • Elution: Elute with a gradient of Hexanes

    
     5% EtOAc/Hexanes.
    
    • Note: The (E)-isomer typically elutes first (weaker

      
      -complexation). The (Z)-isomer elutes second.
      
  • Recovery: Combine fractions, wash with dilute

    
     (to remove leached Ag ions), dry, and concentrate.
    

References

  • BenchChem. (Z)-1-Methoxy-1-penten-3-yne Product Description & Properties. Retrieved from

  • PubChem. 1-Methoxy-1-buten-3-yne (Analogous Compound Data). National Library of Medicine. Retrieved from

  • Organic Syntheses. General Procedures for Enyne Preparation and Purification. (Analogous chemistry for enol ethers). Retrieved from

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447.
Optimization

Technical Support Center: Thermal Optimization for Methoxy Enyne Synthesis

Current Status: Online Agent: Senior Application Scientist (Synthesis Division) Ticket ID: MES-OPT-2026 Part 1: Core Directive — The Thermal "Goldilocks Zone" Welcome to the Technical Support Center. You are likely here...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist (Synthesis Division) Ticket ID: MES-OPT-2026

Part 1: Core Directive — The Thermal "Goldilocks Zone"

Welcome to the Technical Support Center. You are likely here because your methoxy enyne synthesis is suffering from one of three critical failures: polymerization (tarring) , stereochemical scrambling (E/Z erosion) , or catalyst decomposition (Pd black) .

Methoxy enynes are not standard substrates. The presence of the methoxy group (an electron-donating group, EDG) attached to the conjugated system significantly alters the electronic landscape compared to a standard alkyl enyne.

The Central Thesis: Optimizing temperature for methoxy enynes is a trade-off between Catalytic Turnover (Kinetic Requirement) and Substrate Integrity (Thermodynamic Stability) .

  • The Methoxy Effect: The oxygen lone pair donates electron density into the

    
    -system (resonance). This makes the alkene moiety electron-rich and highly nucleophilic.
    
  • The Consequence: While this reactivity is desired for downstream applications (e.g., Diels-Alder), it makes the intermediate highly susceptible to acid-catalyzed hydrolysis and radical-initiated polymerization at elevated temperatures.

The Thermal Thresholds
Temperature ZoneStateChemical Consequence
< 0°C Cryogenic Stalled Cycle: Pd(0) oxidative addition is often too slow for sterically hindered or electron-rich halides. Used primarily for quenching or sensitive reagent addition (e.g., Li-halogen exchange).
20°C - 30°C Ambient The Target Zone: Ideal for Iodides and activated Bromides. Preserves stereochemistry (E/Z). Minimizes polymerization.
40°C - 60°C Mild Heat Activation Zone: Required for aryl/vinyl bromides. Risk of volatile product loss increases. Catalyst stabilization (ligands) becomes critical.
> 80°C High Heat The Danger Zone: Rapid polymerization of methoxy enynes. High probability of Pd aggregation (Black). Thermal isomerization of alkenes.

Part 2: Visualizing the Decision Matrix

Before proceeding to the protocol, use this logic flow to determine your starting temperature based on your specific electrophile and catalyst system.

MethoxyEnyneOptimization Start Start: Select Electrophile Halide_I Vinyl/Aryl Iodide Start->Halide_I Halide_Br Vinyl/Aryl Bromide Start->Halide_Br Halide_Cl Vinyl/Aryl Chloride Start->Halide_Cl Temp_RT Protocol A: Ambient (20-25°C) Ideal for Stereoretention Halide_I->Temp_RT High Reactivity Cat_Check Check Catalyst System Halide_Br->Cat_Check Temp_Hot Protocol C: High Heat (>80°C) NOT RECOMMENDED for Methoxy Enynes Halide_Cl->Temp_Hot Low Reactivity Cat_Check->Temp_RT Highly Active Pd (e.g., Pd-XPhos) Temp_Warm Protocol B: Mild Heat (40-50°C) Requires Stabilizing Ligand Cat_Check->Temp_Warm Standard Pd (e.g., Pd(PPh3)2Cl2) Risk_Iso Risk: E/Z Isomerization Temp_Warm->Risk_Iso Prolonged Time Risk_Poly Risk: Polymerization/Tar Temp_Hot->Risk_Poly Temp_Hot->Risk_Iso

Figure 1: Thermal Decision Matrix for Sonogashira Coupling of Methoxy Enynes. Note that Chlorides are generally avoided due to the thermal requirements exceeding the stability of the methoxy enyne product.

Part 3: Standardized Operating Procedure (SOP)

This protocol is designed for the synthesis of (E)-1-methoxy-1-en-3-ynes via Sonogashira coupling. It prioritizes stereochemical retention and product stability.

Scope: Coupling of terminal alkynes with (E)-1-iodo-2-methoxyethene (or similar vinyl iodides).

Reagents & Setup
  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%).

  • Co-Catalyst: Copper(I) Iodide [CuI] (1-3 mol%).

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH). Must be distilled and dry.

  • Substrates: Terminal Alkyne (1.0 equiv), Vinyl Iodide (1.1 equiv).[1]

Step-by-Step Workflow
  • Deoxygenation (Critical):

    • Dissolve the Pd catalyst and CuI in the amine solvent (or THF/Amine mix) in a dry flask.

    • Action: Sparge with Argon for 15 minutes. Oxygen promotes Glaser homocoupling (diyne formation) and catalyst death.

  • The "Cold" Addition:

    • Cool the mixture to 0°C (Ice bath).

    • Add the vinyl iodide and terminal alkyne dropwise.

    • Reasoning: Methoxy vinyl halides can be volatile and sensitive. Adding them to a cold, inactive catalyst mixture prevents localized exotherms that trigger polymerization.

  • The Thermal Ramp:

    • Remove the ice bath and allow the reaction to warm to Room Temperature (23°C) .

    • Monitoring: Stir for 2–4 hours. Monitor by TLC or GC-MS.

    • Checkpoint: If the reaction is <50% complete after 4 hours (common for bulky alkynes), warm strictly to 40°C . Do not exceed 50°C.

  • Workup (Volatility Alert):

    • If your product MW is < 150 g/mol , do not use a rotary evaporator at standard vacuum .

    • Protocol: Quench with saturated NH₄Cl. Extract with Pentane or Et₂O. Dry over MgSO₄.[2][3][4]

    • Concentrate via careful distillation at atmospheric pressure or mild vacuum (keeping the bath < 30°C).

Part 4: Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately upon heating. What happened?

Diagnosis: "Pd Black" precipitation.[5] Cause: The palladium catalyst decomposed into inactive metallic palladium aggregates. This is accelerated by high temperatures (>60°C) and lack of stabilizing ligands. Fix:

  • Lower the Temperature: Stick to 25–40°C.

  • Increase Ligand Load: Add excess PPh₃ (10 mol%) to the reaction to shift the equilibrium back toward the soluble Pd(L)n species.

  • Check Solvent: THF promotes Pd black formation more than DMF or pure amine solvents [3].

Q2: I synthesized the methoxy enyne, but it turned into a gel/tar in the flask overnight.

Diagnosis: Polymerization.[6] Cause: Methoxy enynes are electron-rich monomers. Trace acids (from silica gel or hydrolysis) or radical initiators (light/heat) can trigger polymerization. Fix:

  • Add a Stabilizer: Add 0.1% BHT (butylated hydroxytoluene) to the crude mixture if storing.

  • Basic Workup: Treat your silica gel with 1% Et₃N in Hexanes before running your column. This neutralizes acidic sites on the silica that catalyze decomposition.

  • Cold Storage: Store the purified product at -20°C under Argon.

Q3: I am seeing both E and Z isomers, but I started with pure (E)-iodide.

Diagnosis: Thermal or Catalytic Isomerization. Cause: Palladium hydrides (formed via


-hydride elimination side cycles) can catalyze the isomerization of the double bond. This process is temperature-dependent.[6][7]
Fix: 
  • Strict Temperature Control: Do not exceed 40°C. Isomerization rates spike significantly above this threshold.

  • Shorter Reaction Times: Stop the reaction at 90% conversion rather than pushing for 100% overnight. The longer the product sits with the catalyst, the higher the Z-isomer content.

Q4: My yield is low because the product seems to vanish during concentration.

Diagnosis: Volatility. Cause: Small methoxy enynes (e.g., 1-methoxy-1-buten-3-yne) have boiling points similar to common solvents. Fix:

  • Solvent Switch: Use higher boiling extraction solvents (like diethyl ether) and distill the solvent off using a fractionating column (Vigreux) rather than a rotovap.

  • Telescoping: If possible, use the crude methoxy enyne directly in the next step (e.g., Diels-Alder) without isolation.

Part 5: References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Organic Syntheses. (1988). Preparation of 1-Methoxy-3-trimethylsiloxy-1,3-butadiene. Organic Syntheses, Coll. Vol. 6, p.766. (Demonstrates handling of volatile/sensitive methoxy dienes). Link

  • BenchChem. (2025).[5][8] Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem Technical Notes. Link

  • Nagy, E., et al. (2012). Synthesis of substituted 1,3-enynes by C-C coupling. Organic Chemistry Portal. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Pd-cycle mechanism and side reactions).

Sources

Troubleshooting

Technical Support Center: Conjugated Enynes Stability &amp; Handling

Topic: Solving Decomposition Issues of Conjugated Enynes Introduction: The Stability Paradox Conjugated enynes (1,3-enynes) are high-value intermediates in the synthesis of natural products, pharmaceuticals (e.g., Terbin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solving Decomposition Issues of Conjugated Enynes

Introduction: The Stability Paradox

Conjugated enynes (1,3-enynes) are high-value intermediates in the synthesis of natural products, pharmaceuticals (e.g., Terbinafine), and organic materials.[1] However, their extended


-system makes them thermodynamically unstable and kinetically reactive.

They suffer from three primary decomposition pathways:[2]

  • Radical Polymerization: Spontaneous formation of oligomeric "tars," often initiated by trace peroxides or heat.

  • Oxidative Degradation: Sensitivity to atmospheric oxygen, leading to cleavage or Glaser-type homocoupling.[2]

  • Acid-Catalyzed Rearrangement: Isomerization or hydration upon contact with acidic surfaces (like untreated silica gel).[2]

This guide provides field-proven protocols to arrest these pathways during storage, synthesis, and purification.

Module 1: Storage & Handling (The First Line of Defense)

User Question: "My enyne turned into a brown, insoluble gum in the freezer overnight. What happened?"

Diagnosis: You likely experienced radical-initiated oligomerization .[2] Even at


, conjugated systems can polymerize if a radical initiator (like trace peroxides from ether solvents) is present.
Protocol 1.1: The Radical Quench System

Do not store pure enynes neat if they are known to be unstable.[2] Use a radical scavenger.

ComponentRecommendationMechanism of Action
Stabilizer BHT (Butylated hydroxytoluene) Scavenges peroxy radicals (

) by donating a hydrogen atom, breaking the chain reaction.
Concentration 0.1 – 1.0 wt%Sufficient to inhibit polymerization without interfering with most subsequent metal-catalyzed couplings.[2]
Atmosphere Argon/Nitrogen (Strict)Prevents the formation of initial peroxides that trigger the radical chain.
Solvent Benzene or TolueneStoring as a dilute solution (0.5 M) is safer than neat storage.[2] Avoid ethers (THF/Et2O) for long-term storage due to peroxide risks.[2]

Application Note: If your next step is a sensitive catalytic reaction (e.g., asymmetric synthesis), remove BHT by passing the solution through a short plug of silica before use.

Module 2: Reaction Optimization (Synthesis)

User Question: "During Sonogashira coupling, I see the formation of a blue/green byproduct and low yields. Is this my enyne decomposing?"

Diagnosis: This is likely Glaser Homocoupling of the alkyne, not necessarily decomposition of the product. However, the presence of Cu(II) species (blue/green) indicates oxygen leakage, which will oxidatively degrade your conjugated enyne product.

Troubleshooting Workflow: Preventing Oxidative Side-Reactions

SynthesisTroubleshooting Start Issue: Low Yield / Colored Impurities CheckO2 Check Atmosphere Start->CheckO2 IsBlue Blue/Green Color? CheckO2->IsBlue Glaser Diagnosis: Glaser Homocoupling (Oxidative Dimerization) IsBlue->Glaser Yes IsBrown Brown/Black Tar? IsBlue->IsBrown No Degas Action: Freeze-Pump-Thaw Degassing Glaser->Degas Polymer Diagnosis: Thermal Polymerization IsBrown->Polymer Yes Temp Action: Lower Temp (<40°C) Change Ligand to Pd(dppf)Cl2 Polymer->Temp

Figure 1: Diagnostic logic for identifying decomposition modes during metal-catalyzed synthesis.

Key Technical Insight: Standard sparging (bubbling gas) is often insufficient for sensitive enynes.[2] Use the Freeze-Pump-Thaw method (3 cycles) to remove dissolved oxygen completely before adding the catalyst.[2]

Module 3: Purification (The Critical Phase)

User Question: "My TLC looked clean, but after column chromatography, I recovered <20% of my material. Where did it go?"

Diagnosis: Your compound likely decomposed on the stationary phase.[2] Standard Silica Gel 60 is slightly acidic (


 in slurry, but surface silanols are acidic). This acidity catalyzes hydration of the triple bond or polymerization of the enyne.
Protocol 3.1: Preparation of Deactivated Silica Gel

This is the industry-standard method for purifying acid-sensitive poly-unsaturated systems.

Materials:

  • Silica Gel 60 (230-400 mesh)[3]

  • Triethylamine (

    
    )[1][4]
    
  • Mobile Phase Solvents (Hexanes/Ethyl Acetate)

Step-by-Step Procedure:

  • Slurry Preparation: Prepare your mobile phase (e.g., 5% EtOAc in Hexanes). Add 1% v/v Triethylamine to this solvent mixture.

  • Column Packing: Slurry pack the column using the

    
    -doped solvent.[2]
    
  • Equilibration: Flush the column with at least 2 column volumes of the doped solvent.[2] This neutralizes acidic silanol sites (

    
    ).
    
  • Loading: Load your crude material.

  • Elution: Continue eluting with the solvent system containing 1%

    
    .
    
  • Post-Column: Rotovap fractions immediately. Do not let the enyne sit in the basic solution for days, as base-catalyzed isomerization can occur over long periods.

Alternative Stationary Phases: If deactivated silica fails, switch to Neutral Alumina (Brockmann Grade III) . It is significantly less acidic but has lower resolution power.[2]

Module 4: Quality Control & Analysis

User Question: "My NMR spectrum shows new peaks after leaving the sample in


 for an hour. Is the solvent reacting?"

Diagnosis: Yes. Chloroform (


) slowly decomposes to form HCl and Phosgene upon exposure to light/air.[2] This trace acid destroys enynes.[2]
Protocol 4.1: NMR Sample Stabilization
  • Filtration: Pass your

    
     through a small pipette plug of Basic Alumina  immediately before dissolving your sample.[2] This removes trace HCl.[2]
    
  • Alternative Solvent: Switch to Benzene-

    
      or Acetone-
    
    
    
    if the compound is extremely acid-sensitive.[2] Benzene is non-acidic and provides excellent stability for
    
    
    -systems.[2]

Summary of Stability Solutions

IssueCausePrevention Strategy
Brown Tar (Storage) Radical PolymerizationStore in dark, cold, inert atm; Add 0.1% BHT.
Blue Reaction Mixture Oxidative HomocouplingFreeze-Pump-Thaw degassing; Exclude

.
Loss on Column Acidic Surface HydrolysisUse

-neutralized silica or Neutral Alumina.[2]
NMR Degradation Solvent Acidity (HCl)Filter

through basic alumina or use

.

References

  • Sonogashira Coupling Side Reactions: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874–922. Link

  • Radical Inhibition Mechanisms: Eastman Chemical Company.[2][5] (2020). Inhibitors for Polymerization: Hydroquinone & Derivatives. Link

  • Purification of Sensitive Amines/Enynes: Biotage. (2023).[2][6] Is there an easy way to purify organic amines? (Discusses amine-modified silica for acid-sensitive compounds). Link

  • Deactivated Silica Protocol: University of Rochester. Chromatography: The Solid Phase. (Detailed guide on Triethylamine-Deactivated Silica). Link

  • Polymerization Inhibitors in Storage: Wikipedia.[2] Polymerisation inhibitor.[2][5][7][8] (General overview of BHT/TBC mechanisms). Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of (Z)-1-Methoxy-1-penten-3-yne

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, offering profound insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR characterization of (Z)-1-Methoxy-1-penten-3-yne, a conjugated enol ether of significant interest in organic synthesis. Through a comparative approach, we will dissect its spectral features and highlight the key parameters for its definitive identification and differentiation from its geometric isomer and other related structures.

The Decisive Role of ¹H NMR in Stereochemical Assignment

In the realm of unsaturated systems, particularly those containing double bonds, ¹H NMR spectroscopy is not merely a tool for structural confirmation but a powerful arbiter of stereochemistry. The spatial arrangement of substituents across a double bond profoundly influences the magnetic environment of nearby protons. This is primarily manifested in the magnitude of the vicinal coupling constant (³J) between the olefinic protons. For (Z)-1-Methoxy-1-penten-3-yne, the cis-relationship of the vinyl protons is the defining characteristic that can be unequivocally established through ¹H NMR analysis.

¹H NMR Spectral Analysis of (Z)-1-Methoxy-1-penten-3-yne

The structure of (Z)-1-Methoxy-1-penten-3-yne presents a unique spin system, rich with information. The conjugated en-yne moiety gives rise to characteristic chemical shifts and coupling patterns, including long-range couplings that traverse the π-system.

A representative ¹H NMR spectrum of (Z)-1-Methoxy-1-penten-3-yne would exhibit four distinct signals:

  • A singlet for the methyl protons of the methoxy group (-OCH₃).

  • A doublet for the vinyl proton at the C1 position.

  • A doublet of quartets for the vinyl proton at the C2 position.

  • A quartet for the methyl protons at the C5 position.

The key to the stereochemical assignment lies in the coupling constant between the two vinyl protons. For the (Z)-isomer, this value is typically in the range of 10-12 Hz.[1]

Comparative Analysis: (Z)- vs. (E)- Isomers

Proton Assignment(Z)-1-Methoxy-1-penten-3-yne (Estimated)(E)-1-Methoxy-1-penten-3-yne (Estimated)Key Differentiator
H-1 ~6.4 ppm (d)~6.5 ppm (d)Coupling Constant
H-2 ~4.6 ppm (dq)~4.8 ppm (dq)Coupling Constant
-OCH₃ ~3.7 ppm (s)~3.7 ppm (s)Minimal change
-CH₃ (C5) ~2.0 ppm (q)~2.0 ppm (q)Minimal change
³J(H-1, H-2) ~11 Hz ~14 Hz Diagnostic for Stereochemistry
⁴J(H-2, H-5) ~2.5 Hz~2.5 HzLong-range coupling
⁵J(H-1, H-5) ~0.5 Hz~0.5 HzLong-range coupling

Note: The chemical shifts for (Z)- and (E)-1-Methoxy-1-penten-3-yne are estimated based on data from analogous compounds and general NMR principles. The key diagnostic feature, the ³J(H-1, H-2) coupling constant, is based on literature values for (Z)- and (E)-enol ethers.

The larger coupling constant in the (E)-isomer is a direct consequence of the trans-relationship of the vinyl protons, which allows for more efficient orbital overlap and thus stronger spin-spin coupling.

Visualizing the Spin System: A Coupling Network Diagram

To further clarify the relationships between the protons in (Z)-1-Methoxy-1-penten-3-yne, a spin-spin coupling network diagram is presented below. This visual representation illustrates the through-bond interactions that give rise to the observed splitting patterns.

Caption: Spin-spin coupling network in (Z)-1-Methoxy-1-penten-3-yne.

Experimental Protocol for ¹H NMR Analysis

For reproducible and high-quality data, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified (Z)-1-Methoxy-1-penten-3-yne in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion and resolution of coupling patterns.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharp and symmetrical signal of the internal standard.

  • Acquire a standard one-dimensional ¹H NMR spectrum with the following parameters:

    • Pulse sequence: A standard 90° pulse experiment.

    • Spectral width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Acquisition time: Sufficient to allow for good resolution (typically 2-4 seconds).

    • Relaxation delay: A delay of 1-2 seconds between scans to allow for full relaxation of the protons.

    • Number of scans: Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each resonance.

  • Analyze the multiplicity of each signal to determine the number of neighboring protons and extract the coupling constants (J-values) in Hertz (Hz).

Workflow for Stereochemical Determination

The following workflow provides a systematic approach to confirming the (Z)-stereochemistry of 1-Methoxy-1-penten-3-yne using ¹H NMR.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Stereochemical Assignment A Prepare Sample in Deuterated Solvent B Acquire 1D 1H NMR Spectrum A->B C Process Spectrum (FT, Phasing, Referencing) B->C D Assign Signals (Chemical Shift, Integration) C->D E Analyze Multiplicity and Measure J-couplings D->E F Identify Vinyl Proton Signals E->F G Measure Vicinal Coupling Constant (3J(H-1, H-2)) F->G H Compare J-value to Known Ranges G->H I J ≈ 10-12 Hz -> (Z)-Isomer H->I Confirmation J J ≈ 12-16 Hz -> (E)-Isomer H->J Exclusion

Caption: Workflow for the ¹H NMR-based stereochemical assignment.

Conclusion

The ¹H NMR characterization of (Z)-1-Methoxy-1-penten-3-yne is a clear demonstration of the power of this technique in modern organic chemistry. The key to its unambiguous identification and stereochemical assignment lies in the careful analysis of the vicinal coupling constant between its vinyl protons. A value in the range of 10-12 Hz serves as a definitive marker for the (Z)-isomer, readily distinguishing it from its (E)-counterpart. By following the detailed experimental protocols and analytical workflow presented in this guide, researchers can confidently elucidate the structure of this and other related unsaturated systems, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Organic & Biomolecular Chemistry. (n.d.). Electronic Supplementary Material (ESI). The Royal Society of Chemistry. Retrieved from [Link]

  • Filo. (2025, July 7). Problem: NMR Analysis of 1-methoxy-1-buten-3-yne The spectrum shown is of... Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of Methoxy Enynes: A Comparative Analysis

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of methoxy enynes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks of methoxy enynes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of peak values. It delves into the causality behind observed spectral features, offers a comparative framework against analogous structures, and provides a robust experimental protocol for obtaining high-fidelity data. Our objective is to equip you with the expertise to confidently identify and characterize this important class of organic compounds.

The Foundational Principles: Deconstructing the Methoxy Enyne

A methoxy enyne is a molecule that combines three key functional groups: an alkyne (C≡C), an alkene (C=C), and a methoxy ether (R-O-CH₃). Understanding the IR signature of a methoxy enyne begins with understanding the vibrational modes of these constituent parts. The electronic interplay between these groups, particularly the conjugation between the alkyne and alkene, results in a unique spectral fingerprint.

Below is a generalized structure highlighting the key bonds responsible for the characteristic IR absorptions in a methoxy enyne.

Caption: Generalized structure of a methoxy enyne highlighting key bonds.

The Alkyne Moiety (Enyne)

The carbon-carbon triple bond (C≡C) and its associated C-H bond (in terminal alkynes) provide highly diagnostic peaks.

  • C≡C Stretch: This vibration appears in a relatively quiet region of the spectrum, from 2100-2260 cm⁻¹ [1][2][3]. The intensity of this peak is highly dependent on the symmetry of the bond. For internal alkynes (disubstituted), the change in dipole moment during the vibration is small, resulting in a weak or sometimes absent peak[2][4]. Terminal alkynes, with their inherent asymmetry, typically show a more distinct, medium-intensity peak[1][3].

  • ≡C-H Stretch (Terminal Alkynes Only): This is one of the most recognizable peaks in IR spectroscopy. It appears as a strong and sharp absorption band around 3300 cm⁻¹ [2][5]. Its sharpness and high frequency distinguish it clearly from the broad O-H stretches of alcohols or carboxylic acids[2].

The Alkene Moiety (Enyne)

The carbon-carbon double bond (C=C) and its vinylic hydrogens also produce characteristic signals.

  • C=C Stretch: The double bond stretch is found in the 1620-1680 cm⁻¹ range[5][6]. When conjugated with the alkyne, as in an enyne system, electron delocalization slightly weakens the double bond, shifting this peak to the lower end of the range (typically 1620-1640 cm⁻¹)[4].

  • =C-H Stretch: The stretching of hydrogens attached to the sp² carbons occurs at frequencies just above those of sp³ C-H bonds, typically in the 3000-3100 cm⁻¹ region[6][7]. The presence of peaks in this area is a strong indicator of unsaturation (alkene or aromatic)[8].

  • =C-H Bends: Strong absorptions in the 650-1000 cm⁻¹ range result from out-of-plane bending of the vinylic C-H bonds. Their exact positions are highly diagnostic of the alkene's substitution pattern (e.g., cis, trans, or vinyl)[1][7].

The Methoxy Group

The ether linkage and the methyl group's C-H bonds introduce key features, particularly in the fingerprint region.

  • C-O-C Asymmetric Stretch: This is the most prominent feature of an ether. It appears as a strong, intense band in the 1000-1300 cm⁻¹ range [9][10]. For aryl alkyl ethers, or in this case, a vinyl ether derivative, a strong asymmetric stretch is expected near 1250 cm⁻¹ [11].

  • sp³ C-H Stretch: The methyl hydrogens of the methoxy group absorb strongly in the 2850-2960 cm⁻¹ region, which is typical for all alkanes and alkyl portions of molecules[1][9].

  • Diagnostic Methoxy C-H Stretch: A subtle but diagnostically useful feature for a methoxy group is a weak to medium band that appears at a slightly lower frequency than the main C-H absorptions, typically between 2800-2860 cm⁻¹ [12][13]. This often manifests as a shoulder on the low-wavenumber side of the main sp³ C-H stretching envelope.

Comparative Analysis: Isolating the Methoxy Enyne Signature

The true power of IR spectroscopy lies in comparative analysis. By contrasting the spectrum of a methoxy enyne with simpler, related structures, its unique features become immediately apparent. The table below summarizes the key diagnostic peaks and their expected appearances across these compound classes.

Vibrational ModeMethoxy Enyne (Typical Range cm⁻¹)Simple Enyne (No Methoxy) (Typical Range cm⁻¹)Methoxy Alkene (No Alkyne) (Typical Range cm⁻¹)Key Characteristics & Notes
≡C-H Stretch ~3300 (if terminal)~3300 (if terminal)N/AStrong, sharp, and highly diagnostic for terminal alkynes.[2][14]
=C-H Stretch 3000-31003000-31003000-3100Medium intensity, appears just above 3000 cm⁻¹.[6][15]
sp³ C-H Stretch 2850-29602850-2960 (from other alkyls)2850-2960Strong and always present if alkyl groups exist.
Methoxy C-H Stretch 2800-2860 N/A2800-2860 Key diagnostic for the methoxy group , often a shoulder peak.[12][13]
C≡C Stretch 2100-22502100-2260N/AWeak to medium intensity. Lower frequency due to conjugation.[1][3]
C=C Stretch 1620-16401620-16501640-1680Weak to medium. Lower frequency in enynes due to conjugation.[1][4]
C-O-C Stretch 1200-1260 N/A1200-1260 Strong, intense, and a primary indicator of the ether linkage. [11]
=C-H Bends 650-1000650-1000650-1000Strong peaks, diagnostic of alkene substitution pattern.[1][7]

From this comparison, a clear diagnostic strategy emerges. The presence of a strong C-O-C stretch around 1250 cm⁻¹ combined with peaks in the alkyne (2100-2260 cm⁻¹) and alkene (1620-1680 cm⁻¹) regions strongly indicates a methoxy enyne structure. The subtle methoxy C-H shoulder (~2830 cm⁻¹) provides powerful confirmatory evidence.

Standard Operating Protocol: Acquiring a High-Quality IR Spectrum

Methodological rigor is paramount for trustworthy data. Attenuated Total Reflectance (ATR) FTIR is a modern, rapid, and reliable technique suitable for analyzing liquid or solid methoxy enynes.

G cluster_prep Preparation cluster_sample Sample Analysis cluster_process Data Processing & Cleaning Start Start: Clean ATR Crystal Collect_BG 1. Collect Background Spectrum (Clean Crystal vs. Air) Start->Collect_BG Apply_Sample 2. Apply Sample to Crystal (1-2 drops liquid or small amount of solid) Collect_BG->Apply_Sample Ensure_Contact 3. Ensure Good Contact (Apply pressure with clamp) Apply_Sample->Ensure_Contact Collect_Sample_Scan 4. Collect Sample Spectrum Ensure_Contact->Collect_Sample_Scan Process_Data 5. Perform ATR & Baseline Correction (Software automated) Collect_Sample_Scan->Process_Data Clean_Crystal 6. Clean Crystal Thoroughly (e.g., with isopropanol) Process_Data->Clean_Crystal End End: Spectrum Ready for Analysis Clean_Crystal->End

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: Record a background spectrum. This critical step measures the ambient environment (air, CO₂, water vapor) and allows the instrument software to subtract it from the sample spectrum, ensuring that the resulting data is only from the sample itself.

  • Sample Application:

    • For liquids: Place 1-2 drops of the methoxy enyne sample directly onto the center of the ATR crystal.

    • For solids: Place a small amount of the solid powder onto the crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong, high-quality signal.

  • Sample Spectrum Collection: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Apply any necessary corrections, such as an ATR correction (to account for the wavelength-dependent depth of penetration) and a baseline correction to level the spectrum.

  • Cleaning: After analysis, retract the pressure clamp and thoroughly clean the sample from the ATR crystal using an appropriate solvent.

Navigating the Spectrum: A Diagnostic Logic Flow

When presented with an unknown spectrum, a systematic approach is crucial for accurate identification. The following logic tree illustrates a reliable diagnostic pathway for identifying a methoxy enyne.

G Start Analyze Spectrum q1 Strong, intense peak at 1000-1300 cm⁻¹? Start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Peak(s) in the 2100-2260 cm⁻¹ region? yes1->q2 res_no1 Not an Ether. Unlikely to be a methoxy enyne. no1->res_no1 yes2 Yes q2->yes2 no2 No q2->no2 q3 Peak(s) in the 1620-1680 cm⁻¹ region? yes2->q3 res_no2 Likely a Methoxy Alkene/Alkane. (No alkyne present) no2->res_no2 yes3 Yes q3->yes3 no3 No q3->no3 confirm High Probability of Methoxy Enyne. Perform Confirmatory Checks. yes3->confirm res_no3 Likely a Methoxy Alkyne. (No alkene present) no3->res_no3 check1 Check for =C-H stretch (>3000 cm⁻¹) confirm->check1 check2 Check for ≡C-H stretch (~3300 cm⁻¹, if terminal) confirm->check2 check3 Check for methoxy C-H shoulder (~2830 cm⁻¹) confirm->check3 final Identification Confirmed: Methoxy Enyne check1->final check2->final check3->final

Caption: Diagnostic workflow for identifying a methoxy enyne via IR spectroscopy.

Conclusion

The infrared spectrum of a methoxy enyne is a rich tapestry of overlapping and distinct vibrational modes. Successful characterization hinges on recognizing the key diagnostic peaks while understanding how conjugation and substituent effects modulate their positions. The unmistakable signatures are the strong C-O-C stretch (1200-1260 cm⁻¹) , the C≡C stretch (2100-2250 cm⁻¹) , and the C=C stretch (1620-1640 cm⁻¹) . These, supported by the characteristic C-H stretches for sp, sp², and sp³ hybridized carbons—especially the subtle methoxy C-H shoulder—provide a robust and definitive method for identifying this compound class.

References

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. [Link]

  • Detection of the Methoxyl Group by Infrared Spectroscopy. Semantic Scholar. [Link]

  • IR: alkynes. University of Calgary. [Link]

  • Detection of the Methoxyl Group by Infrared Spectroscopy. (1956). Optica Publishing Group. [Link]

  • 5: Infrared Spectroscopy. (2024, November 12). Chemistry LibreTexts. [Link]

  • IR: alkenes. University of Calgary. [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024, December 5). JoVE. [Link]

  • IR Group Frequencies. UMass OWL. [Link]

  • The Infrared Spectroscopy of Alkenes. (2020, December 20). Spectroscopy Online. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • IR Spectroscopy of Hydrocarbons. [Link]

  • Table of IR Absorptions. University of Colorado Boulder. [Link]

  • INFRARED SPECTROSCOPY. [Link]

  • Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]

  • FTIR di†erence spectra of methoxy species formed by methanol.... ResearchGate. [Link]

  • infrared spectrum of methoxyethane. Doc Brown's Chemistry. [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups. NC State University Libraries. [Link]

  • How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. (2016, March 26). Dummies. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • IR Spectroscopy by Functional Group. [Link]

Sources

Validation

Spectroscopic Validation of Synthesized Enyne Ethers: A Comparative Guide

Executive Summary Synthesized enyne ethers (1-alkoxy-1-en-3-ynes) are potent synthons in organic chemistry, serving as precursors for Diels-Alder cycloadditions, enyne metathesis, and heterocycle synthesis.[1] However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesized enyne ethers (1-alkoxy-1-en-3-ynes) are potent synthons in organic chemistry, serving as precursors for Diels-Alder cycloadditions, enyne metathesis, and heterocycle synthesis.[1] However, their utility is frequently compromised by two factors: stereochemical ambiguity (E/Z isomerism) and hydrolytic instability .[1]

This guide provides a rigorous, data-driven framework for validating enyne ethers. Unlike generic characterization protocols, this document focuses on the comparative analysis of spectroscopic signatures to distinguish the target product from its precursors (propargyl ethers) and decomposition products (enones/esters).

Comparative Analysis: Spectral Fingerprints

To validate the synthesis of an enyne ether, one must first confirm the consumption of the starting material and the absence of hydrolysis. The following table contrasts the spectral performance of the target enyne ether against its common alternatives.

Table 1: Spectral Differentiation of Reaction Components

Case Study: Synthesis of (E)-1-methoxybut-1-en-3-yne from methyl propargyl ether.

FeaturePrecursor: Propargyl EtherTarget: Enyne EtherImpurity: Hydrolysis Product
Structure



(Example)

H NMR (Vinyl)
None

6.0–7.0 ppm
(Enol ether doublet)
None (or distinct enone peaks)

H NMR (Alkyne)

2.4 ppm (t,

Hz)

2.8–3.1 ppm (d/s,

coupling)
None

H NMR (CH/CH2)

4.1 ppm (d,

)

4.5–5.5 ppm (Vinyl H2)

2.1–2.3 ppm (Alpha-carbonyl)
IR (C

C)
~2120 cm

(Weak)
~2100 cm

(Sharp, Conjugated)
Absent
IR (C=C) Absent1610–1640 cm

(Strong)
Absent (C=O at ~1700 cm

)
Carbon Hybridization

Carbon at ~60 ppm

Carbon at ~150 ppm (C-O)

Carbon at ~200 ppm (C=O)

Technical Insight: The most common error in enyne ether synthesis is misidentifying the hydration product (often an ester or keto-aldehyde) as the product. If you observe a strong IR band >1700 cm


, your enyne ether has hydrolyzed.[1]

Protocol 1: Stereochemical Assignment (E vs. Z)

The geometric purity of enyne ethers dictates the stereochemical outcome of subsequent reactions. NMR spectroscopy is the gold standard for this assignment.[1]

The Self-Validating Logic
  • Coupling Constants (

    
    ):  The magnitude of the vicinal coupling constant across the double bond is the primary determinant.
    
  • NOE/ROE Correlations: Spatial proximity provides a secondary confirmation, essential when signals are overlapped.[1]

Table 2: E/Z Isomer Differentiation Rules
Parameter(E)-Isomer (Trans) (Z)-Isomer (Cis) Mechanism/Reasoning
Vicinal Coupling (

)
12.0 – 16.0 Hz 6.0 – 12.0 Hz Karplus relationship; dihedral angle dependence.
Chemical Shift (

)
Upfield relative to ZDownfield relative to ESteric compression (Van der Waals deshielding) in Z-isomers.
NOE Correlation Alkyne proton


(weak/none)
Alkyne proton


(strong)
Through-space interaction is possible only in Cis geometry.
Experimental Workflow
  • Sample Prep: Dissolve ~10 mg of sample in Benzene-d6 (

    
    )  rather than 
    
    
    
    .
    • Why? Chloroform is often acidic enough to catalyze hydrolysis.[1] Benzene also induces solvent-induced shifts (ASIS) that often resolve overlapping vinyl protons better than chloroform.

  • Acquisition:

    • Run a standard 1H NMR (16 scans).

    • Acquire a 1H-coupled 13C NMR or HSQC without decoupling if the vinyl protons are obscured, to measure

      
       which also varies by isomer.
      
    • Run 1D-NOESY irradiating the vinyl ether proton (

      
      ).
      
  • Analysis:

    • Measure the distance (in Hz) between the outer legs of the vinyl doublet.

    • If

      
       Hz 
      
      
      
      Assign as E-isomer .[1]
    • If

      
       Hz 
      
      
      
      Assign as Z-isomer .[1]

Protocol 2: Stability Monitoring

Enyne ethers are "masked" enolates and are highly acid-sensitive.[1] Validation requires proving the compound survives the purification and storage process.

Step-by-Step Stability Assay
  • Baseline: Take a

    
    H NMR immediately after workup (crude).[1] Focus on the integral ratio of the Vinyl Proton (
    
    
    
    6.5) vs. the Methoxy Proton (
    
    
    3.6).
  • Stress Test:

    • Dissolve a small aliquot in wet

      
      .[1]
      
    • Acquire spectra at t=0, t=1h, t=24h.

  • Decomposition Markers:

    • Watch for the emergence of a triplet at

      
       9.8 ppm (Aldehyde) or a singlet at 
      
      
      
      2.1 ppm (Methyl ketone).
    • Pass Criteria: <5% degradation over 24h in neutral solvent.

Visualizations

Diagram 1: Structural Elucidation Workflow

This workflow outlines the logical path from crude mixture to validated structure, prioritizing non-destructive techniques.

StructuralElucidation Start Crude Reaction Mixture IR_Check Step 1: IR Spectroscopy Check for 2100 cm-1 (C≡C) Check for >1700 cm-1 (C=O Impurity) Start->IR_Check NMR_Solvent Step 2: NMR Sample Prep Use C6D6 or Neutralized CDCl3 IR_Check->NMR_Solvent H1_NMR Step 3: 1H NMR Acquisition Focus on Vinyl Region (4.5 - 7.0 ppm) NMR_Solvent->H1_NMR Decision_Purity Is Vinyl Region Clean? H1_NMR->Decision_Purity Purification Neutral Alumina Filtration (Avoid Silica Gel) Decision_Purity->Purification No (Hydrolysis/SM) Coupling_Analysis Step 4: J-Coupling Analysis Measure 3J(H-H) across alkene Decision_Purity->Coupling_Analysis Yes Purification->NMR_Solvent Result_E J = 12-16 Hz (E)-Isomer Confirmed Coupling_Analysis->Result_E Result_Z J = 6-12 Hz (Z)-Isomer Confirmed Coupling_Analysis->Result_Z

Caption: Logical workflow for the isolation and spectroscopic validation of acid-sensitive enyne ethers.

Diagram 2: Stereochemical Decision Tree

A deterministic guide for assigning E/Z geometry based on observable NMR data.[1]

EZ_Assignment Input Vinyl Signals (Doublet of Doublets) Measure_J Measure Vicinal Coupling (3J) Input->Measure_J Check_J Value of J? Measure_J->Check_J Large_J > 12 Hz Check_J->Large_J Small_J < 12 Hz Check_J->Small_J Assign_E ASSIGN: (E)-Isomer (Trans) Large_J->Assign_E Primary Evidence NOE_Check Run 1D NOESY Irradiate H-alpha Small_J->NOE_Check Confirm Geometry NOE_Result NOE to Alkyne Proton? NOE_Check->NOE_Result NOE_Result->Assign_E No NOE Assign_Z ASSIGN: (Z)-Isomer (Cis) NOE_Result->Assign_Z Strong NOE

Caption: Decision tree for stereochemical assignment using coupling constants and NOE data.

References

  • Gordillo, A. et al. (2017).[1][2] Stereochemical Modulation of Emission Behaviour in E/Z Isomers of Diphenyldipyrroethene. ResearchGate.

  • National Institute of Standards and Technology (NIST). trans-1-Methoxy-1-butene Mass Spectrum and Data. NIST Chemistry WebBook.

  • PubChem. 1-Methoxy-1-buten-3-yne Compound Summary. National Library of Medicine.

  • University of Calgary. NMR Spectroscopy: Coupling Constants and Alkenes.

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Enyne Ether Derivatives

Introduction: The Analytical Imperative for Enyne Ether Derivatives Enyne ether derivatives represent a fascinating and biologically significant class of organic molecules. Found in a variety of natural products, these c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Enyne Ether Derivatives

Enyne ether derivatives represent a fascinating and biologically significant class of organic molecules. Found in a variety of natural products, these compounds often exhibit potent pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Their unique structural motif, characterized by the presence of both double and triple bonds in conjugation with an ether linkage, presents a compelling challenge for analytical chemists. In the realm of drug discovery and development, the precise structural elucidation and sensitive quantification of these derivatives are paramount for understanding their mechanism of action, metabolism, and potential therapeutic applications.

High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for the comprehensive analysis of these complex molecules.[1] Its ability to provide exact mass measurements with high accuracy and to reveal detailed structural information through tandem mass spectrometry (MS/MS) makes it uniquely suited for tackling the analytical hurdles posed by enyne ether derivatives.[2] This guide, written from the perspective of a seasoned application scientist, will provide an in-depth exploration of the HRMS-based analysis of enyne ether derivatives. We will delve into the critical aspects of method development, from sample preparation and ionization source selection to the comparative performance of different high-resolution mass analyzers. Furthermore, we will examine the characteristic fragmentation patterns of these molecules, providing a roadmap for their structural elucidation.

Core Methodologies for HRMS Analysis of Enyne Ether Derivatives

The successful HRMS analysis of enyne ether derivatives hinges on a meticulously developed methodology that considers the unique physicochemical properties of these molecules. The following sections provide a detailed overview of the key experimental considerations.

Sample Preparation: The Foundation of High-Quality Data

The adage "garbage in, garbage out" holds particularly true for HRMS analysis. Proper sample preparation is crucial for obtaining high-quality, reproducible data. The primary goals of sample preparation are to ensure the analyte is in a suitable solvent for introduction into the mass spectrometer, to remove interfering matrix components, and to bring the analyte to an appropriate concentration.

Recommended Protocol for Sample Preparation:

  • Initial Dissolution: Dissolve the purified enyne ether derivative in a high-purity, volatile organic solvent. Given the likely nonpolar to moderately polar nature of many enyne ether derivatives, solvents such as methanol, acetonitrile, or a mixture thereof are excellent starting points. Avoid non-volatile salts and buffers, as they can cause ion suppression and contaminate the ion source.

  • Concentration Adjustment: The optimal concentration for HRMS analysis is typically in the low micromolar to nanomolar range. It is highly recommended to prepare a dilution series (e.g., 10 µM, 1 µM, and 0.1 µM) to determine the ideal concentration for your specific instrument and analyte.

  • Filtration: Prior to analysis, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the fluidic system of the mass spectrometer.

  • Vial Selection: Use high-quality autosampler vials with PTFE-lined caps to prevent contamination and solvent evaporation. For light-sensitive compounds, amber vials are recommended.

Causality Behind the Choices:

  • Solvent Volatility: Volatile solvents are essential for efficient desolvation in the ion source, leading to better ionization efficiency and reduced background noise.

  • Purity: Impurities can compete with the analyte for ionization, leading to ion suppression and a decrease in sensitivity. They can also complicate the resulting mass spectrum, making data interpretation more challenging.

  • Concentration Optimization: Too high a concentration can lead to detector saturation and the formation of non-covalent adducts, while too low a concentration will result in poor signal-to-noise.

Ionization Technique Selection: The Gateway to the Mass Analyzer

The choice of ionization technique is arguably one of the most critical parameters in the HRMS analysis of enyne ether derivatives. The goal is to efficiently generate gas-phase ions of the intact molecule with minimal in-source fragmentation. The two most common atmospheric pressure ionization (API) techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are the primary candidates.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is ideally suited for polar and ionizable compounds. It works by creating a fine spray of charged droplets from which the analyte ions are desolvated. For enyne ether derivatives that possess a degree of polarity or can be readily protonated or deprotonated, ESI is an excellent choice. It is known for its ability to generate multiply charged ions from large molecules, although for most small molecule enyne ethers, singly charged species such as [M+H]⁺ or [M+Na]⁺ are expected in positive ion mode.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is better suited for less polar and more volatile compounds.[3][4] In APCI, the sample is first vaporized in a heated nebulizer, and the resulting gas-phase molecules are then ionized by a corona discharge. For highly nonpolar enyne ether derivatives that may not ionize well by ESI, APCI can provide superior sensitivity.[1][5]

Recommendation:

For a comprehensive analysis, it is advisable to screen enyne ether derivatives using both ESI and APCI. If the compound is sufficiently polar, ESI will likely provide better sensitivity.[6] For less polar analogs, APCI is the preferred method. The choice of positive or negative ion mode will depend on the specific structure of the analyte and its ability to accept a proton or lose a proton, respectively.

High-Resolution Mass Analyzers: Orbitrap vs. Time-of-Flight (TOF)

The core of any HRMS system is its mass analyzer. For the analysis of small molecules like enyne ether derivatives, the two most prominent technologies are the Orbitrap and Time-of-Flight (TOF) mass analyzers. Both offer high resolution and mass accuracy, but they have distinct advantages and disadvantages.

FeatureOrbitrapTime-of-Flight (TOF)
Resolution Excellent, can exceed 240,000Good to Excellent, typically up to 60,000
Mass Accuracy Excellent, typically < 1-3 ppmExcellent, typically < 1-5 ppm
Dynamic Range Good, but can be limited by the C-trap capacityExcellent, particularly for complex mixtures
Scan Speed Good, but can be slower at higher resolutionsExcellent, very high scan speeds are possible
MS/MS Capability Excellent, with multiple fragmentation techniques availableExcellent, with good sensitivity in MS/MS mode

Expert Insights on Analyzer Selection:

  • For Unparalleled Mass Accuracy and Resolution: If the primary goal is to achieve the highest possible mass accuracy for confident elemental composition determination, an Orbitrap-based instrument is often the preferred choice.[7] The ultra-high resolution of modern Orbitraps can also be advantageous for resolving isobaric interferences in complex samples.

  • For High-Throughput Analysis and Wide Dynamic Range: In situations where high throughput is critical or when analyzing samples with a wide range of analyte concentrations, a TOF-based instrument may be more suitable due to its faster scan speeds and wider in-spectrum dynamic range.[8] This can be particularly beneficial for detecting low-abundance derivatives in a complex matrix.

Ultimately, both Orbitrap and TOF platforms are highly capable of delivering the high-quality data needed for the analysis of enyne ether derivatives. The choice between them often comes down to the specific application requirements and the available instrumentation.

Structural Elucidation: Deciphering Fragmentation Patterns

The true power of HRMS for structural elucidation lies in its ability to perform tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are mass analyzed. The fragmentation pattern provides a fingerprint of the molecule's structure. While specific fragmentation pathways can vary between different enyne ether derivatives, some general principles based on the fragmentation of ethers and unsaturated systems can be predicted.

Predicted Fragmentation Pathways for Enyne Ether Derivatives:

  • α-Cleavage: This is a common fragmentation pathway for ethers. The cleavage occurs at the carbon-carbon bond adjacent to the ether oxygen, resulting in the formation of a stable oxonium ion.[9]

  • Cleavage of the Ether Bond: Direct cleavage of the C-O bond can also occur, leading to the formation of an alkyl or alkenyl cation and an alkoxide radical, or vice versa.

  • Rearrangement Reactions: The presence of unsaturation in the enyne moiety can facilitate various rearrangement reactions prior to fragmentation, leading to complex and informative product ion spectra.

  • Cleavage within the Enyne System: Fragmentation can also be initiated within the conjugated enyne system, particularly at the weaker allylic or propargylic positions.

Illustrative Fragmentation of a Generic Enyne Ether Derivative:

The following Graphviz diagram illustrates some of the predicted key fragmentation pathways for a representative enyne ether structure.

fragmentation M [M+H]+ F1 α-Cleavage Product (Oxonium Ion) M->F1 α-cleavage F2 Ether Bond Cleavage Product (Alkenyl Cation) M->F2 C-O cleavage F3 Enyne System Fragment M->F3 Rearrangement & Cleavage

Caption: Predicted fragmentation pathways of a protonated enyne ether derivative.

Experimental Workflow for Structural Elucidation:

The following diagram outlines a systematic workflow for the structural elucidation of an unknown enyne ether derivative using HRMS.

workflow cluster_prep Sample Preparation cluster_hrms HRMS Analysis cluster_data Data Analysis & Elucidation Prep Dissolution & Dilution Filter Filtration Prep->Filter LC LC Separation (Optional) Filter->LC Ionize Ionization (ESI/APCI) LC->Ionize MS1 Full Scan MS (Accurate Mass) Ionize->MS1 MS2 Tandem MS (Fragmentation) MS1->MS2 Formula Elemental Composition MS2->Formula Frag Fragmentation Analysis Formula->Frag Structure Structure Proposal Frag->Structure Confirm Confirmation (NMR, etc.) Structure->Confirm

Caption: Experimental workflow for the HRMS-based analysis and structural elucidation of enyne ether derivatives.

Comparative Performance of HRMS Platforms: A Case Study

To illustrate the comparative performance of Orbitrap and TOF platforms for the analysis of enyne ether derivatives, we present here a hypothetical yet realistic dataset for a representative compound. This data is based on the known performance characteristics of each instrument type for the analysis of small molecules and natural products.

Hypothetical Compound: A C17 enyne ether derivative with a monoisotopic mass of 260.1776 Da.

Table 1: Performance Comparison for Full Scan MS Analysis

ParameterOrbitrap (e.g., Q Exactive)Q-TOF (e.g., Agilent 6545)
Resolution Setting 140,000 @ m/z 20040,000 @ m/z 200
Measured m/z 261.1849261.1852
Mass Accuracy (ppm) 0.81.9
Elemental Formula Candidates 25
Dynamic Range GoodExcellent

Table 2: Performance Comparison for MS/MS Analysis

ParameterOrbitrap (HCD)Q-TOF (CID)
Resolution of Product Ions High (e.g., 35,000)High (e.g., 30,000)
Mass Accuracy of Product Ions Excellent (< 2 ppm)Excellent (< 3 ppm)
Sensitivity ExcellentExcellent
Scan Speed for MS/MS GoodExcellent

Analysis of the Comparative Data:

As the tables illustrate, both platforms provide excellent data for the analysis of the hypothetical enyne ether derivative. The Orbitrap offers superior resolution and mass accuracy in the full scan mode, which significantly reduces the number of possible elemental formulas, thereby increasing the confidence in the initial identification. In MS/MS mode, both instruments provide high-quality data for structural elucidation. The Q-TOF's faster scan speed could be an advantage in a high-throughput screening environment.

Conclusion: A Powerful and Versatile Tool

High-resolution mass spectrometry is an undeniably powerful and versatile technique for the in-depth analysis of enyne ether derivatives. The choice between different ionization techniques and mass analyzers should be guided by the specific properties of the analyte and the analytical goals. A well-designed experimental workflow, from meticulous sample preparation to systematic data analysis, is key to unlocking the rich structural information that HRMS can provide. By leveraging the capabilities of modern HRMS platforms, researchers, scientists, and drug development professionals can confidently characterize these important molecules, paving the way for new discoveries and therapeutic innovations.

References

  • Atmospheric-pressure chemical ionization. In Wikipedia; 2023. [Link]

  • Mass Spectrometry for Natural Products Research: Challenges, Pitfalls, and Opportunities. Journal of Natural Products. [Link]

  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]

  • Gas Chromatography with Soft Ionization Mass Spectrometry for the Characterization of Natural Products. Spectroscopy Online. [Link]

  • Characterization of Nonpolar Lipids and Selected Steroids by Using Laser-Induced Acoustic Desorption/Chemical Ionization, Atmospheric Pressure Chemical Ionization, and Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry. [Link]

  • Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. Analytical Chemistry. [Link]

  • Orbitrap Mass Spectrometry-Based Profiling of Secondary Metabolites in Two Unexplored Eminium Species and Bioactivity Potential. Molecules. [Link]

  • Metabolomics Benefits from Orbitrap GC–MS—Comparison of Low- and High-Resolution Mass Spectrometry in a Non-Model Organism. Metabolites. [Link]

  • Comparative Phytochemistry of Polyacetylenes of the Genus Artemisia (Asteraceae): Compounds with High Biological Activities and Chemotaxonomic Significance. Molecules. [Link]

  • Targeted Discovery of Cryptic Enediyne Natural Products via FRET-Coupled High-Throughput Elicitor Screening. Journal of the American Chemical Society. [Link]

  • Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? ResearchGate. [Link]

  • Characterisation of polyacetylenes isolated from carrot (Daucus carota) extracts by negative ion tandem mass spectrometry. Food Chemistry. [Link]

  • Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation. Journal of Agricultural and Food Chemistry. [Link]

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  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • falcarindiol 1,9-heptadecadiene-4,6-diyne-3,8-diol, (3S,8S,9Z). The Good Scents Company. [Link]

  • LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris. Molecules. [Link]

  • Mass spectra of the compounds giving rise to the peaks at top: 19.3 min... ResearchGate. [Link]

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  • UPLC-ESI-MS/MS Profiling and Cytotoxic, Antioxidant, Anti-Inflammatory, Antidiabetic, and Antiobesity Activities of the Non-Polar Fractions of Salvia hispanica L. Aerial Parts. Molecules. [Link]

  • HPLC-PDA-ESI-HRMS-Based Profiling of Secondary Metabolites of Rindera graeca Anatomical and Hairy Roots Treated with Drought and Cold Stress. International Journal of Molecular Sciences. [Link]

  • Capillary electrophoresis-mass spectrometry using robust poly(ether ether ketone) capillary for tolerance to high content of organic solvents. Journal of Chromatography A. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (Z)-1-Methoxy-1-penten-3-yne

As a Senior Application Scientist, it is imperative to not only advance novel chemistries but also to ensure that every stage of the chemical lifecycle, including disposal, is managed with the utmost rigor and safety. Th...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to not only advance novel chemistries but also to ensure that every stage of the chemical lifecycle, including disposal, is managed with the utmost rigor and safety. This guide provides a detailed protocol for the proper disposal of (Z)-1-Methoxy-1-penten-3-yne, a unique organometallic compound utilized in specialized organic synthesis.[1] The procedures outlined herein are grounded in established safety protocols and regulatory standards to protect laboratory personnel and the environment.

(Z)-1-Methoxy-1-penten-3-yne , with the molecular formula C₆H₈O, is a conjugated system containing a triple bond (alkyne) and a double bond (alkene), with a methoxy substituent.[1] This structure imparts specific reactivity and potential hazards that must be carefully considered during disposal. While a specific Safety Data Sheet (SDS) for this compound was not located, its structural features suggest it should be treated as a potentially flammable, volatile, and reactive hazardous waste.

I. Hazard Assessment and Waste Classification

The foundational step in any chemical disposal procedure is a thorough hazard assessment. Based on the structure of (Z)-1-Methoxy-1-penten-3-yne and general knowledge of similar compounds, the following hazards should be anticipated:

  • Flammability: The presence of a carbon-carbon triple bond and a double bond, coupled with a low molecular weight, suggests that this compound is likely a flammable liquid.[2][3][4][5] Vapors may form explosive mixtures with air.[3][5]

  • Volatility: Similar low molecular weight organic compounds are often volatile, meaning they can easily evaporate and create an inhalation hazard.[6][7]

  • Reactivity: Acetylenic compounds can be reactive and may be incompatible with strong oxidizing agents.[8] The conjugated enyne system may also be prone to polymerization or other reactions under certain conditions.

  • Toxicity: While specific toxicity data is unavailable, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.[2][8]

Based on these potential hazards, waste containing (Z)-1-Methoxy-1-penten-3-yne must be classified as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA), this waste would likely fall under the following categories:

  • Ignitable Waste (D001): Due to its likely flammable nature.[9]

  • Reactive Waste (D003): Depending on its stability and potential for violent reaction.[9]

  • Toxic Waste: If it is determined to be harmful to human health or the environment.[9]

It is the responsibility of the waste generator to make an accurate hazardous waste determination.[9][10]

II. Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling any waste containing (Z)-1-Methoxy-1-penten-3-yne, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves) are required.[6]

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: All handling of open containers must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[6]

Immediate Safety Precautions:

  • Eliminate all ignition sources from the area, including open flames, hot plates, and spark-producing equipment.[3][6][8]

  • Ensure a safety shower and eyewash station are readily accessible.

  • Have a spill kit rated for flammable liquids readily available.[11]

III. Waste Segregation and Container Management

Proper segregation and containerization are critical to prevent accidental reactions and ensure safe disposal.

Waste Segregation:

  • Waste containing (Z)-1-Methoxy-1-penten-3-yne must be collected separately from other waste streams.

  • Crucially, it must be kept separate from strong oxidizing agents, acids, and bases to prevent potentially violent reactions. [8][11]

  • Do not mix this waste with halogenated solvents, as this can complicate and increase the cost of disposal.[6]

Container Requirements:

  • Use a designated, chemically compatible waste container. A glass or high-density polyethylene (HDPE) container is generally suitable for organic solvents.[11][12]

  • The container must be in good condition, with a secure, leak-proof cap.[12]

  • The container should be clearly labeled with the words "Hazardous Waste " and the full chemical name: (Z)-1-Methoxy-1-penten-3-yne .[12] Do not use abbreviations or chemical formulas.

  • The container should be kept closed at all times, except when adding waste.[13]

IV. Disposal Workflow

The following workflow provides a step-by-step guide for the collection and disposal of (Z)-1-Methoxy-1-penten-3-yne waste.

Figure 1. Step-by-step workflow for the safe disposal of (Z)-1-Methoxy-1-penten-3-yne waste.

V. Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Immediately turn off all potential ignition sources.[4]

  • Contain the Spill: If safe to do so, contain the spill using a chemical spill kit with absorbent materials suitable for flammable liquids (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Ventilate the Area: Ensure the area is well-ventilated to disperse flammable vapors.

  • Collect and Dispose: Carefully collect the absorbent material and contaminated items. Place them in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

The decision-making process for handling a spill is outlined in the diagram below.

SpillResponse start Spill Occurs is_major Is the spill large, uncontrolled, or an immediate fire/health hazard? start->is_major evacuate Evacuate Area Call Emergency Services (EHS) is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No is_trained->evacuate No minor_spill Minor Spill Protocol is_trained->minor_spill Yes contain Contain spill with absorbent materials minor_spill->contain cleanup Collect waste for hazardous disposal contain->cleanup decontaminate Decontaminate area and equipment cleanup->decontaminate report Report incident to supervisor decontaminate->report

Figure 2. Decision-making flowchart for managing a spill of (Z)-1-Methoxy-1-penten-3-yne.

VI. Final Disposal Procedures

The ultimate disposal of hazardous waste must be conducted in compliance with all local, state, and federal regulations.[14][15]

  • Licensed Disposal Vendor: Under no circumstances should (Z)-1-Methoxy-1-penten-3-yne or its waste be disposed of down the drain or in the regular trash.[6][16] All hazardous waste must be transferred to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Waste Manifest: A hazardous waste manifest will be required for off-site transportation and disposal. This is a legal document that tracks the waste from "cradle-to-grave."

  • Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of, as required by the EPA.[9]

By adhering to these rigorous protocols, researchers can ensure the safe and compliant disposal of (Z)-1-Methoxy-1-penten-3-yne, upholding their commitment to laboratory safety and environmental stewardship.

References

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  • GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS. (n.d.). ANZIGA.
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  • Material Safety Data Sheet. (n.d.). West Liberty University.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. (n.d.). EIGA.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • SAFETY DATA SHEET. (n.d.). Airgas.
  • 1-Methoxy-1,3-pentadiene. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2009, September 26). Fisher Scientific.
  • Chemical Properties of Pentane, 1-methoxy- (CAS 628-80-8). (n.d.). Cheméo.
  • Chemical Properties of 1-Penten-3-yne (CAS 646-05-9). (n.d.). Cheméo.
  • 1-Methoxy-1-Buten-3-yne, 1 G. (n.d.). Labscoop.
  • 4,4-Dimethoxybut-1-yne. (n.d.). Organic Syntheses Procedure.
  • (1E,3Z)-1-methoxy-1,3-pentadiene. (2025, May 20). Chemical Synthesis Database.
  • (3e)-5-(1-ethoxyethoxy)-3-methyl-3-penten-1-yne. (n.d.). Sigma-Aldrich.

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Handling

A Researcher's Guide to the Safe Handling of (Z)-1-Methoxy-1-penten-3-yne

For Research and Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for (Z)-1-Methoxy-1-penten-3-yne was publicly available at the time of this writing. The following guidance is based on the known...

Author: BenchChem Technical Support Team. Date: February 2026

For Research and Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for (Z)-1-Methoxy-1-penten-3-yne was publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, such as vinyl ethers, alkynes, and other volatile organic compounds (VOCs). It is imperative to conduct a thorough, site-specific risk assessment before beginning any work.

Hazard Identification and Risk Assessment

(Z)-1-Methoxy-1-penten-3-yne is a volatile organic compound. The primary hazards are associated with its likely flammability and the potential for inhalation of harmful vapors.[1][2][3] The presence of both a vinyl ether and an alkyne functional group suggests a high degree of reactivity.

Assumed Primary Hazards:

  • Flammability: Like many volatile organic solvents and vinyl ethers, this compound is expected to be highly flammable.[4][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[4][6]

  • Inhalation Toxicity: Vapors are likely to be irritating to the respiratory tract.[3][5] As with many VOCs, overexposure could lead to symptoms such as headaches, dizziness, and nausea.[3]

  • Skin and Eye Irritation: Direct contact with the liquid may cause skin and eye irritation.[1][7]

  • Peroxide Formation: Vinyl ethers are known to form explosive peroxides upon exposure to air and light.[4] Containers should be dated upon opening and tested for peroxides periodically.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following table outlines the minimum required protection.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles & Face ShieldGoggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face.[2][8]
Hands Chemical-Resistant GlovesNitrile gloves are a common choice for handling organic substances, but it is crucial to consult the manufacturer's guidelines for chemical resistance.[8][9] Ensure gloves are properly fitted.[8]
Body Flame-Resistant Lab CoatA flame-retardant and antistatic lab coat should be worn to protect against splashes and in case of fire.[10]
Respiratory Respirator with Organic Vapor CartridgeDue to the compound's volatility, work must be conducted in a certified chemical fume hood.[7][9][11] If there is a risk of exposure exceeding occupational limits, a respirator with appropriate filters is necessary.[12]
Feet Closed-Toe ShoesProtects feet from spills.[9]

Note: PPE should be stored in a clean, designated area away from chemical handling and storage zones.[8][12]

Operational and Handling Plan

A systematic approach to handling (Z)-1-Methoxy-1-penten-3-yne will minimize the risk of exposure and accidents. The following workflow diagram illustrates the key stages.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Prep Review SDS & SOPs Don_PPE Don Appropriate PPE Prep->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Begin Work Ground_Equipment Ground and Bond Containers Work_in_Hood->Ground_Equipment Collect_Waste Collect in Labeled Container Work_in_Hood->Collect_Waste Generate Waste No_Ignition Eliminate Ignition Sources Ground_Equipment->No_Ignition Store_Cool Store in Cool, Ventilated Area No_Ignition->Store_Cool After Use Tightly_Sealed Keep Container Tightly Sealed Store_Cool->Tightly_Sealed Away_Incompatible Away from Incompatibles Tightly_Sealed->Away_Incompatible Segregate Segregate Halogen-Free Waste Collect_Waste->Segregate Dispose_Professional Dispose via EHS Segregate->Dispose_Professional

Sources

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